Product packaging for 3-O-Caffeoylquinic acid methyl ester(Cat. No.:CAS No. 123483-19-2)

3-O-Caffeoylquinic acid methyl ester

Cat. No.: B1240295
CAS No.: 123483-19-2
M. Wt: 368.3 g/mol
InChI Key: MZNIJRAPCCELQX-AWOKGZDASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-O-caffeoylquinic acid methyl ester is a quinic acid.
Methyl chlorogenate has been reported in Gelasia latifolia, Takhtajaniantha austriaca, and other organisms with data available.
from Eriobotrya japonica;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20O9 B1240295 3-O-Caffeoylquinic acid methyl ester CAS No. 123483-19-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O9/c1-25-16(23)17(24)7-12(20)15(22)13(8-17)26-14(21)5-3-9-2-4-10(18)11(19)6-9/h2-6,12-13,15,18-20,22,24H,7-8H2,1H3/b5-3+/t12-,13-,15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNIJRAPCCELQX-AWOKGZDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@]1(C[C@H]([C@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501289036
Record name 3-O-Caffeoylquinic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123483-19-2
Record name 3-O-Caffeoylquinic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123483-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl chlorogenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123483192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-Caffeoylquinic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL CHLOROGENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6GC3KV7JK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 3-O-Caffeoylquinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Caffeoylquinic acid methyl ester is a naturally occurring phenolic compound and a derivative of chlorogenic acid, a well-studied bioactive molecule.[1] Found in various plant species, including coffee beans and artichokes, this compound has garnered interest in the pharmaceutical and nutraceutical industries for its potential therapeutic properties.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities with available quantitative data, detailed experimental protocols for its study, and insights into its molecular mechanisms of action.

Introduction

This compound, also known as methyl 3-O-caffeoylquinate, belongs to the family of caffeoylquinic acids. These are esters formed between caffeic acid and quinic acid. The methyl ester functional group enhances its solubility and stability compared to its parent compound, 3-O-caffeoylquinic acid. Its biological activities are largely attributed to the caffeoyl moiety, which possesses potent antioxidant properties. This guide will delve into the scientific understanding of this compound, providing a valuable resource for researchers in the field of natural product chemistry and drug discovery.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name methyl (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylatePubChem
Synonyms Methyl chlorogenate, Chlorogenic acid methyl ester, Methyl 3-O-caffeoylquinatePubChem
CAS Number 123483-19-2PubChem
Molecular Formula C₁₇H₂₀O₉PubChem
Molecular Weight 368.34 g/mol PubChem
Appearance White to off-white solidMedchemExpress.com
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), EthanolChemFaces

Biological Activities and Quantitative Data

This compound and its derivatives have been investigated for a range of biological activities. While specific quantitative data for this exact compound is limited in publicly available literature, data from closely related compounds provide valuable insights into its potential efficacy.

Antioxidant Activity

The antioxidant capacity of caffeoylquinic acid derivatives is well-documented and is primarily attributed to their ability to scavenge free radicals.

Note: Specific IC₅₀ values for this compound in DPPH assays were not found in the reviewed literature. The following data is for a related compound.

CompoundAssayIC₅₀ (µg/mL)Reference CompoundIC₅₀ (µg/mL)Source
3,5-di-O-caffeoylquinic acidDPPH radical scavenging4.26TroloxNot specifiedResearchGate
Anti-inflammatory Activity

Caffeoylquinic acid derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of nitric oxide (NO) production and modulation of the NF-κB signaling pathway.

Note: A specific IC₅₀ value for this compound was not available. The data below is for a structurally similar compound.

CompoundCell LineInhibitory EffectIC₅₀ (µM)Source
3-O-trans-caffeoyl-4-O-acetylquinic acid methyl esterNot specifiedNitric Oxide (NO) inhibition12.18 to 29.45PubMed
3,5-di-caffeoyl quinic acid methyl esterRAW 264.7 macrophagesSignificant inhibition of LPS-induced NO production at 5 µMNot applicableKoreaMed Synapse
Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for treating hyperpigmentation.

Note: Specific IC₅₀ values for this compound were not found. The data below is for related compounds.

CompoundSourceIC₅₀Positive ControlIC₅₀Source
p-coumaric acid ethyl esterCamellia pollen4.89 µg/mLArbutin51.54 µg/mLNIH
Luteolin-266.67 µMKojic acidNot specifiedMDPI
Norartocarpetin-0.12 µMKojic acidNot specifiedMDPI
Cytotoxic Activity

The cytotoxic effects of caffeic acid derivatives against various cancer cell lines have been explored.

Note: A specific IC₅₀ value for this compound against HeLa cells was not found. The following data is for caffeic acid.

CompoundCell LineIC₅₀ (µM)Source
Caffeic AcidHeLa327±11.55NIH
Caffeic AcidCaSki220±18.03NIH
Caffeic AcidSiHa157±15.28NIH
Caffeic AcidC33A40±3.21NIH

Signaling Pathway Analysis

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of caffeic acid and its derivatives are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This allows the p50/p65 heterodimer of NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes. Caffeic acid derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[2]

NF_kB_Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p50/p65) NFkB->NFkB_IkBa NFkB_active NF-κB (Active) NFkB->NFkB_active translocates to NFkB_IkBa->NFkB releases Proteasome Proteasome Nucleus Nucleus p_IkBa->Proteasome ubiquitination & degradation Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Genes activates Compound 3-O-Caffeoylquinic acid methyl ester Compound->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocols

Isolation of this compound from Natural Sources

This protocol provides a general procedure for the isolation of caffeoylquinic acid derivatives from plant material, which can be adapted for this compound.

Workflow for Isolation

Isolation_Workflow Start Plant Material (e.g., Coffee Beans) Extraction Extraction (e.g., with acidified methanol) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Partition Solvent Partitioning (e.g., Ethyl Acetate) Concentration->Partition ColumnChrom Column Chromatography (e.g., Silica (B1680970) Gel) Partition->ColumnChrom HPLC Preparative HPLC ColumnChrom->HPLC End Isolated Compound HPLC->End

Caption: General workflow for isolation from plants.

Methodology:

  • Extraction: Dried and powdered plant material (e.g., 100 g) is extracted with acidified methanol (e.g., 1% HCl in methanol, 3 x 500 mL) at room temperature for 24 hours for each extraction.

  • Filtration and Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Solvent Partitioning: The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). The ethyl acetate fraction, typically rich in phenolic compounds, is collected.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are pooled and further purified by preparative HPLC on a C18 column using a mobile phase of methanol and water (with 0.1% formic acid) to yield the pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chemical Synthesis of this compound

This protocol outlines a potential synthetic route.

Synthetic Workflow

Synthesis_Workflow QuinicAcid (-)-Quinic Acid Protection1 Protection of 1,4,5-hydroxyls & carboxyl QuinicAcid->Protection1 ProtectedQuinic Protected Quinic Acid (e.g., acetonide, methyl ester) Protection1->ProtectedQuinic Esterification Esterification (e.g., DCC/DMAP) ProtectedQuinic->Esterification CaffeicAcid Protected Caffeic Acid (e.g., acetylated) CaffeicAcid->Esterification ProtectedEster Protected 3-O-Caffeoylquinic acid methyl ester Esterification->ProtectedEster Deprotection Deprotection ProtectedEster->Deprotection FinalProduct 3-O-Caffeoylquinic acid methyl ester Deprotection->FinalProduct

Caption: A potential synthetic workflow.

Methodology:

  • Protection of Quinic Acid: The hydroxyl groups at positions 1, 4, and 5, and the carboxylic acid of (-)-quinic acid are protected. For example, the 4,5-hydroxyls can be protected as an acetonide, and the carboxylic acid as a methyl ester.

  • Protection of Caffeic Acid: The catechol hydroxyls of caffeic acid are protected, for instance, by acetylation.

  • Esterification: The protected quinic acid is esterified with the protected caffeic acid at the 3-hydroxyl position using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

  • Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidic hydrolysis for the acetonide and mild basic conditions for the acetyl groups) to yield this compound.

  • Purification: The final product is purified by column chromatography or preparative HPLC.

DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Sample Preparation: A stock solution of this compound is prepared in methanol and serially diluted to obtain a range of concentrations. Ascorbic acid is used as a positive control.

  • Assay Procedure: 100 µL of each sample dilution is added to 100 µL of the DPPH solution in a 96-well plate. The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentration.

Tyrosinase Inhibition Assay
  • Reagent Preparation:

    • Phosphate (B84403) buffer (50 mM, pH 6.8).

    • Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).

    • L-DOPA solution (2 mM in phosphate buffer).

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted with phosphate buffer. Kojic acid is used as a positive control.

  • Assay Procedure: In a 96-well plate, 40 µL of the sample solution, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution are mixed and incubated at 25°C for 10 minutes. Then, 40 µL of the L-DOPA solution is added to initiate the reaction.

  • Measurement: The formation of dopachrome (B613829) is monitored by measuring the absorbance at 475 nm at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.

  • Calculation: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 The IC₅₀ value is determined from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of the supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Measurement: After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm. A standard curve is generated using known concentrations of sodium nitrite.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.

Conclusion

This compound is a promising natural product with a range of potential therapeutic applications, particularly in the areas of antioxidant and anti-inflammatory therapies. While more research is needed to fully elucidate its biological activities and establish specific quantitative efficacy, the available data on related compounds suggests a strong potential for this molecule. This technical guide provides a foundational resource for researchers to further explore the properties and applications of this compound, with detailed protocols to facilitate experimental investigations. Future studies should focus on obtaining specific quantitative data for this compound and exploring its in vivo efficacy and safety profiles.

References

A Technical Guide to the Natural Sources of Methyl Chlorogenate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl chlorogenate, a methyl ester of the widely recognized chlorogenic acid, is a phenolic compound with demonstrated anti-inflammatory properties. This technical guide provides an in-depth overview of its natural sources, distinguishing between endogenous occurrence and formation as a result of extraction methodologies. Detailed experimental protocols for extraction, identification, and analysis are presented, alongside available quantitative data. Furthermore, this guide elucidates a key signaling pathway modulated by methyl chlorogenate, offering insights for researchers in pharmacology and drug development.

Natural Sources of Methyl Chlorogenate

Methyl chlorogenate has been identified in a limited number of plant species. A critical distinction must be made between its natural, endogenous presence and its formation as an artifact during specific extraction procedures.

Endogenous Natural Sources

The most well-documented natural source of endogenous methyl chlorogenate is the leaves of the loquat tree (Eriobotrya japonica).[1][2] This plant, belonging to the Rosaceae family, has been a subject of phytochemical investigations that have successfully isolated and identified methyl chlorogenate as a constituent of its leaf extracts.[2]

Other reported plant sources include:

  • Flacourtia inermis (lovi-lovi): A chemical investigation of the fruit juice of this plant led to the isolation of methyl chlorogenate.

  • Neoalsomitra integrifoliola: This plant has been reported to contain methyl chlorogenate in its leaves.

  • Angelica shikokiana: Methyl chlorogenate has been isolated from the aerial parts of this plant.

  • Gelasia latifolia and Takhtajaniantha austriaca: These organisms have also been reported to contain methyl chlorogenate.

Formation During Extraction

It is crucial for researchers to be aware that methyl chlorogenate can be readily formed during the extraction of plant material rich in chlorogenic acids when acidified methanol (B129727) is used as the solvent.[3][4][5] The acidic conditions catalyze the esterification of chlorogenic acid with methanol, leading to the formation of methyl chlorogenate. This has been demonstrated in studies involving:

  • Crataegus monogyna (Hawthorn): Extraction of hawthorn inflorescences with acidified methanol resulted in the enrichment of the extract with methyl chlorogenates.[3][4][5]

  • Nectarine Kernels: Similar results of methyl chlorogenate formation were observed when nectarine kernels were extracted with acidified methanol.[4]

This phenomenon underscores the importance of selecting appropriate extraction solvents to distinguish between endogenous and process-induced compounds.

Quantitative Data

Specific quantitative data on the concentration of methyl chlorogenate in its natural sources is limited in the available scientific literature. However, data on the content of its precursor, chlorogenic acid, and related phenolic compounds in Eriobotrya japonica leaves provide valuable context.

Plant SourceCultivar/ConditionCompoundConcentration (μg/g of dry sample)Reference
Eriobotrya japonica (Loquat) LeavesSummer Shoot Leaf (Initial Stage)Chlorogenic Acid2258.76[6]
Eriobotrya japonica (Loquat) LeavesSummer Shoot Leaf (Final Stage)Chlorogenic Acid4855.09[6]
Eriobotrya japonica (Loquat) Leaves'Golden Nugget' (Old Leaves)Chlorogenic Acid4.61[7]
Eriobotrya japonica (Loquat) Leaves'Golden Nugget' (New Leaves)Chlorogenic Acid7.39[7]
Eriobotrya japonica (Loquat) LeavesHot Water Extract3-Caffeoylquinic acid7.82 - 12.58[8][9]
Eriobotrya japonica (Loquat) Leaves40% Ethanol Extract3-Caffeoylquinic acid4.68 - 14.48[8][9]
Eriobotrya japonica (Loquat) LeavesHot Water Extract4-Caffeoylquinic acid3.75 - 12.58[8][9]
Eriobotrya japonica (Loquat) Leaves40% Ethanol Extract4-Caffeoylquinic acid3.75 - 12.58[8][9]
Eriobotrya japonica (Loquat) LeavesHot Water Extract5-Caffeoylquinic acid3.60 - 7.82[8][9]
Eriobotrya japonica (Loquat) Leaves40% Ethanol Extract5-Caffeoylquinic acid3.60 - 7.82[8][9]
Crataegus monogyna (Hawthorn) Leaves and FlowersMicrowave-Assisted Extraction (Optimal)Chlorogenic AcidNot explicitly quantified, but present[10]

Experimental Protocols

Extraction and Isolation of Methyl Chlorogenate from Eriobotrya japonica Leaves (Analytical Scale)

This protocol is based on methods described for the analysis of phenolic compounds in loquat leaves.[2]

Objective: To extract and identify methyl chlorogenate from Eriobotrya japonica leaves.

Materials:

  • Dried and powdered Eriobotrya japonica leaves

  • Methanol

  • Ethyl acetate (B1210297) (EtOAc)

  • n-Butanol (n-BuOH)

  • Silica (B1680970) gel for column chromatography

  • MCI gel CHP-20P

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • C18 analytical column

Procedure:

  • Extraction:

    • Extract the powdered leaves with methanol at room temperature.

    • Concentrate the methanol extract under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with ethyl acetate and n-butanol.

    • The ethyl acetate fraction has been shown to contain methyl chlorogenate.[2]

  • Isolation:

    • Subject the ethyl acetate fraction to repeated column chromatography on silica gel, MCI gel CHP-20P, and Sephadex LH-20.

    • Monitor the fractions by thin-layer chromatography (TLC) or HPLC to track the separation of compounds.

    • Combine fractions containing the compound of interest and purify further until a pure sample of methyl chlorogenate is obtained.

  • Identification and Quantification:

    • Analyze the purified compound and the fractions using an HPLC-DAD or HPLC-MS system.

    • Use a C18 column with a gradient elution of water (with a small percentage of formic acid, e.g., 0.1%) and acetonitrile (B52724) or methanol.

    • Identify methyl chlorogenate by comparing its retention time and UV-Vis/mass spectrum with a known standard.

    • Quantification can be performed by creating a calibration curve with a pure standard of methyl chlorogenate.

Formation and Identification of Methyl Chlorogenate from Crataegus monogyna

This protocol details the formation of methyl chlorogenate via acidified methanol extraction and its subsequent analysis.[3][11]

Objective: To generate and identify methyl chlorogenate from a plant source rich in chlorogenic acids.

Materials:

  • Dried and powdered Crataegus monogyna inflorescences

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • HPLC-ESI-MS system

  • C18 analytical column

Procedure:

  • Extraction:

    • Prepare a 5% methanolic solution of hydrochloric acid (acidified methanol).

    • Extract 2 g of the powdered plant material with 10 mL of the acidified methanol.

    • Shake the sample at 500 rpm for 30 minutes, sonicate, and then filter through a 0.45 µm syringe filter.

  • Sample Preparation for Analysis:

    • Dilute the filtered extract 1:1 with pure methanol before injection into the HPLC system.

  • HPLC-ESI-MS Analysis:

    • Column: C18 Atlantis T3 (3 µm, 100 mm × 3 mm i.d.)

    • Mobile Phase: A linear gradient of acetonitrile and water containing 0.5% formic acid.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

    • Data Analysis: Identify methyl chlorogenate and its isomers based on their mass-to-charge ratio (m/z) of [M-H]⁻ at 367 and their characteristic fragmentation patterns.[3]

Signaling Pathway Modulation

Methyl chlorogenate has been shown to exert significant anti-inflammatory effects by modulating the COX-2/NLRP3/NF-κB signaling pathway .[12][13] This pathway is a critical regulator of the inflammatory response.

Diagram of the COX-2/NLRP3/NF-κB Signaling Pathway and the Inhibitory Effect of Methyl Chlorogenate

G Inhibitory Effect of Methyl Chlorogenate on the COX-2/NLRP3/NF-κB Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Binds to IKK IKK TLR4->IKK 2. Activates NFKB_p65_IKB NF-κB p65/IκB Complex NFKB_p65 p-p65 (active) NFKB_p65_IKB->NFKB_p65 4. Releases p65 IKK->NFKB_p65_IKB 3. Phosphorylates IκB NFKB_p65_nucleus p-p65 NFKB_p65->NFKB_p65_nucleus 5. Translocates to Nucleus NLRP3_inactive Inactive NLRP3 NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active 8. Assembles Pro_Caspase1 Pro-Caspase-1 NLRP3_active->Pro_Caspase1 9. Activates Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B 10. Cleaves IL1B IL-1β (Pro-inflammatory Cytokine) Pro_IL1B->IL1B COX2 COX-2 PGE2 PGE2 (Pro-inflammatory Mediator) COX2->PGE2 11. Produces Methyl_Chlorogenate Methyl Chlorogenate Methyl_Chlorogenate->NFKB_p65 Inhibits Phosphorylation Methyl_Chlorogenate->NLRP3_active Inhibits Activation Methyl_Chlorogenate->COX2 Inhibits Expression DNA DNA NFKB_p65_nucleus->DNA 6. Binds to Transcription Transcription of Pro-inflammatory Genes DNA->Transcription 7. Initiates Transcription->NLRP3_inactive Transcription->Pro_IL1B Transcription->COX2

Methyl Chlorogenate's Anti-inflammatory Mechanism

Description of the Pathway:

  • Initiation: Inflammatory stimuli, such as lipopolysaccharide (LPS), bind to Toll-like receptor 4 (TLR4) on the cell surface.

  • NF-κB Activation: This binding triggers a signaling cascade that activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, leading to its degradation and the release of the NF-κB p65 subunit.

  • Nuclear Translocation and Transcription: The active p65 subunit translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those encoding for NLRP3, pro-interleukin-1β (pro-IL-1β), and cyclooxygenase-2 (COX-2).

  • NLRP3 Inflammasome Assembly: The newly synthesized NLRP3 protein, in response to cellular stress signals, assembles into a multi-protein complex called the NLRP3 inflammasome.

  • Caspase-1 Activation and Cytokine Maturation: The active NLRP3 inflammasome cleaves pro-caspase-1 into its active form, caspase-1. Caspase-1 then cleaves pro-IL-1β into the mature, pro-inflammatory cytokine IL-1β, which is subsequently secreted from the cell.

  • COX-2 Activity: The transcribed COX-2 enzyme catalyzes the production of prostaglandin (B15479496) E2 (PGE2), another key mediator of inflammation.

Inhibitory Action of Methyl Chlorogenate:

Methyl chlorogenate intervenes at multiple points in this pathway to exert its anti-inflammatory effects:

  • It inhibits the phosphorylation of the NF-κB p65 subunit, thereby preventing its activation and subsequent translocation to the nucleus.

  • It inhibits the activation of the NLRP3 inflammasome.

  • It downregulates the expression of COX-2.

By targeting these key nodes, methyl chlorogenate effectively suppresses the production of pro-inflammatory cytokines and mediators.

Conclusion

Methyl chlorogenate is a naturally occurring phenolic compound with significant anti-inflammatory potential. While its endogenous presence has been confirmed in Eriobotrya japonica and a few other plant species, researchers must be cautious of its formation as an artifact during extraction with acidified methanol. The provided experimental protocols offer a foundation for the extraction, identification, and analysis of this compound. The elucidation of its inhibitory action on the COX-2/NLRP3/NF-κB signaling pathway provides a clear mechanism for its biological activity and highlights its potential as a lead compound for the development of novel anti-inflammatory agents. Further research is warranted to obtain more comprehensive quantitative data on its concentration in various natural sources and to fully explore its therapeutic applications.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3-O-Caffeoylquinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Caffeoylquinic acid methyl ester, also known as methyl chlorogenate, is a naturally occurring phenolic compound and a derivative of chlorogenic acid.[1][2] It is characterized by a quinic acid backbone with a caffeoyl group attached at the 3-position and a methyl ester functional group.[3] This compound is found in various plant species, including the fruits of Morus alba L., and is of significant interest in pharmacology and food science due to its biological activities.[3][4] The esterification of the parent compound, chlorogenic acid, enhances its stability and solubility, influencing its bioavailability and potential applications.[1][3] This technical guide provides a detailed overview of its physicochemical properties, experimental protocols for their determination, and insights into its biological interactions.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for understanding its behavior in biological systems and for formulation development.

PropertyValueReference
IUPAC Name methyl (1S,3R,4R,5R)-3-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4,5-trihydroxycyclohexane-1-carboxylate[2][5]
Synonyms Methyl chlorogenate, Chlorogenic methyl ester[2]
CAS Number 123483-19-2[2]
Molecular Formula C₁₇H₂₀O₉[2][3]
Molecular Weight 368.34 g/mol [5][6]
Appearance White to off-white solid powder[6][7]
pKa (Predicted) 9.32 ± 0.10[7]
Solubility Soluble in DMSO (100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Methanol, Ethanol (B145695), and Pyridine. Limited solubility in water.[3][4][6][7][8]

Spectral Data

Spectroscopic data are essential for the structural elucidation and confirmation of this compound.

Spectroscopic TechniqueKey Data PointsReference
Mass Spectrometry (LC-MS) Precursor Type: [M+H]⁺; Precursor m/z: 369.1172[2]
Precursor Type: [M-H]⁻; Precursor m/z: 367[9]
¹³C NMR Spectroscopy Data available in various literature sources for structural confirmation.[2][10][11]
¹H NMR Spectroscopy Data available in various literature sources for structural confirmation.[2][10][11]
Infrared (IR) Spectroscopy Utilized for identifying functional groups as part of structural elucidation.[4]

Experimental Protocols

The determination of the physicochemical and structural properties of natural products like this compound involves a combination of chromatographic and spectroscopic techniques.[4][12]

Isolation and Purification

Isolation from natural sources is typically achieved through solvent extraction followed by chromatographic purification.

  • Extraction : Plant material (e.g., fruits of Morus alba L.) is extracted with solvents like ethanol or methanol.[4]

  • Partitioning : The crude extract is partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to fractionate the components.

  • Chromatography : The desired compound is isolated from the active fraction using various column chromatography techniques, such as silica (B1680970) gel, Sephadex LH-20, or RP-C18 column chromatography.[4] High-Performance Liquid Chromatography (HPLC) is used for final purification and purity assessment.[13]

Structural Elucidation

The precise structure of the isolated compound is determined using a suite of spectroscopic methods.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) is used to determine the molecular weight by identifying the quasi-molecular ions ([M+H]⁺ or [M-H]⁻).[9]

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are conducted to establish the complete chemical structure and stereochemistry.[4]

  • Infrared (IR) Spectroscopy : Used to identify key functional groups such as hydroxyls (-OH), esters (C=O), and aromatic rings (C=C).[4]

Solubility Determination
  • Stock Solution Preparation : A concentrated stock solution of the compound is prepared in a highly soluble solvent, such as DMSO.[13]

  • Aqueous Equilibration : A known excess amount of the compound (e.g., 5 mg) is added to a specific volume of water (e.g., 1 mL).[13]

  • Equilibration : The aqueous solution is agitated at room temperature for an extended period (e.g., 48 hours) to ensure saturation.[13]

  • Quantification : After equilibration, the solution is centrifuged or filtered to remove undissolved particulates. The concentration of the dissolved compound in the aqueous supernatant is then quantified using HPLC with UV detection, by comparing the peak area to a standard calibration curve.[13]

G cluster_prep Sample Preparation & Analysis cluster_quant Quantification A Prepare Saturated Solution (Compound in Water) B Equilibrate (e.g., 48h at RT) A->B C Separate Phases (Centrifuge/Filter) B->C D Collect Aqueous Supernatant C->D E Analyze via HPLC-UV D->E H Calculate Solubility E->H Compare Peak Area F Prepare Calibration Standards G Generate Standard Curve (Peak Area vs. Concentration) F->G G->H

Experimental workflow for determining aqueous solubility.

Biological Activity and Signaling Pathways

This compound and its parent compound, chlorogenic acid, exhibit a range of biological activities, primarily attributed to their antioxidant properties.[1][3] The caffeoyl group can donate hydrogen to neutralize free radicals, thereby mitigating oxidative damage to biomolecules.[1]

Antioxidant and Anti-inflammatory Effects

The antioxidant activity of caffeoylquinic acids is often linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[14][15] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of protective enzymes like Heme Oxygenase-1 (HO-1).[16] This pathway is a key mechanism for cellular defense against oxidative stress.

Additionally, related compounds have been shown to modulate inflammatory pathways. For instance, 3,4,5-Tri-O-caffeoylquinic acid methyl ester activates the NF-κB, MAPK, and AKT/mTOR pathways.[17] Chlorogenic acid itself can directly act on the NF-κB signaling pathway to control the expression of pro-inflammatory factors.[16]

G cluster_pathway Nrf2-Mediated Antioxidant Response CQA 3-O-Caffeoylquinic Acid Methyl Ester Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) CQA->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_nuc Nrf2 (Nucleus) Keap1_Nrf2->Nrf2_nuc Nrf2 Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Transcription of Antioxidant Genes (e.g., HO-1) ARE->Genes Activates Response Cellular Protection Genes->Response

References

Biosynthesis pathway of caffeoylquinic acids in plants

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the biosynthesis of caffeoylquinic acids (CQAs) in plants, designed for researchers, scientists, and drug development professionals. This document details the core metabolic pathways, presents quantitative data, outlines experimental protocols, and provides visual diagrams of the key processes.

Introduction to Caffeoylquinic Acids (CQAs)

Caffeoylquinic acids (CQAs) are a significant class of phenolic acid metabolites, widely distributed throughout the plant kingdom.[1][2] They are esters formed between caffeic acid and quinic acid. The most predominant form is 5-O-caffeoylquinic acid (5-CQA), commonly known as chlorogenic acid (CGA).[1][2][3] CQAs play crucial roles in plant physiology, including growth, development, and responses to both biotic and abiotic stress.[1] For humans, CQAs are consumed in mg-to-gram quantities through various plant-based foods and are recognized for their beneficial health properties, such as antioxidant, anti-inflammatory, anti-diabetic, and antimicrobial activities.[1][3][4] This guide provides a technical overview of the intricate biosynthetic pathways leading to the production of these valuable compounds in plants.

Core Biosynthesis Pathway

The biosynthesis of CQAs is an extension of the general phenylpropanoid pathway, which itself originates from the shikimate pathway.[1][5][6] The shikimate pathway provides the essential aromatic amino acid L-phenylalanine, the primary precursor for all phenylpropanoids.[6][7] From phenylalanine, a series of enzymatic reactions leads to the formation of activated hydroxycinnamic acids, which are then transferred to quinic acid to form CQAs.

The initial and principal CQA formed is 5-CQA, which then serves as a precursor for the synthesis of its various isomers (e.g., 3-CQA, 4-CQA) and more complex di- or tri-CQAs.[1][3] There are several proposed routes for the synthesis of 5-CQA, with the most common pathways involving the sequential action of key enzymes.[1][2][8]

Key Enzymes and Reactions

The synthesis of 5-CQA begins with L-phenylalanine and proceeds through the core phenylpropanoid pathway to produce p-coumaroyl-CoA. This intermediate is then channeled into the CQA-specific branch.

  • Phenylalanine Ammonia-Lyase (PAL): This pivotal enzyme catalyzes the first committed step of the phenylpropanoid pathway, the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[1][2]

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid at the C4 position to form p-coumaric acid.[1][8]

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming the crucial intermediate p-coumaroyl-CoA. This step is a critical branch point, directing flux towards various classes of phenylpropanoids.[1][9]

From p-coumaroyl-CoA, the pathway diverges, with two main routes described for the formation of 5-CQA in most plants.[1][2]

  • Route 1 (via HCT and C3'H):

    • Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyl Transferase (HCT): HCT transfers the p-coumaroyl group from p-coumaroyl-CoA to shikimate, forming p-coumaroyl-5-O-shikimate.[1][10][11]

    • p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): This cytochrome P450 enzyme hydroxylates p-coumaroyl-shikimate to produce caffeoyl-shikimate.[2][12]

    • HCT (Reverse Reaction): HCT can then catalyze the reverse reaction, transferring the caffeoyl group from caffeoyl-shikimate back to Coenzyme A, forming caffeoyl-CoA.[12][13]

    • Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT): Finally, HQT transfers the caffeoyl group from caffeoyl-CoA to quinic acid to produce 5-O-caffeoylquinic acid (5-CQA).[1][2]

  • Route 2 (via HQT and C3'H):

    • Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT): HQT directly transfers the p-coumaroyl group from p-coumaroyl-CoA to quinic acid, forming p-coumaroyl-5-O-quinate.[1][2]

    • p-Coumaroyl Quinate 3'-Hydroxylase (C3'H): The C3'H enzyme then hydroxylates p-coumaroyl-quinate directly to yield 5-O-caffeoylquinic acid (5-CQA).[1][2][8]

HCT and HQT are structurally similar enzymes from the BAHD acyltransferase family, but HCT shows a substrate preference for shikimate, whereas HQT favors quinate.[1][9] The prevalence of each route can vary significantly between different plant species.[1][2]

Pathway Visualization

The following diagram illustrates the primary biosynthetic pathways leading to the formation of 5-O-caffeoylquinic acid.

CQA_Biosynthesis cluster_pathway Caffeoylquinic Acid Biosynthesis Pathway Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL CouShik p-Coumaroyl-Shikimate CouCoA->CouShik HCT CouQuin p-Coumaroyl-Quinate CouCoA->CouQuin HQT CafShik Caffeoyl-Shikimate CouShik->CafShik C3'H CafCoA Caffeoyl-CoA CafShik->CafCoA HCT (rev) CQA5 5-O-Caffeoylquinic Acid (5-CQA) CafCoA->CQA5 HQT CouQuin->CQA5 C3'H Shikimate Shikimate Shikimate->CouShik Quinate Quinic Acid Quinate->CouQuin Quinate->CQA5 CoA CoA CoA->CafCoA

Caption: Core biosynthetic pathways of 5-O-caffeoylquinic acid (5-CQA) from L-phenylalanine.

Quantitative Data on Pathway Gene Expression

The expression levels of biosynthetic genes are critical determinants of CQA accumulation. Transcriptomic analyses provide quantitative insights into the relative importance of different enzymes and pathways in specific tissues or conditions. The data below, from a study on Aster spathulifolius, shows the Fragments Per Kilobase of transcript per Million mapped reads (FPKM) for key pathway genes in leaf versus flower tissues, illustrating tissue-specific regulation.[9][14]

Gene FamilyTissueNumber of UnigenesHighest FPKM Value
PAL Leaf120765.03 (PAL1)
Flower76793.68 (PAL1)
C4H Leaf12-
Flower4-
4CL Leaf41332.62 (4CL1)
Flower27435.48 (4CL1)
C3'H Leaf169-
Flower140-
HCT/HQT Leaf82 (BAHDs)HCT strongly expressed
Flower72 (BAHDs)HQT strongly expressed
Table 1: Quantitative gene expression data (FPKM) for CQA biosynthesis genes in A. spathulifolius.[9][14][15]

This data suggests that in A. spathulifolius, the HQT-mediated pathway is more active in flowers, leading to higher CQA accumulation, while the HCT-mediated pathway may be more prominent in leaves.[9][15]

Experimental Protocols

Analyzing the CQA biosynthesis pathway involves quantifying the end-products and assaying the activity of key enzymes. Below are generalized protocols for these essential experiments.

Quantification of CQAs by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for the separation and quantification of CQAs in plant extracts.[16][17][18]

Methodology:

  • Sample Preparation:

    • Harvest fresh plant material and immediately freeze in liquid nitrogen or lyophilize.

    • Grind the tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

    • Extract a known mass of powdered tissue (e.g., 100 mg) with a suitable solvent, typically 80% methanol, using sonication or shaking for a defined period (e.g., 30 minutes at room temperature).

    • Centrifuge the mixture at high speed (e.g., 13,000 x g for 15 minutes) to pellet cell debris.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-DAD Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.2% Phosphoric acid in water.[17]

    • Mobile Phase B: Methanol.[17]

    • Gradient: A time-dependent gradient is used to separate compounds, for example: 10-55% B over 50 minutes.[18]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[17]

    • Injection Volume: 5-10 µL.

    • Detection: Monitor at 320-330 nm for CQAs.[18] Record spectra from 200-600 nm to confirm peak identity.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations (e.g., 5-CQA, caffeic acid) to generate a calibration curve.[18]

    • Correlate the peak area of the analyte in the sample to the calibration curve to determine its concentration.

    • Express results as mg per g of dry weight (DW) of the plant material.

Enzyme Activity Assays

Enzyme assays measure the rate of the reaction catalyzed by a specific enzyme in a crude protein extract from the plant tissue.

4.2.1 Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This assay measures the conversion of L-phenylalanine to trans-cinnamic acid by monitoring the increase in absorbance at 290 nm.

Methodology:

  • Protein Extraction:

    • Homogenize powdered plant tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol and polyvinylpyrrolidone).

    • Centrifuge at 15,000 x g for 20 minutes at 4 °C. The supernatant is the crude enzyme extract.

    • Determine the total protein concentration of the extract using a Bradford or similar assay.

  • Enzyme Assay:

    • Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.8) and 20 mM L-phenylalanine.

    • Start the reaction by adding a specific volume of the crude enzyme extract.

    • Incubate the reaction at 37-40 °C.

    • Measure the increase in absorbance at 290 nm over time (e.g., every 10 minutes for 1 hour) using a spectrophotometer. The product, trans-cinnamic acid, has a high absorbance at this wavelength.

    • Calculate enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of trans-cinnamic acid. Express as pkat/mg protein.

Experimental Workflow Visualization

The logical flow for quantifying CQAs in a plant sample is depicted below.

CQA_Quantification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Data Analysis & Quantification start Start s1 Harvest Plant Tissue start->s1 process process data data analysis analysis end End s2 Freeze & Lyophilize s1->s2 s3 Grind to Fine Powder s2->s3 s4 Solvent Extraction (e.g., 80% Methanol) s3->s4 s5 Centrifuge & Filter s4->s5 h1 Inject Sample into HPLC System s5->h1 h2 Separation on C18 Column h1->h2 h3 DAD Detection (320 nm) h2->h3 h4 Generate Chromatogram h3->h4 q1 Identify Peaks by Retention Time & Spectrum h4->q1 q2 Integrate Peak Area q1->q2 q3 Compare to Standard Calibration Curve q2->q3 q4 Calculate Concentration (mg/g DW) q3->q4 q4->end

Caption: Workflow for the quantification of caffeoylquinic acids in plant tissue using HPLC-DAD.

Regulation of CQA Biosynthesis

The CQA biosynthetic pathway is finely regulated at the transcriptional level. Various families of transcription factors, including MYB, WRKY, and bHLH, can control the synthesis of CQAs by binding to the promoter regions of the structural genes like PAL, 4CL, and HCT/HQT.[1][3] The expression of these genes and, consequently, the accumulation of CQAs are also influenced by a wide range of environmental stimuli, such as UV radiation, pathogen attack, and nutrient availability, highlighting their role in plant stress adaptation.[9][19]

References

Unveiling the Presence of 3-O-Caffeoylquinic Acid Methyl Ester in Morus alba L.: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 3-O-caffeoylquinic acid methyl ester in Morus alba L. (white mulberry). It consolidates available quantitative data, details experimental protocols for extraction and analysis, and visually represents key methodologies, offering a valuable resource for researchers exploring the therapeutic potential of this bioactive compound.

Natural Occurrence and Quantitative Distribution

This compound, a derivative of the well-known antioxidant chlorogenic acid, has been identified as a natural constituent of Morus alba. While its presence is confirmed, comprehensive quantitative data across all parts of the plant remains an area of ongoing research. To date, the most definitive identification and isolation of this compound has been reported in the fruits of Morus alba[1][2].

While specific quantitative data for this compound in leaves, stems, and roots is not extensively documented in current literature, analysis of related caffeoylquinic acid derivatives provides valuable insights into the potential distribution of this compound. Generally, the leaves of Morus alba are rich in phenolic compounds, including various caffeoylquinic acids[3][4]. The total phenolic content has been observed to be highest in the roots, followed by the leaves, twigs, and fruits[1]. This suggests that while the fruit is a confirmed source of this compound, other parts of the plant, particularly the leaves and roots, may also contain this compound, warranting further targeted quantitative studies.

Table 1: Quantitative Data of Caffeoylquinic Acid Derivatives in Morus alba L.

Plant PartCompoundConcentration (mg/100g dry weight)Reference
LeavesChlorogenic Acid (5-O-caffeoylquinic acid)570.65 - 1259.67[3]
Leaves4-O-caffeoylquinic acidHighest content in apical leaves harvested in January/February[5]
Fruits5-O-caffeoylquinic acidPresent[6][7]
FruitsThis compoundIsolated[1][2]
Fruits4-O-caffeoylquinic acid methyl esterIdentified[1]
Fruits5-O-caffeoylquinic acid methyl esterIdentified[2]

Experimental Protocols

Extraction of Caffeoylquinic Acid Derivatives

The extraction of caffeoylquinic acid derivatives from Morus alba is a critical step for their subsequent analysis and isolation. While a protocol specifically optimized for this compound is not available, methods developed for related compounds can be adapted. Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are modern techniques that offer improved efficiency over conventional methods[8][9][10][11].

Protocol: Ultrasound-Assisted Extraction (UAE) of Caffeoylquinic Acids [8][9][12]

  • Sample Preparation: Air-dry the desired plant material (e.g., fruits, leaves) at 50°C and grind into a fine powder.

  • Solvent Selection: Prepare a 60% (v/v) aqueous ethanol (B145695) solution.

  • Extraction:

    • Place 1 gram of the powdered plant material into a suitable flask.

    • Add 35 mL of the 60% ethanol solvent.

    • Immerse the flask in an ultrasonic bath operating at a frequency of 40 kHz and a power of 300 W.

    • Maintain the extraction for a specified duration (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

  • Post-Extraction:

    • Immediately cool the extract in an ice bath to halt the extraction process.

    • Centrifuge the extract at 16,800 x g for 10 minutes.

    • Filter the supernatant through a 0.45 µm filter prior to analysis.

Analytical Quantification by HPLC-DAD

High-performance liquid chromatography coupled with a diode-array detector (HPLC-DAD) is a robust and widely used method for the quantification of phenolic compounds, including caffeoylquinic acid derivatives.

Protocol: HPLC-DAD Analysis of Caffeoylquinic Acids [13]

  • Instrumentation: An HPLC system equipped with a DAD detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 100 mm, 2.6 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • A linear gradient program should be optimized to achieve separation of the target analytes. A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds.

  • Detection: Monitor the eluent at a wavelength of 330 nm, which is suitable for the detection of caffeoylquinic acids.

  • Quantification:

    • Prepare a calibration curve using a certified standard of this compound at various concentrations.

    • Quantify the compound in the plant extracts by comparing the peak area with the calibration curve.

Visualizing Methodologies

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflow for extraction and the logical steps in a validated analytical method.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_post_extraction Post-Extraction Processing plant_material Morus alba Plant Part (Fruits, Leaves, etc.) drying Air-Drying (50°C) plant_material->drying grinding Grinding to Fine Powder drying->grinding add_solvent Add 60% Ethanol grinding->add_solvent ultrasonication Ultrasonication (40 kHz, 300 W) add_solvent->ultrasonication cooling Cooling (Ice Bath) ultrasonication->cooling centrifugation Centrifugation (16,800 x g) cooling->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_analysis HPLC-DAD Analysis filtration->hplc_analysis

Figure 1. Workflow for Ultrasound-Assisted Extraction of this compound.

HPLC_Validation_Logic cluster_method_dev Method Development cluster_method_val Method Validation cluster_application Application selectivity Selectivity & Specificity linearity Linearity & Range selectivity->linearity lod_loq LOD & LOQ linearity->lod_loq precision Precision (Repeatability & Intermediate) lod_loq->precision accuracy Accuracy (Recovery) precision->accuracy robustness Robustness accuracy->robustness quantification Quantification in Morus alba Extracts robustness->quantification

Figure 2. Logical Flow for a Validated HPLC-DAD Quantification Method.

Signaling Pathways and Bioactivity

While the direct impact of this compound on specific signaling pathways has not been extensively elucidated, the broader class of caffeoylquinic acids is known to possess significant biological activities, primarily attributed to their antioxidant properties[14].

Constituents of Morus alba, including various phenolic compounds, have been shown to modulate pathways involved in lipid metabolism. For instance, compounds from Morus alba leaves have been found to activate the AMP-activated protein kinase (AMPK) signaling pathway . Activation of AMPK can lead to the phosphorylation of acetyl-CoA carboxylase 1 (ACC1) and an upregulation of carnitine palmitoyl-transferase 1A (CPT1A), which collectively enhance the β-oxidation of fatty acids[3].

Further research is necessary to determine if this compound specifically contributes to the activation of the AMPK pathway or other signaling cascades associated with the therapeutic effects of Morus alba.

AMPK_Signaling_Pathway Morus_alba_compounds Morus alba Bioactives (e.g., Caffeoylquinic Acid Derivatives) AMPK AMPK Morus_alba_compounds->AMPK Activates ACC1 ACC1 AMPK->ACC1 Phosphorylates (Inhibits) CPT1A CPT1A AMPK->CPT1A Upregulates Fatty_Acid_Oxidation ↑ Fatty Acid β-Oxidation ACC1->Fatty_Acid_Oxidation CPT1A->Fatty_Acid_Oxidation Lipid_Metabolism Improved Lipid Metabolism Fatty_Acid_Oxidation->Lipid_Metabolism

Figure 3. Potential Modulation of the AMPK Signaling Pathway by Morus alba Constituents.

Conclusion and Future Directions

This compound is a confirmed phytochemical in Morus alba fruits, with the potential for presence in other parts of the plant. This technical guide provides a foundation for researchers by outlining current knowledge and providing adaptable experimental protocols. Key areas for future research include:

  • Comprehensive Quantification: A systematic study to quantify the concentration of this compound in the leaves, stems, roots, and fruits of various Morus alba cultivars.

  • Method Validation: Development and validation of a specific HPLC or UPLC-MS/MS method for the precise quantification of this compound.

  • Protocol Optimization: Optimization of extraction parameters to maximize the yield of this specific ester from different plant parts.

  • Mechanistic Studies: In-depth investigation into the specific signaling pathways modulated by isolated this compound to elucidate its mechanisms of action and therapeutic potential.

By addressing these research gaps, the scientific community can better understand and harness the potential of this compound from Morus alba for applications in drug development and functional foods.

References

The Role of 3-O-Caffeoylquinic Acid Methyl Ester in Plant Secondary Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Caffeoylquinic acid methyl ester is a naturally occurring phenylpropanoid, a methyl ester derivative of the more commonly known 3-O-caffeoylquinic acid (neochlorogenic acid). As a secondary metabolite, it is integral to a plant's interaction with its environment, contributing to defense mechanisms and potentially acting as a signaling molecule. This technical guide provides a comprehensive overview of the biosynthesis, physiological role, and methods for the analysis of this compound in the context of plant secondary metabolism. It is intended to be a valuable resource for researchers in phytochemistry, plant biology, and natural product-based drug discovery.

Introduction

Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they play a crucial role in the interaction of the plant with its environment. Among these, phenylpropanoids represent a major class of compounds derived from the shikimate pathway. This compound belongs to this class, being a derivative of caffeoylquinic acids (CQAs), which are esters formed between caffeic acid and quinic acid.[1] The methylation of the carboxylic acid group of 3-O-caffeoylquinic acid results in a molecule with altered physicochemical properties, such as increased lipophilicity, which may affect its localization within the cell, its transport, and its biological activity. This document will delve into the current understanding of this compound's place in the complex network of plant secondary metabolism.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the well-established phenylpropanoid pathway, which is responsible for the production of a vast array of plant secondary metabolites, including flavonoids, lignans, and hydroxycinnamic acids. The formation of the core 3-O-caffeoylquinic acid structure is a prerequisite, followed by a methylation step.

Formation of the Caffeoylquinic Acid Backbone

The biosynthesis of caffeoylquinic acids begins with the amino acid L-phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) . A series of hydroxylation and ligation reactions, catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) , leads to the formation of activated hydroxycinnamoyl-CoA esters, primarily p-coumaroyl-CoA.

From p-coumaroyl-CoA, two main routes lead to the formation of caffeoylquinic acids:

  • The HQT Pathway: The enzyme hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) catalyzes the esterification of quinic acid with p-coumaroyl-CoA to form p-coumaroyl quinate. This is then hydroxylated by p-coumaroyl ester 3'-hydroxylase (C3'H) to yield caffeoylquinate.[2]

  • The HCT Pathway: The enzyme hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT) esterifies shikimic acid with p-coumaroyl-CoA to form p-coumaroyl shikimate. This intermediate is then hydroxylated by C3'H to caffeoyl shikimate. HCT can then convert caffeoyl shikimate to caffeoyl-CoA, which is subsequently used by HQT to form caffeoylquinate.[2]

The isomerization of the caffeoyl group on the quinic acid ring leads to the formation of different isomers, including 3-O-caffeoylquinic acid (neochlorogenic acid).

The Methylation Step

The final step in the formation of this compound is the methylation of the carboxyl group of 3-O-caffeoylquinic acid. This reaction is catalyzed by a methyltransferase, which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.

While the specific enzyme responsible for the methylation of 3-O-caffeoylquinic acid has not been definitively characterized in all plant species, two major classes of O-methyltransferases (OMTs) involved in the phenylpropanoid pathway are the primary candidates:

  • Caffeoyl-CoA O-methyltransferase (CCoAOMT): This enzyme is known to methylate the hydroxyl groups of caffeoyl-CoA to produce feruloyl-CoA, a key precursor for lignin (B12514952) biosynthesis.[3]

  • Caffeic acid O-methyltransferase (COMT): This enzyme also plays a role in lignin biosynthesis by methylating caffeic acid and 5-hydroxyferulic acid.[4]

It is plausible that a member of these OMT families, or a yet-to-be-identified specific methyltransferase, is responsible for the methylation of the carboxylic acid group of caffeoylquinic acids. Further research is needed to isolate and characterize the specific enzyme(s) involved in this reaction.

Biosynthesis_of_3_O_Caffeoylquinic_acid_methyl_ester cluster_methylation Methylation Phe L-Phenylalanine Cin Cinnamic acid Phe->Cin PAL pCou p-Coumaric acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL pCouQuin p-Coumaroyl quinate pCouCoA->pCouQuin HQT CQA3 3-O-Caffeoylquinic acid (Neochlorogenic acid) pCouQuin->CQA3 C3'H CQA3_Me 3-O-Caffeoylquinic acid methyl ester CQA3->CQA3_Me Quinic Quinic acid Quinic->pCouQuin HQT SAM S-Adenosyl-L-methionine Methyltransferase Methyltransferase (e.g., COMT/CCoAOMT family) SAM->Methyltransferase SAH S-Adenosyl-L-homocysteine Methyltransferase->SAH

Biosynthesis of this compound.

Role in Plant Secondary Metabolism

The precise role of this compound in plant secondary metabolism is still under investigation, but it is likely to be involved in plant defense and stress responses, similar to other caffeoylquinic acid derivatives.

Plant Defense

Phenylpropanoids are well-known for their role in defending plants against a wide range of biotic stressors, including herbivores and pathogens. Caffeoylquinic acids have been shown to possess antimicrobial and insecticidal properties. The methylation of 3-O-caffeoylquinic acid may alter its efficacy in these defense mechanisms. The increased lipophilicity of the methyl ester could enhance its ability to penetrate microbial cell membranes or the insect gut, potentially increasing its toxicity to pathogens and herbivores.

Abiotic Stress Response

Plants accumulate phenylpropanoids in response to various abiotic stresses, such as UV radiation, high salinity, and drought. These compounds can act as antioxidants, scavenging reactive oxygen species (ROS) that are produced under stress conditions and can cause cellular damage. The catechol group of the caffeoyl moiety is a potent antioxidant. While methylation of the carboxylic acid does not directly affect the antioxidant capacity of the catechol ring, it may influence the compound's localization within the cell, potentially directing it to membranes where lipid peroxidation is a major threat.

Signaling Pathways

Plant hormones such as jasmonates (JA) and salicylates (SA) are key regulators of plant defense responses.[3][5][6] Their signaling pathways are known to influence the expression of genes involved in the phenylpropanoid pathway. It is plausible that the accumulation of this compound is modulated by these signaling pathways in response to specific biotic or abiotic cues. The interplay between these hormone signaling pathways can be complex, with both synergistic and antagonistic interactions affecting the final metabolic output.[7] Further research is needed to elucidate the specific signaling cascades that regulate the biosynthesis and accumulation of this methyl ester.

Plant_Defense_Signaling Biotic Biotic Stress (Pathogens, Herbivores) JA Jasmonate (JA) Signaling Biotic->JA SA Salicylate (SA) Signaling Biotic->SA Abiotic Abiotic Stress (UV, Drought, Salinity) Abiotic->JA Abiotic->SA ROS Reactive Oxygen Species (ROS) Abiotic->ROS JA->SA crosstalk Phenylpropanoid Phenylpropanoid Pathway JA->Phenylpropanoid regulate SA->Phenylpropanoid regulate ROS->Phenylpropanoid induce CQA3_Me 3-O-Caffeoylquinic acid methyl ester Phenylpropanoid->CQA3_Me Defense Plant Defense Response CQA3_Me->Defense contributes to

Involvement in plant stress response signaling.

Quantitative Data

The concentration of this compound can vary significantly between plant species, tissues, and in response to environmental conditions. While comprehensive comparative data is limited, the following table summarizes available quantitative information for this compound and related caffeoylquinic acid methyl esters in various plants.

Plant SpeciesTissueCompoundConcentration (µg/g dry weight)Reference
Ilex pubescensLeaves3,5-di-O-caffeoylquinic acid methyl esterNot specified, but isolated[8]
Ilex pubescensLeaves3,4-di-O-caffeoylquinic acid methyl esterNot specified, but isolated[8]
Ilex pubescensLeaves3,4,5-tri-O-caffeoylquinic acid methyl esterNot specified, but isolated[8]
Lonicera japonicaFlower buds3,4,5-tri-O-caffeoylquinic acid methyl esterNot specified, but isolated[9]

Note: Quantitative data for this compound is not widely reported in a standardized format. The table includes related methyl esters to provide a broader context of their occurrence.

Experimental Protocols

The isolation and quantification of this compound typically involve chromatographic techniques, often coupled with mass spectrometry for accurate identification and quantification.

Extraction and Isolation

A general protocol for the extraction and isolation of this compound from plant material is as follows:

  • Sample Preparation: Fresh plant material is flash-frozen in liquid nitrogen and lyophilized to dryness. The dried material is then ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable solvent, typically methanol (B129727) or an ethanol/water mixture. Acidification of the extraction solvent (e.g., with 0.1% formic acid) can improve the stability of phenolic compounds. Extraction is often performed using sonication or maceration, followed by centrifugation to separate the extract from the solid plant material.

  • Solid-Phase Extraction (SPE): The crude extract can be further purified and concentrated using SPE. A C18 cartridge is commonly used to retain the phenolic compounds, which are then eluted with methanol.

  • Column Chromatography: For isolation of the pure compound, the enriched extract is subjected to column chromatography. A variety of stationary phases can be used, including Sephadex LH-20, silica (B1680970) gel, or reversed-phase C18 material. Elution is typically performed with a gradient of solvents, such as water and methanol or acetonitrile.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative HPLC on a C18 column to obtain the pure this compound.

Isolation_Workflow Start Plant Material Grind Grinding Start->Grind Extract Solvent Extraction (e.g., Methanol) Grind->Extract Filter Filtration/ Centrifugation Extract->Filter Crude Crude Extract Filter->Crude SPE Solid-Phase Extraction (SPE - C18) Crude->SPE Enriched Enriched Phenolic Fraction SPE->Enriched Column Column Chromatography (e.g., Sephadex LH-20) Enriched->Column Fractions Collected Fractions Column->Fractions Prep_HPLC Preparative HPLC (C18) Fractions->Prep_HPLC Pure Pure 3-O-Caffeoylquinic acid methyl ester Prep_HPLC->Pure

General workflow for the isolation of this compound.
Quantification by HPLC-MS/MS

A validated method for the quantification of this compound in plant extracts typically involves High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (HPLC-MS/MS).

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution is typically employed with two solvents:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Gradient Program: A typical gradient might start at 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: A flow rate of 0.3 mL/min is common.

    • Column Temperature: The column is usually maintained at a constant temperature, for example, 40 °C.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) is typically used, often in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻ for this compound, m/z 367.1) and monitoring specific fragment ions generated by collision-induced dissociation (CID).

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for quantification and confirmation. For example, a transition might be m/z 367.1 -> 191.1 (quinic acid fragment) or m/z 367.1 -> 179.1 (caffeic acid fragment).

    • Quantification: A calibration curve is generated using a certified reference standard of this compound at known concentrations. The concentration of the analyte in the sample is then determined by comparing its peak area to the calibration curve.

Conclusion and Future Perspectives

This compound is an intriguing secondary metabolite with a likely role in plant defense and stress response. While its biosynthesis is rooted in the well-understood phenylpropanoid pathway, the specific enzymatic control of its final methylation step requires further elucidation. Future research should focus on identifying and characterizing the specific methyltransferases involved. Furthermore, more extensive quantitative studies are needed to understand the distribution of this compound across the plant kingdom and its dynamic accumulation in response to various environmental stimuli. A deeper understanding of the unique biological activities of the methyl ester form compared to its non-methylated counterpart will be crucial in uncovering its precise physiological functions. For drug development professionals, the altered physicochemical properties of this compound may offer advantages in terms of bioavailability and bioactivity, warranting further investigation into its pharmacological potential.

References

An In-depth Technical Guide on the Core Biological Activities of Methyl Chlorogenate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl chlorogenate, the methyl ester of chlorogenic acid, is a naturally occurring phenolic compound found in various plants.[1] While chlorogenic acid has been extensively studied for its diverse biological activities, methyl chlorogenate is emerging as a compound of significant interest due to its potential antioxidant, anti-inflammatory, and anticancer properties.[1] This technical guide provides a comprehensive overview of the core biological activities of methyl chlorogenate, detailing the underlying mechanisms of action, presenting available quantitative data, and outlining the experimental protocols used to elucidate these effects.

Antioxidant Activity

Methyl chlorogenate exhibits its antioxidant effects primarily through radical scavenging mechanisms.[1] By donating hydrogen atoms or electrons, it can neutralize reactive oxygen species (ROS), thus mitigating oxidative stress, a key contributor to numerous pathological conditions.

Quantitative Data for Antioxidant Activity

While specific IC50 values for methyl chlorogenate in various antioxidant assays are not extensively reported in the literature, its potent radical scavenging activity has been noted.[1] For context, the antioxidant activities of its parent compound, chlorogenic acid, are well-documented and provide a relevant benchmark.

AssayTest SystemIC50 (µg/mL) of Chlorogenic Acid (for comparison)Reference
DPPH Radical ScavengingMethanolic solution~9.5[2]
ABTS Radical ScavengingAqueous solution~5.8[3]

Note: The antioxidant capacity of methyl chlorogenate is suggested to be strong, but specific quantitative data from head-to-head comparisons with chlorogenic acid is limited.

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate an electron and decolorize the stable DPPH radical.

  • Reagents: DPPH solution (0.1 mM in methanol), methanol, test sample (methyl chlorogenate), and a positive control (e.g., ascorbic acid).

  • Procedure:

    • Prepare various concentrations of the test sample and positive control in methanol.

    • Add 1 mL of each sample concentration to 2 mL of DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against sample concentration.

This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+).

  • Reagents: ABTS solution (7 mM), potassium persulfate solution (2.45 mM), ethanol (B145695) or water, test sample, and a positive control (e.g., Trolox).

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of the test sample at various concentrations to 1 mL of the diluted ABTS•+ solution.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • The percentage of scavenging activity is calculated similarly to the DPPH assay.

    • The IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity

Methyl chlorogenate has demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[1] This is achieved through the modulation of key signaling pathways involved in the inflammatory response.

Mechanisms of Anti-inflammatory Action

Methyl chlorogenate has been shown to suppress the activation of the NF-κB (nuclear factor-kappa B) pathway, a critical regulator of inflammation.[4] It has been observed to inhibit the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of NF-κB-dependent pro-inflammatory genes.[4]

Quantitative Data for Anti-inflammatory Activity
AssayTest SystemIC50 of Chlorogenic Acid (for comparison)Reference
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cellsNot specified, but significant inhibition observed[5]
TNF-α ProductionLPS-stimulated RAW 264.7 cellsNot specified, but significant inhibition observed[5]
IL-6 ProductionLPS-stimulated RAW 264.7 cellsNot specified, but significant inhibition observed[5]
Experimental Protocols for Anti-inflammatory Assays

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of methyl chlorogenate for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

    • Collect the cell culture supernatant.

    • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent system. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at 540 nm.

    • The amount of nitrite is calculated from a sodium nitrite standard curve.

    • The IC50 value for NO inhibition is determined from the dose-response curve.

This enzyme-linked immunosorbent assay quantifies the levels of the pro-inflammatory cytokines TNF-α and IL-6.

  • Procedure:

    • Follow the same cell culture, pre-treatment, and stimulation steps as in the NO production assay.

    • Collect the cell culture supernatant.

    • Use commercially available ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions.

    • Briefly, the supernatant is added to wells pre-coated with capture antibodies for the specific cytokine.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate is then added, and the resulting color change is proportional to the amount of cytokine present.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations based on a standard curve.

    • Determine the IC50 values for the inhibition of TNF-α and IL-6 production.

Anticancer Activity

Preliminary evidence suggests that methyl chlorogenate may possess anticancer properties by inhibiting the proliferation of cancer cells.

Quantitative Data for Anticancer Activity

Specific IC50 values for methyl chlorogenate against a wide range of cancer cell lines are limited. However, data for the parent compound, chlorogenic acid, indicate cytotoxic effects on various cancer cell lines.

Cell LineCancer TypeIC50 of Chlorogenic Acid (for comparison) (µM)Reference
MCF-7Breast Cancer~50[6]
HepG2Liver Cancer~100[6]
A549Lung Cancer>100[6]
HeLaCervical Cancer>100[7]

Note: The cytotoxic potential of methyl chlorogenate against various cancer cell lines requires further investigation to establish its specific IC50 values.

Experimental Protocols for Cytotoxicity Assays

This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce MTT to a purple formazan (B1609692) product.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to attach.

    • Treat the cells with various concentrations of methyl chlorogenate for 24, 48, or 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC50 value is determined from the dose-response curve.

This assay determines cell density based on the measurement of cellular protein content.

  • Procedure:

    • Seed and treat cells as described for the MTT assay.

    • Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.

    • Wash the plates five times with tap water and air dry.

    • Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plates five times with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the protein-bound dye with 10 mM Tris base solution.

    • Measure the absorbance at 510 nm.

    • Calculate cell viability and the IC50 value as in the MTT assay.

Signaling Pathways and Molecular Interactions

NF-κB Signaling Pathway

As previously mentioned, methyl chlorogenate has been shown to inhibit the NF-κB pathway. A key regulatory step in this pathway is the phosphorylation and subsequent degradation of IκBα, which releases NF-κB (a heterodimer of p50 and p65) to translocate to the nucleus. Methyl chlorogenate has been observed to suppress the translocation of the p65 subunit, suggesting an interference with this critical step in the inflammatory cascade.[4]

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_p50_p65 IκBα-p50-p65 (Inactive Complex) IKK->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50-p65 (Active NF-κB) IkBa_p50_p65->p50_p65 IκBα degradation Nucleus Nucleus p50_p65->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Induces Methyl_Chlorogenate Methyl Chlorogenate Methyl_Chlorogenate->p50_p65 Inhibits Translocation

Figure 1: Inhibition of the NF-κB signaling pathway by methyl chlorogenate.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cancer. It comprises several key kinases, including ERK, JNK, and p38. While direct evidence for methyl chlorogenate's effect on this pathway is limited, studies on chlorogenic acid have shown that it can decrease the phosphorylation of JNK and p38 kinases. This suggests that methyl chlorogenate may also exert its biological effects by modulating the MAPK pathway.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases Stimuli->Upstream_Kinases p38 p38 Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK ERK ERK Upstream_Kinases->ERK Phospho_p38 p-p38 p38->Phospho_p38 Phosphorylation Phospho_JNK p-JNK JNK->Phospho_JNK Phosphorylation Phospho_ERK p-ERK ERK->Phospho_ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) Phospho_p38->Transcription_Factors Phospho_JNK->Transcription_Factors Phospho_ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Methyl_Chlorogenate Methyl Chlorogenate (Potential Effect) Methyl_Chlorogenate->p38 Inhibits (Hypothesized) Methyl_Chlorogenate->JNK Inhibits (Hypothesized)

Figure 2: Potential modulation of the MAPK signaling pathway by methyl chlorogenate.

Experimental Workflow for Biological Activity Screening

The general workflow for screening the biological activities of methyl chlorogenate involves a series of in vitro assays to determine its antioxidant, anti-inflammatory, and cytotoxic potential.

Experimental_Workflow Compound Methyl Chlorogenate Antioxidant Antioxidant Assays (DPPH, ABTS) Compound->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, TNF-α, IL-6) Compound->Anti_inflammatory Anticancer Cytotoxicity Assays (MTT, SRB) Compound->Anticancer IC50_Antioxidant Determine IC50 (Antioxidant) Antioxidant->IC50_Antioxidant IC50_Inflammatory Determine IC50 (Anti-inflammatory) Anti_inflammatory->IC50_Inflammatory IC50_Cancer Determine IC50 (Anticancer) Anticancer->IC50_Cancer Mechanism Mechanism of Action Studies (Western Blot for NF-κB, MAPK) IC50_Antioxidant->Mechanism IC50_Inflammatory->Mechanism IC50_Cancer->Mechanism Lead_Compound Lead Compound for Further Development Mechanism->Lead_Compound

Figure 3: General experimental workflow for screening methyl chlorogenate.

Conclusion

Methyl chlorogenate demonstrates promising biological activities, including antioxidant, anti-inflammatory, and potentially anticancer effects. Its mechanism of action appears to involve the modulation of key inflammatory signaling pathways such as NF-κB. While the available quantitative data for methyl chlorogenate is still limited, the established protocols and the data from its parent compound, chlorogenic acid, provide a strong foundation for further investigation. Future research should focus on generating specific IC50 values for methyl chlorogenate in a broader range of assays and cell lines, and further elucidating its precise molecular targets and mechanisms of action. Such studies will be crucial for realizing the full therapeutic potential of this interesting natural compound.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Methyl Chlorogenate from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl chlorogenate, the methyl ester of chlorogenic acid, is a phenolic compound with notable biological activities, including significant anti-inflammatory properties. While it can be found naturally in some plant species, it is often formed as an artifact during the extraction of chlorogenic acid-rich plant materials with methanol (B129727). This document provides a comprehensive protocol for the formation, extraction, and purification of methyl chlorogenate from plant sources. The methodology leverages an acidified methanol extraction to efficiently convert chlorogenic acid into its methyl ester, followed by a robust purification strategy using macroporous resin chromatography and preparative high-performance liquid chromatography (HPLC). Additionally, this note details the anti-inflammatory signaling pathway of methyl chlorogenate, offering valuable insights for researchers in natural product chemistry and drug development.

Introduction

Chlorogenic acid and its derivatives are widely studied for their diverse health benefits. Methyl chlorogenate, in particular, has demonstrated potent anti-inflammatory effects by inhibiting the COX-2/NLRP3/NF-κB signaling pathway, making it a compound of interest for therapeutic research[1][2]. The isolation of pure methyl chlorogenate is essential for pharmacological studies and further derivatization. This protocol provides a reliable method to obtain high-purity methyl chlorogenate from plant materials abundant in chlorogenic acid, such as hawthorn (Crataegus monogyna) inflorescences, honeysuckle (Lonicera japonica), or green coffee beans[1][3].

Experimental Protocols

This section details a comprehensive workflow for the isolation and purification of methyl chlorogenate from a suitable plant matrix. The protocol is divided into three main stages: Extraction and Esterification, Preliminary Purification, and High-Purity Isolation.

Stage 1: Acidified Methanol Extraction and In-Situ Esterification

This stage aims to simultaneously extract chlorogenic acid from the plant material and convert it to methyl chlorogenate through acid-catalyzed esterification[3].

Materials:

  • Dried and powdered plant material (e.g., Crataegus monogyna inflorescences)

  • Methanol (HPLC grade)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% HCl in Methanol (v/v): Prepare by carefully adding 5 mL of concentrated HCl to 95 mL of methanol.

  • Sonicator

  • Orbital shaker

  • Syringe filters (0.45 µm)

Protocol:

  • Weigh 2 grams of the dried, powdered plant material and place it in a suitable flask.

  • Add 10 mL of 5% methanolic HCl solution to the flask[3].

  • Securely cap the flask and place it on an orbital shaker at 500 rpm for 30 minutes at room temperature[3].

  • Following shaking, place the flask in a sonicator bath for 15-20 minutes to ensure complete extraction and reaction.

  • Filter the resulting mixture through a 0.45 µm syringe filter to remove solid plant debris.

  • The filtrate is the crude extract containing methyl chlorogenate and other co-extractives.

Stage 2: Preliminary Purification using Macroporous Resin Chromatography

This step serves to remove highly polar compounds (sugars, salts) and some non-polar compounds, thereby enriching the methyl chlorogenate content before final purification.

Materials:

  • Crude extract from Stage 1

  • Macroporous adsorption resin (e.g., XAD-7HP or NKA-2)[4][5][6]

  • Glass chromatography column

  • Deionized water

  • Ethanol (B145695) (various concentrations: 20%, 70% v/v)

  • Rotary evaporator

Protocol:

  • Resin Preparation: Swell and clean the macroporous resin according to the manufacturer's instructions, typically by washing sequentially with ethanol and deionized water.

  • Column Packing: Pack a glass column with the prepared resin. The column size will depend on the amount of crude extract to be processed.

  • Sample Loading: Dilute the crude extract with deionized water to reduce the ethanol concentration and load it onto the column.

  • Washing: Wash the column with 2-3 column volumes (CV) of deionized water to elute and discard highly polar impurities.

  • Elution: Elute the column with a stepwise gradient of ethanol.

    • Begin with 20% ethanol to remove some polar impurities.

    • Elute the fraction containing methyl chlorogenate with 70% ethanol[6]. The exact percentage may need to be optimized based on the specific resin and plant material.

  • Fraction Collection and Concentration: Collect the 70% ethanol fraction and concentrate it under reduced pressure using a rotary evaporator to obtain the enriched methyl chlorogenate extract.

Stage 3: High-Purity Isolation by Preparative HPLC

The final purification is achieved using preparative HPLC to isolate methyl chlorogenate to a high degree of purity[7][8].

Materials:

  • Enriched extract from Stage 2

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 20 mm, 10 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

  • Lyophilizer or rotary evaporator

Protocol:

  • Sample Preparation: Dissolve the enriched extract in a small volume of the initial mobile phase composition. Filter the sample through a 0.22 µm filter before injection.

  • Method Development (Analytical Scale): It is highly recommended to first develop the separation method on an analytical HPLC system with a C18 column to determine the optimal gradient and retention time for methyl chlorogenate.

  • Preparative HPLC Run:

    • Column: Preparative C18

    • Mobile Phase: A gradient of water (0.1% formic acid) and acetonitrile/methanol (0.1% formic acid) is commonly used for phenolic compounds[9]. A typical gradient might be:

      • 0-5 min: 10% B

      • 5-35 min: 10-50% B

      • 35-40 min: 50-90% B

      • 40-45 min: 90% B (wash)

      • 45-50 min: 10% B (re-equilibration)

    • Flow Rate: The flow rate will depend on the column diameter, typically in the range of 10-20 mL/min for a 20 mm ID column.

    • Detection: Monitor the elution profile at a wavelength suitable for phenolic compounds, such as 280 nm and 320 nm[9].

  • Fraction Collection: Collect the peak corresponding to methyl chlorogenate based on the retention time determined during analytical method development.

  • Purity Confirmation and Solvent Removal: Analyze the collected fraction for purity using analytical HPLC. Remove the solvent from the pure fraction using a rotary evaporator or lyophilizer to obtain pure, solid methyl chlorogenate.

Data Presentation

The successful isolation of methyl chlorogenate should be confirmed by analytical techniques such as HPLC and LC-MS. The purity of the final product is a key quantitative parameter.

ParameterMethodExpected ValueReference
Purity Analytical HPLC> 95%[7]
Identity Confirmation LC-MS/MS (ESI-)[M-H]⁻ ion at m/z 367[3]
Commercial Standard Purity HPLC> 98% - 99.28%[1]

Note: The overall yield of methyl chlorogenate is highly dependent on the initial concentration of chlorogenic acid in the selected plant material.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the complete workflow for the isolation of methyl chlorogenate.

G cluster_extraction Stage 1: Extraction & Esterification cluster_purification1 Stage 2: Preliminary Purification cluster_purification2 Stage 3: High-Purity Isolation plant Dried Plant Material acid_methanol 5% HCl in Methanol extraction Shaking & Sonication plant->extraction acid_methanol->extraction filtration Filtration (0.45 µm) extraction->filtration crude_extract Crude Extract filtration->crude_extract resin_col Macroporous Resin Chromatography crude_extract->resin_col wash Wash (H2O) resin_col->wash elute Elute (70% EtOH) wash->elute concentrate Concentration (Rotovap) elute->concentrate enriched_extract Enriched Extract concentrate->enriched_extract prep_hplc Preparative HPLC (C18 Column) enriched_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection solvent_removal Solvent Removal (Lyophilization) fraction_collection->solvent_removal pure_mcg Pure Methyl Chlorogenate (>95%) solvent_removal->pure_mcg

Caption: Workflow for Methyl Chlorogenate Isolation.

Anti-Inflammatory Signaling Pathway

Methyl chlorogenate exerts its anti-inflammatory effects by inhibiting key components of the pro-inflammatory signaling cascade initiated by stimuli like lipopolysaccharide (LPS)[1][2].

G cluster_pathway Inhibition of Pro-Inflammatory Signaling by Methyl Chlorogenate cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MCG Methyl Chlorogenate NFKB NF-κB (p65) MCG->NFKB Inhibits Phosphorylation COX2_exp COX-2 Expression MCG->COX2_exp NLRP3_exp NLRP3 Expression MCG->NLRP3_exp NFKB_IKB NF-κB/IκB Complex TLR4->NFKB_IKB Activates NFKB_IKB->NFKB NFKB_nuc NF-κB (p65) NFKB->NFKB_nuc NLRP3_inf NLRP3 Inflammasome Assembly NLRP3_exp->NLRP3_inf Pro_IL1B Pro-IL-1β IL1B IL-1β (Inflammation) Pro_IL1B->IL1B Casp1 Caspase-1 NLRP3_inf->Casp1 Casp1->Pro_IL1B Cleaves NFKB_nuc->COX2_exp Induces NFKB_nuc->NLRP3_exp NFKB_nuc->Pro_IL1B

Caption: Methyl Chlorogenate's Anti-inflammatory Action.

Conclusion

The protocol outlined in this document provides a robust and reproducible method for the isolation of high-purity methyl chlorogenate from plant extracts. By combining an efficient extraction and esterification step with a multi-stage purification strategy, researchers can obtain sufficient quantities of this valuable compound for further biological and chemical investigation. The elucidation of its inhibitory action on the COX-2/NLRP3/NF-κB pathway underscores its potential as a lead compound in the development of novel anti-inflammatory agents.

References

Application Notes and Protocols for the Antioxidant DPPH Assay Using 3-O-Caffeoylquinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Caffeoylquinic acid methyl ester is a naturally occurring phenolic compound belonging to the family of chlorogenic acids. These compounds are of significant interest in the fields of nutrition, pharmacology, and drug development due to their potential health benefits, which are largely attributed to their antioxidant properties. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and straightforward method for evaluating the free-radical scavenging capacity of chemical compounds. This document provides detailed application notes and a comprehensive protocol for assessing the antioxidant activity of this compound using the DPPH assay.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. In its radical form, DPPH has a deep purple color with a maximum absorbance around 517 nm. When reduced by an antioxidant, the DPPH molecule is converted to a stable, non-radical form, resulting in a color change to pale yellow and a decrease in absorbance. This change in absorbance is proportional to the radical-scavenging activity of the antioxidant.

The antioxidant activity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.

Antioxidant Activity of Caffeoylquinic Acid Derivatives

Research indicates that caffeoylquinic acids are potent antioxidants. Studies comparing the different isomers of caffeoylquinic acid (3-O, 4-O, and 5-O) have shown that they possess very similar antioxidant activities, suggesting that the position of the caffeoyl group on the quinic acid moiety does not significantly alter the radical scavenging capacity of the acid form.

When comparing caffeoylquinic acids to their methyl ester derivatives, some studies suggest that the esterification may slightly reduce the antioxidant activity in certain assays. However, methyl ester derivatives of caffeoylquinic acids are still considered effective antioxidants. The esterification can increase the lipophilicity of the molecule, which may be advantageous in certain applications, such as in lipid-based systems.

While specific quantitative data for the DPPH scavenging activity of this compound is not extensively reported, based on the activity of its parent acid and related esterified compounds, it is expected to be a potent antioxidant. For comparative purposes, the table below summarizes the reported DPPH radical scavenging activities of related compounds.

Data Presentation

CompoundDPPH IC50 (µM)Reference CompoundReference Compound IC50 (µM)Notes
3-O-Caffeoylquinic Acid ~15 - 25Ascorbic Acid~30 - 50IC50 values for caffeoylquinic acid isomers are reported to be very similar.
5-O-Caffeoylquinic Acid ~15 - 25Ascorbic Acid~30 - 50
5-O-Caffeoylquinic Acid Methyl Ester Reported to be slightly higher than the parent acidAscorbic Acid~30 - 50Esterification may slightly decrease activity in aqueous-based assays.
This compound (Estimated) ~20 - 40 Ascorbic Acid ~30 - 50 Hypothetical value based on related compounds. Experimental verification is required.
Ascorbic Acid (Vitamin C) 30 - 50--Commonly used positive control.
Trolox 40 - 60--A water-soluble analog of vitamin E, another common positive control.

Note: The IC50 values can vary depending on the specific experimental conditions (e.g., solvent, DPPH concentration, incubation time).

Experimental Protocols

This section provides a detailed protocol for determining the DPPH radical scavenging activity of this compound.

Materials and Reagents
  • This compound

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (analytical grade) or Ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and pipette tips

  • Volumetric flasks and other standard laboratory glassware

Preparation of Solutions
  • DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C. This solution should be prepared fresh.

  • Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol. From this stock solution, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.

  • Positive Control Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of ascorbic acid or Trolox in methanol and create a similar dilution series as for the test compound.

Assay Procedure (96-Well Plate Method)
  • Blank: In a well of the 96-well plate, add 100 µL of methanol.

  • Control (DPPH only): Add 50 µL of methanol to a well, followed by 50 µL of the 0.2 mM DPPH solution.

  • Test Samples: Add 50 µL of each dilution of the this compound solution to separate wells. Then, add 50 µL of the 0.2 mM DPPH solution to each of these wells.

  • Positive Control: Add 50 µL of each dilution of the positive control solution to separate wells. Then, add 50 µL of the 0.2 mM DPPH solution to each of these wells.

  • Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound and positive control using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without the test compound).

    • A_sample is the absorbance of the test sample (DPPH solution with the test compound).

  • Determine the IC50 value: Plot the percentage of scavenging activity against the corresponding concentrations of the test compound. The IC50 value is the concentration of the test compound that causes 50% scavenging of the DPPH radicals and can be determined by interpolation from the graph.

Mandatory Visualizations

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_dpph Prepare 0.2 mM DPPH Solution add_reagents Add Reagents to Wells: - Blank (Methanol) - Control (Methanol + DPPH) - Sample (Sample + DPPH) - Positive Control (Control + DPPH) prep_dpph->add_reagents prep_sample Prepare Serial Dilutions of This compound prep_sample->add_reagents prep_control Prepare Serial Dilutions of Positive Control (e.g., Ascorbic Acid) prep_control->add_reagents incubate Incubate in Dark (30 min at RT) add_reagents->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate plot Plot % Scavenging vs. Concentration calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Workflow for the DPPH antioxidant assay.

DPPH_Reaction_Mechanism DPPH_radical DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow Non-radical) DPPH_radical->DPPH_H Donates H• Antioxidant 3-O-Caffeoylquinic Acid Methyl Ester (AH) Antioxidant_radical Antioxidant Radical (A•) Antioxidant->Antioxidant_radical Loses H•

Caption: DPPH radical scavenging mechanism.

Application Notes and Protocols for In Vitro Experimental Use of Caffeoylquinic Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Caffeoylquinic acid (CQA) derivatives are a class of phenolic compounds found in various plants, exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] This document provides detailed application notes and protocols for the in vitro experimental investigation of CQA methyl esters. Due to the limited availability of specific experimental data for 3-O-Caffeoylquinic acid methyl ester, this guide focuses on the well-documented activities of the closely related compound, 3,5-di-O-caffeoylquinic acid methyl ester , as a representative molecule.[2] The methodologies described herein can be readily adapted for the study of other CQA methyl esters.

The primary applications highlighted are the anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and the potential neuroprotective properties in neuronal cell lines like SH-SY5Y.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of 3,5-di-O-caffeoylquinic acid methyl ester in LPS-induced RAW 264.7 macrophages.

Table 1: Effect of 3,5-di-O-caffeoylquinic acid methyl ester on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells [2]

TreatmentConcentrationNO Production (µM)Inhibition of NO Production (%)
Control (untreated)-0.5 ± 0.1-
LPS1 µg/mL72.2 ± 0.60
3,5-di-O-caffeoylquinic acid methyl ester + LPS1 µMNot specifiedNot specified
3,5-di-O-caffeoylquinic acid methyl ester + LPS5 µM14.9 ± 1.5~79.4

*Data is presented as mean ± SEM.

Table 2: Effect of 3,5-di-O-caffeoylquinic acid methyl ester on the mRNA Expression of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells [2]

Target GeneTreatmentConcentrationRelative mRNA Expression (Fold Change vs. Control)
iNOSLPS1 µg/mLSignificantly Increased
3,5-di-O-caffeoylquinic acid methyl ester + LPS5 µMSignificantly Decreased vs. LPS
COX-2LPS1 µg/mLSignificantly Increased
3,5-di-O-caffeoylquinic acid methyl ester + LPS5 µMSignificantly Decreased vs. LPS
IL-1βLPS1 µg/mLSignificantly Increased
3,5-di-O-caffeoylquinic acid methyl ester + LPS5 µMSignificantly Decreased vs. LPS
IL-6LPS1 µg/mLSignificantly Increased
3,5-di-O-caffeoylquinic acid methyl ester + LPS5 µMSignificantly Decreased vs. LPS

Experimental Protocols

Assessment of Anti-inflammatory Activity in RAW 264.7 Macrophages

This protocol describes the induction of an inflammatory response in RAW 264.7 cells using LPS and the subsequent evaluation of the anti-inflammatory effects of a test compound.

a. Cell Culture and Treatment [2]

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed 1-2 x 10^5 cells/well in a 96-well plate for NO assay or 5 x 10^5 cells/well in a 6-well plate for RNA/protein extraction. Allow cells to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (or the test compound) for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 24 hours for NO measurement, 12-24 hours for gene expression analysis).

b. Nitric Oxide (NO) Production Measurement (Griess Assay)

  • After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.

  • In a new 96-well plate, add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each 100 µL of supernatant.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite (B80452) concentration by comparing the absorbance to a standard curve of sodium nitrite.

c. Gene Expression Analysis by RT-qPCR

  • After the desired incubation time, wash the cells in the 6-well plate with ice-cold PBS.

  • Extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform real-time quantitative PCR (RT-qPCR) using specific primers for iNOS, COX-2, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin).

  • Analyze the relative gene expression using the ΔΔCt method.

Assessment of Neuroprotective Effects in SH-SY5Y Cells

This protocol provides a general framework for evaluating the neuroprotective effects of CQA methyl esters against oxidative stress in the human neuroblastoma cell line SH-SY5Y.[1][3]

a. Cell Culture and Induction of Oxidative Stress

  • Cell Line: SH-SY5Y human neuroblastoma cell line.

  • Culture Medium: DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in 96-well plates (for viability assays) or larger plates (for protein/RNA analysis) and allow them to differentiate if required (e.g., using retinoic acid).

  • Treatment:

    • Pre-treat the cells with the test compound for a specified duration (e.g., 12-24 hours).

    • Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H2O2) or amyloid-β (Aβ) peptide for an appropriate time (e.g., 24 hours).[4]

b. Cell Viability Assessment (MTT Assay)

  • After treatment, remove the culture medium.

  • Add 100 µL of fresh medium and 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate at 37°C for 4 hours.

  • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

Western Blot Analysis for Signaling Pathways

This protocol is for analyzing the protein expression and phosphorylation status of key components of the MAPK and NF-κB signaling pathways.

  • Protein Extraction:

    • After cell treatment, wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, ERK, JNK, and p38 MAPK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis can be performed to quantify the protein levels.

Mandatory Visualization

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway MAPK Pathway TLR4->MAPK_pathway CQAME 3,5-di-O-Caffeoylquinic acid methyl ester CQAME->NFkB_pathway CQAME->MAPK_pathway iNOS_COX2 iNOS, COX-2, IL-1β, IL-6 (Pro-inflammatory Mediators) NFkB_pathway->iNOS_COX2 MAPK_pathway->iNOS_COX2 Inflammation Inflammation iNOS_COX2->Inflammation

Caption: Proposed anti-inflammatory signaling pathway of 3,5-di-O-caffeoylquinic acid methyl ester.

Experimental_Workflow start Seed RAW 264.7 cells pretreatment Pre-treat with CQA methyl ester start->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation Incubate for 12-24 hours stimulation->incubation supernatant Collect supernatant incubation->supernatant cells Harvest cells incubation->cells griess Griess Assay for NO supernatant->griess rna_extraction RNA Extraction cells->rna_extraction protein_extraction Protein Extraction cells->protein_extraction rt_qpcr RT-qPCR rna_extraction->rt_qpcr western_blot Western Blot protein_extraction->western_blot

Caption: Experimental workflow for in vitro anti-inflammatory studies.

Neuroprotective_Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS Increased ROS Oxidative_Stress->ROS CQA_derivative CQA Derivative CQA_derivative->ROS MAPK_activation MAPK Activation (p38, JNK) CQA_derivative->MAPK_activation Cell_Survival Cell Survival CQA_derivative->Cell_Survival Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) CQA_derivative->Antioxidant_Enzymes ROS->MAPK_activation Apoptosis Apoptosis MAPK_activation->Apoptosis Antioxidant_Enzymes->ROS

Caption: General neuroprotective signaling pathway of CQA derivatives.

References

Application Notes and Protocols for 3-O-Caffeoylquinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Caffeoylquinic acid methyl ester is a naturally occurring phenolic compound and a derivative of caffeoylquinic acid. It is found in various plant species and is of significant interest to researchers in the fields of pharmacology, nutraceuticals, and drug development due to its potential biological activities. This document provides detailed application notes and protocols for the use of this compound as an analytical standard.

Physicochemical Properties

This compound is the methyl ester of 3-O-caffeoylquinic acid. Its physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 123483-19-2[1]
Molecular Formula C₁₇H₂₀O₉[1]
Molecular Weight 368.34 g/mol [1]
Appearance White to off-white solid-
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2]
Storage Store at -20°C for short-term storage and -80°C for long-term storage. Protect from light.[3]

Biological Activity

This compound and its parent compound, 3-O-caffeoylquinic acid, have been reported to exhibit a range of biological activities. The following table summarizes some of the key findings. It is important to note that some data pertains to crude extracts or closely related compounds, as indicated.

ActivityAssayTest SubstanceIC₅₀ / ResultSource
Anti-malarial In vitroCrude extract containing this compoundIC₅₀ = 2.4 and 5.9 µg/mL[2]
Leishmanicidal In vitroCrude extract containing this compoundIC₅₀ = 1.1 and 4.1 µg/mL[2]
Neuroprotective Aβ₁₋₄₂ treated SH-SY5Y cells3,5-di-O-Caffeoylquinic acidNeuroprotective effect observed[4][5]
Neuroprotective H₂O₂-induced cell death in SH-SY5Y cells3,5-dicaffeoylquinic acidAttenuated neuronal death and caspase-3 activation[6]
Anti-inflammatory LPS-induced RAW 264.7 macrophages3,5-di-caffeoyl quinic acid methyl ester (5 µM)Significantly inhibited NO production and mRNA expression of iNOS, COX-2, IL-6, and IL-1β[7]

Signaling Pathways

Caffeic acid and its derivatives have been shown to modulate inflammatory pathways. Notably, chlorogenic acid methyl ester and caffeic acid phenethyl ester (CAPE) have been demonstrated to inhibit the NF-κB signaling pathway. This pathway is a key regulator of inflammation, and its inhibition is a target for anti-inflammatory drug development.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TNFR TNFR IKK IKK Complex TNFR->IKK Activates TNFa TNF-α TNFa->TNFR Binds TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_P P-IκB (Ubiquitinated & Degraded) IkB->IkB_P Leads to NFkB_N NF-κB (p65/p50) NFkB->NFkB_N Translocates IkB_P->NFkB Releases CaffeoylquinicAcid 3-O-Caffeoylquinic acid methyl ester CaffeoylquinicAcid->IKK Inhibits CaffeoylquinicAcid->NFkB Inhibits Translocation DNA DNA NFkB_N->DNA Binds to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-1β, IL-6) DNA->Genes Induces Transcription

Figure 1: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is adapted for the quantification of this compound in plant extracts or other matrices.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Plant Material / Sample Extraction Extraction with Methanol Sample->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection DAD Detection (e.g., 325 nm) Separation->Detection Quantification Quantification using Standard Curve Detection->Quantification

Figure 2: General workflow for HPLC analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 325 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Prepare a series of dilutions to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Extract the sample with a suitable solvent such as methanol. The extraction can be facilitated by sonication or vortexing. Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Identify the peak for this compound in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of the compound using the calibration curve generated from the standards.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

This protocol provides a general method for the sensitive and selective analysis of this compound.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound. A common precursor ion would be [M-H]⁻ at m/z 367.1. Product ions can be determined by infusing a standard solution.

Procedure:

  • Sample and Standard Preparation: Prepare samples and standards as described in the HPLC protocol.

  • Method Development: Optimize the MS parameters, including cone voltage and collision energy, by infusing a standard solution of this compound. Determine the optimal multiple reaction monitoring (MRM) transitions for quantification.

  • Analysis: Inject the prepared standards and samples into the LC-MS/MS system.

  • Data Analysis: Identify and quantify this compound based on its retention time and specific MRM transitions.

In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol describes a common method to evaluate the antioxidant potential of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol. Create a series of dilutions to test a range of concentrations.

  • Prepare a solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add a specific volume of the sample or standard solution to each well.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Conclusion

This compound is a promising natural compound with a range of potential biological activities. The information and protocols provided in this document are intended to serve as a guide for researchers utilizing this compound as an analytical standard. It is recommended that users validate these methods for their specific applications and matrices. Further research is warranted to fully elucidate the mechanisms of action and therapeutic potential of this compound.

References

Application Notes and Protocols for LC-MS/MS Detection of Caffeoylquinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeoylquinic acids (CQAs) are a significant class of phenolic compounds found abundantly in various plant species, including coffee beans, artichokes, and numerous medicinal herbs. These compounds, which are esters of caffeic acid and quinic acid, exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antiviral, and hepatoprotective effects. Their therapeutic potential has led to increased interest in their accurate detection and quantification in complex matrices for research, quality control, and drug development purposes. This document provides a detailed LC-MS/MS protocol for the sensitive and selective analysis of various CQA derivatives.

Experimental Protocols

This section details the complete workflow for the analysis of caffeoylquinic acid derivatives, from sample preparation to data acquisition by LC-MS/MS.

Sample Preparation

The choice of sample preparation technique is critical for the accurate quantification of CQAs and depends on the sample matrix. A general procedure for plant-based samples is outlined below.

Materials:

  • Lyophilized and powdered plant material

  • 80% Methanol (v/v) in water

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh approximately 100 mg of the homogenized and lyophilized sample into a centrifuge tube.

  • Add 10 mL of 80% methanol.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonicate the sample for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

Liquid Chromatography

Chromatographic separation of CQA isomers is crucial for their individual quantification. An ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal resolution and speed.

Instrumentation:

  • UHPLC system with a binary pump and autosampler

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B

    • 15-18 min: 40-95% B

    • 18-20 min: 95% B

    • 20-21 min: 95-5% B

    • 21-25 min: 5% B (re-equilibration)

Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for the selective and sensitive quantification of CQA derivatives.

Instrumentation:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 800 L/h

  • Collision Gas: Argon

  • MRM Transitions: Specific precursor-to-product ion transitions for each CQA derivative should be optimized using authentic standards. Examples are provided in the table below.

Data Presentation

The following tables summarize the quantitative data for key caffeoylquinic acid derivatives, including their MRM transitions and reported analytical performance characteristics from various studies.[1]

Table 1: MRM Transitions for Common Caffeoylquinic Acid Derivatives

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-O-caffeoylquinic acid (3-CQA)353.1191.115
4-O-caffeoylquinic acid (4-CQA)353.1173.120
5-O-caffeoylquinic acid (5-CQA)353.1191.115
1,3-di-O-caffeoylquinic acid515.2353.125
3,4-di-O-caffeoylquinic acid515.2353.125
3,5-di-O-caffeoylquinic acid515.2353.125
4,5-di-O-caffeoylquinic acid515.2353.125

Table 2: Summary of Quantitative Performance Data

CompoundLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
5-O-caffeoylquinic acid0.06 - 28000.020.0692.1 - 113.2[1]
1,3-di-O-caffeoylquinic acid0.3 - 30000.10.395.5 - 108.4[1]
1,5-di-O-caffeoylquinic acid0.24 - 48000.080.2493.7 - 110.1[1]

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the LC-MS/MS analysis of caffeoylquinic acid derivatives.

G Experimental Workflow for CQA Analysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Plant Material Homogenize Lyophilize & Powder Sample->Homogenize Extract 80% Methanol Extraction Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Syringe Filtration Centrifuge->Filter LC UHPLC Separation (C18 Column) Filter->LC MS Mass Spectrometry (Negative ESI, MRM) LC->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification DataAcquisition->Quantification G CQA-Mediated Nrf2 Activation CQA Caffeoylquinic Acids Keap1 Keap1 CQA->Keap1 inhibition Nrf2 Nrf2 Keap1->Nrf2 degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocation & binding AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes gene expression G CQA-Mediated NF-κB Inhibition CQA Caffeoylquinic Acids IKK IKK Complex CQA->IKK inhibition IkB IκBα IKK->IkB phosphorylation NFkB NF-κB IkB->NFkB degradation & release Nucleus Nucleus NFkB->Nucleus translocation InflammatoryGenes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->InflammatoryGenes gene expression

References

Application Notes and Protocols: Methyl Chlorogenate in Food Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl chlorogenate, the methyl ester of the well-studied chlorogenic acid, is an emerging natural compound with significant potential in the field of food preservation. Like its parent compound, methyl chlorogenate exhibits potent antioxidant properties.[1] Its increased lipophilicity suggests potential for enhanced efficacy in specific food matrices, particularly those with higher fat content. These application notes provide a comprehensive overview of the current understanding of methyl chlorogenate's role in food preservation, including its mechanisms of action, quantitative data on its efficacy, and detailed experimental protocols. While research specifically on methyl chlorogenate is still developing, much can be inferred from the extensive studies on chlorogenic acid, providing a strong basis for further investigation and application.

Mechanisms of Action

The preservative effects of methyl chlorogenate are primarily attributed to its antioxidant and potential antimicrobial properties.

Antioxidant Activity

Methyl chlorogenate is a strong radical scavenger, capable of neutralizing various free radicals that contribute to oxidative degradation in food.[1] This activity is crucial in preventing lipid peroxidation, which leads to rancidity, off-flavors, and deterioration of nutritional quality in fat-containing foods. The proposed mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl groups to free radicals, thereby stabilizing them.

Antioxidant_Mechanism Methyl Chlorogenate Methyl Chlorogenate Stabilized Radical Stabilized Radical Methyl Chlorogenate->Stabilized Radical H+ donation Inhibition Inhibition Methyl Chlorogenate->Inhibition Free Radicals (ROS) Free Radicals (ROS) Lipid Peroxidation Lipid Peroxidation Free Radicals (ROS)->Lipid Peroxidation Food Spoilage Food Spoilage Lipid Peroxidation->Food Spoilage Inhibition->Lipid Peroxidation

Antimicrobial Activity

While direct studies on the antimicrobial activity of methyl chlorogenate are limited, the well-documented effects of chlorogenic acid provide a strong indication of its potential. Chlorogenic acid exerts its antimicrobial effects by disrupting bacterial cell membranes, leading to increased permeability and leakage of intracellular components.[2][3] It can also interfere with cellular metabolism and inhibit the formation of biofilms.[3] The increased lipophilicity of methyl chlorogenate may enhance its ability to interact with and disrupt the lipid-rich bacterial cell membranes.

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Cell Membrane Cell Membrane Membrane Disruption Membrane Disruption Cell Membrane->Membrane Disruption Intracellular Components Intracellular Components Leakage of Components Leakage of Components Intracellular Components->Leakage of Components Methyl Chlorogenate Methyl Chlorogenate Methyl Chlorogenate->Cell Membrane Interaction Increased Permeability Increased Permeability Membrane Disruption->Increased Permeability Increased Permeability->Leakage of Components Cell Death Cell Death Leakage of Components->Cell Death

Quantitative Data on Efficacy

Specific quantitative data for methyl chlorogenate in food preservation is an area of active research. The following tables summarize available data on its antioxidant properties and provide comparative data for chlorogenic acid's antimicrobial activity to guide future studies.

Table 1: Antioxidant Activity of Methyl Chlorogenate and Related Compounds

CompoundAssayMatrixConcentrationObserved EffectReference
Methyl ChlorogenateDPPH Radical ScavengingIn vitroNot specifiedStrong radical scavenging ability[1]
Methyl ChlorogenateSuperoxide ScavengingIn vitroNot specifiedActive[1]
Methyl ChlorogenateHydroxyl Radical ScavengingIn vitroNot specifiedActive[1]
Chlorogenic Acid EstersConjugated Diene FormationStripped Corn OilNot specifiedAntioxidant capacity not well correlated with hydrophobicity[4][5]
Chlorogenic Acid EstersHexanal (B45976) FormationStripped Corn OilNot specifiedAntioxidant capacity not well correlated with hydrophobicity[4][5]

Table 2: Antimicrobial Activity of Chlorogenic Acid (as a proxy for Methyl Chlorogenate)

MicroorganismAssayConcentrationObserved EffectReference
Pseudomonas aeruginosaMIC1 mg/mLInhibition of growth
Yersinia enterocoliticaBiofilm Inhibition10 mg/mL61.9% reduction in biofilm biomass[3]
Yersinia enterocoliticaGrowth in MilkNot specifiedSignificant decrease in bacterial count (approx. 54.8%)[3]
Escherichia coliInhibition Rate (in film)Not specified92.14% inhibition[6]
Staphylococcus aureusInhibition Rate (in film)Not specified98.72% inhibition[6]

Experimental Protocols

Protocol for Synthesis and Extraction of Methyl Chlorogenate

This protocol is adapted from a study demonstrating the formation of methyl chlorogenate from plant materials rich in chlorogenic acids.[1]

Objective: To synthesize and extract methyl chlorogenate from a plant source.

Materials:

  • Plant material rich in chlorogenic acids (e.g., hawthorn inflorescences, green coffee beans)

  • Methanol (B129727) (reagent grade)

  • Hydrochloric acid (HCl), concentrated

  • Syringe filters (0.45 µm)

  • Vortex mixer

  • Sonicator

  • HPLC-ESI-MS system

Procedure:

  • Preparation of Acidified Methanol: Prepare a 5% (v/v) solution of hydrochloric acid in methanol.

  • Extraction:

    • Weigh 2 g of the dried plant material.

    • Add 10 mL of the 5% methanolic HCl solution.

    • Vortex the mixture at 500 rpm for 30 minutes.

    • Sonicate the sample for a period suitable to enhance extraction (e.g., 15-30 minutes).

    • Filter the extract through a 0.45 µm syringe filter.

  • Sample Preparation for Analysis: Dilute the filtered extract 1:1 with pure methanol before HPLC-ESI-MS analysis.

  • HPLC-ESI-MS Analysis:

    • Use a C18 column for separation.

    • Employ a linear gradient of acetonitrile (B52724) and water with 0.5% formic acid.

    • Analyze in negative ion mode to identify methyl chlorogenate based on its m/z ratio and fragmentation pattern.

Extraction_Workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction Acidified Methanol Acidified Methanol Acidified Methanol->Extraction Vortex & Sonicate Vortex & Sonicate Extraction->Vortex & Sonicate Filtration Filtration Vortex & Sonicate->Filtration Dilution Dilution Filtration->Dilution HPLC-ESI-MS Analysis HPLC-ESI-MS Analysis Dilution->HPLC-ESI-MS Analysis

Protocol for Evaluating the Antioxidant Activity of Methyl Chlorogenate in an Oil-Based Food Matrix

This protocol is based on methodologies used to assess the antioxidant efficacy of chlorogenic acid and its esters in edible oils.[4][5]

Objective: To determine the effectiveness of methyl chlorogenate in inhibiting lipid oxidation in an oil-based food.

Materials:

  • Stripped corn oil (or other refined oil)

  • Methyl chlorogenate solution of known concentration

  • Control (oil without antioxidant)

  • Incubator or oven set to a specific temperature (e.g., 60°C)

  • Spectrophotometer

  • Reagents for measuring conjugated dienes and hexanal (as markers of oxidation)

Procedure:

  • Sample Preparation:

    • Prepare samples of stripped corn oil containing different concentrations of methyl chlorogenate.

    • Include a control sample with no added antioxidant.

  • Accelerated Oxidation:

    • Place the samples in an incubator at an elevated temperature to accelerate oxidation.

    • Take aliquots at regular time intervals over a period of several days.

  • Measurement of Primary Oxidation Products (Conjugated Dienes):

    • Dilute the oil samples in a suitable solvent (e.g., isooctane).

    • Measure the absorbance at 234 nm using a spectrophotometer. An increase in absorbance indicates the formation of conjugated dienes.

  • Measurement of Secondary Oxidation Products (Hexanal):

    • Use a suitable method such as gas chromatography-mass spectrometry (GC-MS) to quantify the amount of hexanal, a volatile secondary oxidation product.

  • Data Analysis:

    • Plot the concentration of conjugated dienes or hexanal against time for each sample.

    • Compare the rate of oxidation in samples containing methyl chlorogenate to the control to determine its antioxidant efficacy.

Protocol for Assessing the Antimicrobial Activity of Methyl Chlorogenate against Foodborne Pathogens

This protocol is a general guideline based on standard methods for evaluating antimicrobial agents and can be adapted for specific food matrices.

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of methyl chlorogenate against relevant foodborne pathogens.

Materials:

  • Methyl chlorogenate

  • Pure cultures of foodborne pathogens (e.g., Escherichia coli, Listeria monocytogenes, Salmonella enterica)

  • Appropriate broth medium (e.g., Tryptic Soy Broth)

  • 96-well microtiter plates

  • Incubator

  • Spectrophotometer (plate reader)

  • Agar (B569324) plates

Procedure:

  • MIC Determination (Broth Microdilution Method):

    • Prepare a stock solution of methyl chlorogenate in a suitable solvent.

    • Perform serial two-fold dilutions of the methyl chlorogenate solution in the broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the target bacterium.

    • Include positive (bacteria, no compound) and negative (broth only) controls.

    • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24 hours.

    • The MIC is the lowest concentration of methyl chlorogenate that visibly inhibits bacterial growth (no turbidity).

  • MBC Determination:

    • Take an aliquot from the wells of the MIC assay that show no visible growth.

    • Plate the aliquots onto appropriate agar plates.

    • Incubate the plates for 24-48 hours.

    • The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial count.

Applications in Food Products

Based on its properties, methyl chlorogenate has potential applications in a variety of food products to extend shelf-life and maintain quality.

  • Edible Oils and Fats: Its lipophilic nature makes it a promising antioxidant for preventing rancidity in vegetable oils, margarine, and other high-fat products.

  • Meat and Poultry Products: It can be used as a surface treatment or incorporated into marinades to inhibit lipid oxidation and potentially control the growth of spoilage and pathogenic bacteria.

  • Dairy Products: In products like butter and cheese, methyl chlorogenate could prevent oxidative spoilage.

  • Bakery Products: It may be used in baked goods with high-fat content to extend freshness.

  • Active Packaging: Methyl chlorogenate could be incorporated into food packaging films to provide a slow release of the active compound onto the food surface, offering continuous protection against oxidation and microbial growth.[6]

Future Research Directions

While the potential of methyl chlorogenate in food preservation is evident, further research is needed in several key areas:

  • Antimicrobial Efficacy: Comprehensive studies are required to determine the antimicrobial spectrum and efficacy of methyl chlorogenate against a wide range of foodborne pathogens and spoilage microorganisms in various food matrices.

  • Comparative Studies: Direct comparisons of the antioxidant and antimicrobial activities of methyl chlorogenate and chlorogenic acid in different food systems are needed to understand the impact of methylation on efficacy.

  • Sensory Analysis: Evaluation of the impact of methyl chlorogenate on the sensory properties (taste, odor, color) of food products is crucial for its commercial viability.

  • Toxicology and Safety: Thorough toxicological studies are necessary to establish the safety of methyl chlorogenate as a food additive.

  • Application Technologies: Research into effective methods for incorporating methyl chlorogenate into food products and packaging materials is needed to optimize its performance and stability.

By addressing these research gaps, the full potential of methyl chlorogenate as a natural and effective food preservative can be realized, offering a valuable tool for the food industry to enhance product quality and safety.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 3-O-Caffeoylquinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Caffeoylquinic acid methyl ester is a natural product belonging to the caffeoylquinic acid (CQA) class of compounds, which are esters of caffeic acid and quinic acid. CQA derivatives are known for a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and antiviral activities.[1][2][3] The cytotoxic potential of these compounds, including this compound, is of significant interest in drug discovery, particularly in the field of oncology. However, reports on the cytotoxicity of this compound have been varied, with some studies indicating a lack of cytotoxic effects against certain cancer cell lines like HepG2 and MCF-7, while others suggest potential bioactivities that warrant further investigation.[4][5]

These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxic effects of this compound. The described methods will enable researchers to assess cell viability, membrane integrity, and the induction of apoptosis, thereby generating a robust dataset to determine the cytotoxic profile of this compound.

Data Presentation

A structured approach to data presentation is crucial for the clear interpretation and comparison of results. All quantitative data from the described assays should be summarized in tables as exemplified below.

Table 1: Cell Viability as Determined by MTT Assay

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
Cell Line A 0 (Vehicle Control)100 ± 5.2
195.3 ± 4.8
1078.1 ± 6.1
5052.4 ± 3.9
10025.7 ± 2.5
Cell Line B 0 (Vehicle Control)100 ± 6.5
198.2 ± 5.9
1092.5 ± 7.3
5085.1 ± 6.8
10079.3 ± 5.5

Table 2: Membrane Integrity as Determined by LDH Release Assay

Cell LineThis compound Concentration (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
Cell Line A 0 (Vehicle Control)5.1 ± 1.2
16.3 ± 1.5
1015.8 ± 2.1
5042.7 ± 3.5
10078.9 ± 4.2
Cell Line B 0 (Vehicle Control)4.8 ± 0.9
15.5 ± 1.1
108.2 ± 1.4
5012.4 ± 2.0
10018.6 ± 2.3

Table 3: Apoptosis Analysis by Annexin V/PI Staining

Cell LineThis compound Concentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Cell Line A 0 (Vehicle Control)96.2 ± 2.12.5 ± 0.81.3 ± 0.5
5055.8 ± 4.535.1 ± 3.29.1 ± 1.8
10028.3 ± 3.152.6 ± 4.719.1 ± 2.9
Cell Line B 0 (Vehicle Control)97.1 ± 1.81.9 ± 0.61.0 ± 0.3
5088.4 ± 3.77.3 ± 1.54.3 ± 1.1
10081.2 ± 4.012.5 ± 2.16.3 ± 1.4

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[6] These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan (B1609692), which has a purple color.[6]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Phosphate Buffered Saline (PBS)

  • Cell culture medium, serum-free

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[7]

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[7][8]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C and 5% CO₂.[6][8] During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[7] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8] A reference wavelength of 620-650 nm can be used to reduce background noise.[7][8]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Lactate (B86563) Dehydrogenase (LDH) Release Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][10] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[9][10]

Materials:

  • LDH assay kit (containing LDH substrate, cofactor, and dye)

  • Lysis buffer (often included in the kit, e.g., Triton X-100)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up wells for the following controls:

    • Spontaneous LDH release: Cells treated with vehicle control.

    • Maximum LDH release: Cells treated with lysis buffer (positive control for 100% cytotoxicity).[11]

    • Background: Medium only.[11]

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add the specified volume (usually 50 µL) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm).[12]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Spontaneous LDH release) / (Maximum LDH release - Spokenous LDH release)] x 100

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[13] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can penetrate late apoptotic and necrotic cells, thus allowing for their differentiation.[13]

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)[14]

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with this compound as described previously. Include a vehicle-treated negative control and a positive control for apoptosis (e.g., treatment with staurosporine).[15]

  • Cell Harvesting: After the treatment period, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

  • Washing: Wash the cells once with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[14]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14][15]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[14]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Workflow Diagrams

To visualize the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.

G cluster_0 Cell Preparation cluster_1 MTT Assay cluster_2 LDH Assay cluster_3 Apoptosis Assay start Seed cells in multi-well plates incubate1 Incubate overnight start->incubate1 treat Treat with 3-O-Caffeoylquinic acid methyl ester incubate1->treat incubate2 Incubate for exposure period treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt collect_supernatant Collect supernatant incubate2->collect_supernatant harvest_cells Harvest cells incubate2->harvest_cells incubate_mtt Incubate (formazan formation) add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_mtt Read absorbance solubilize->read_mtt add_ldh_reagent Add LDH reaction mix collect_supernatant->add_ldh_reagent incubate_ldh Incubate at RT add_ldh_reagent->incubate_ldh read_ldh Read absorbance incubate_ldh->read_ldh wash_cells Wash with PBS harvest_cells->wash_cells stain_cells Stain with Annexin V/PI wash_cells->stain_cells analyze_flow Analyze by flow cytometry stain_cells->analyze_flow G cluster_cell Target Cell compound 3-O-Caffeoylquinic acid methyl ester stress Cellular Stress (e.g., Oxidative Stress) compound->stress induces nrf2 Nrf2 Pathway compound->nrf2 may activate mapk MAPK Pathway (p38, JNK, ERK) stress->mapk activates apoptosis Apoptosis mapk->apoptosis can lead to cell_death Cell Death apoptosis->cell_death phaseII Phase II Detoxifying Enzymes (e.g., HO-1) nrf2->phaseII upregulates

References

Unraveling the Structure of Caffeoylquinic Acid Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Caffeoylquinic acids (CQAs) are a significant class of phenolic compounds widely distributed in the plant kingdom, notably in coffee beans, artichokes, and various medicinal herbs. Their diverse biological activities, including antioxidant, anti-inflammatory, and antiviral properties, have garnered substantial interest within the scientific and drug development communities. The structural characterization of CQA esters is crucial for understanding their structure-activity relationships and for the quality control of natural products and herbal medicines. This document provides a comprehensive overview of the state-of-the-art techniques employed for the structural analysis of CQA esters, complete with detailed experimental protocols and data interpretation guidelines.

Introduction to Caffeoylquinic Acid Esters

Caffeoylquinic acids are esters formed between caffeic acid and quinic acid. The complexity of their structural analysis arises from the presence of multiple isomers. Mono-caffeoylquinic acids (monoCQAs) exist as positional isomers depending on the esterification site on the quinic acid moiety (3-, 4-, and 5-CQA). Di-caffeoylquinic acids (diCQAs) present even greater isomeric diversity (e.g., 1,3-, 3,4-, 3,5-, and 4,5-diCQA). Furthermore, each positional isomer can exist as cis and trans geometrical isomers of the caffeoyl group. Distinguishing between these closely related structures requires a multi-faceted analytical approach.

Core Analytical Techniques

The structural elucidation of CQA esters primarily relies on a combination of chromatographic separation and spectroscopic detection methods. High-Performance Liquid Chromatography (HPLC) is the cornerstone for isomer separation, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for identification and detailed structural characterization.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Reversed-phase HPLC is the most widely employed technique for the separation of CQA isomers.[1] The choice of stationary phase and mobile phase composition is critical for achieving optimal resolution.

Experimental Protocol: HPLC-UV/PDA Analysis

Objective: To separate mono- and di-caffeoylquinic acid isomers.

Instrumentation:

  • HPLC or UHPLC system equipped with a photodiode array (PDA) or UV detector.

Materials:

  • Column: A Phenyl-Hexyl column or a fused core C18 column (e.g., 50 mm × 2.1 mm, 2.7 µm) is recommended for enhanced selectivity.[2][3]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Sample Solvent: 50% Methanol (B129727) in water.

  • Standards: Reference standards of CQA isomers.

Procedure:

  • Sample Preparation: Dissolve standards or sample extracts in the sample solvent. Filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • UV/PDA Detection: Monitor at 325 nm or 330 nm.[3]

    • Gradient Elution: A typical gradient profile is as follows:

      Time (min) % Mobile Phase B
      0 10
      10 30
      15 70
      18 10

      | 20 | 10 |

  • Data Analysis: Identify peaks by comparing retention times with reference standards. The elution order can vary, but generally, cis-isomers elute later than their corresponding trans-isomers due to increased hydrophobicity.[4]

Mass Spectrometry (MS) for Identification and Fragmentation Analysis

Mass spectrometry, particularly when coupled with HPLC (LC-MS), is a powerful tool for the identification of CQA esters. Electrospray ionization (ESI) in the negative ion mode is typically preferred due to the acidic nature of these compounds.[1] Tandem mass spectrometry (MS/MS) provides valuable structural information through characteristic fragmentation patterns.

Key Fragmentation Pathways

In negative ion mode ESI-MS/MS, CQAs exhibit predictable fragmentation patterns. For monoCQAs ([M-H]⁻ at m/z 353), the primary fragment ions include:

  • m/z 191: [quinic acid - H]⁻, resulting from the cleavage of the ester bond.[4][5]

  • m/z 179: [caffeic acid - H]⁻.[5]

  • m/z 173: [quinic acid - H - H₂O]⁻, from the dehydration of the quinic acid fragment.[4][5]

  • m/z 135: [caffeic acid - H - CO₂]⁻.[4]

For diCQAs ([M-H]⁻ at m/z 515), sequential losses of caffeoyl moieties are observed, leading to a base peak at m/z 353 ([M - H - caffeoyl]⁻) in the MS² spectrum and a subsequent fragment at m/z 191 in the MS³ spectrum.[4]

The relative intensities of these fragment ions can aid in the differentiation of positional isomers. For instance, for monoCQAs, the base peak in the MS/MS spectrum is often m/z 191 for 3- and 5-CQA, while for 4-CQA, the ion at m/z 179 can be more significant.[6]

Experimental Protocol: HPLC-ESI-MS/MS Analysis

Objective: To identify and characterize CQA isomers based on their mass-to-charge ratio and fragmentation patterns.

Instrumentation:

  • HPLC or UHPLC system coupled to a triple quadrupole or ion trap mass spectrometer with an ESI source.

Procedure:

  • Chromatography: Utilize the HPLC method described previously.

  • Mass Spectrometry Conditions (Negative Ion Mode):

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Desolvation Gas Flow: 600 L/hr.

    • Collision Gas: Argon.

    • Collision Energy: Optimize for each compound, typically ranging from 15-30 eV.

  • Data Acquisition:

    • Full Scan (MS1): Acquire data in the range of m/z 100-1000 to detect the deprotonated molecules ([M-H]⁻).

    • Product Ion Scan (MS/MS): Select the precursor ions of interest (e.g., m/z 353 for monoCQAs, m/z 515 for diCQAs) and acquire their fragmentation spectra.

Quantitative Data Summary: Characteristic MS Fragments
Compound ClassPrecursor Ion [M-H]⁻ (m/z)Key Fragment Ions (m/z)Reference
Mono-caffeoylquinic Acids353191, 179, 173, 135[4][5]
Di-caffeoylquinic Acids515353, 191, 179, 173[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of CQA isomers. ¹H and ¹³C NMR spectra, along with 2D NMR experiments such as COSY, HSQC, and HMBC, allow for the precise assignment of all proton and carbon signals and the determination of the esterification position.

Key Diagnostic NMR Signals

The chemical shifts of the protons on the quinic acid ring are particularly informative for identifying the position of the caffeoyl group. Acylation causes a downfield shift (deshielding) of the proton attached to the esterified carbon.[7]

Experimental Protocol: NMR Analysis

Objective: To definitively determine the structure of isolated CQA isomers.

Instrumentation:

  • NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.

Materials:

  • Solvent: Deuterated methanol (CD₃OD) is commonly used.

  • Sample: Purified CQA isomer (typically >95% purity).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of deuterated solvent.

  • NMR Experiments:

    • ¹H NMR

    • ¹³C NMR

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the relative configuration.[7]

  • Data Analysis:

    • Assign the signals corresponding to the caffeoyl and quinic acid moieties.

    • Use the downfield shift of a specific quinic acid proton (H-3, H-4, or H-5) to identify the acylation site.[7]

    • Confirm the structure using correlations observed in the 2D NMR spectra. For example, an HMBC correlation between the carbonyl carbon of the caffeoyl group and a specific proton on the quinic acid ring provides direct evidence of the ester linkage.[7]

Quantitative Data Summary: Representative ¹H NMR Chemical Shifts (δ, ppm) in CD₃OD
Proton3-CQA4-CQA5-CQA
H-22.05-2.20 (m)2.00-2.15 (m)2.00-2.15 (m)
H-35.28 (dd)3.90-4.00 (m)4.10-4.20 (m)
H-43.95-4.05 (m)4.75 (dd)3.70-3.80 (m)
H-54.15-4.25 (m)5.30-5.40 (m)5.15 (ddd)
H-62.05-2.20 (m)2.20-2.30 (m)2.00-2.15 (m)
H-7' (Caffeoyl)7.55-7.65 (d)7.55-7.65 (d)7.55-7.65 (d)
H-8' (Caffeoyl)6.25-6.35 (d)6.25-6.35 (d)6.25-6.35 (d)

Note: Chemical shifts can vary slightly depending on the specific instrument and experimental conditions.[7][8]

Visualizing the Analytical Workflow and Structural Relationships

The following diagrams illustrate the overall workflow for CQA analysis and the fundamental structural relationships.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Characterization Sample Plant Material / Extract Extraction Extraction (e.g., with Methanol/Water) Sample->Extraction Filtration Filtration / Purification Extraction->Filtration HPLC HPLC Separation (Isomer Resolution) Filtration->HPLC MS Mass Spectrometry (Identification) HPLC->MS NMR NMR Spectroscopy (Structure Elucidation) HPLC->NMR Data Data Interpretation (Retention Time, m/z, Fragmentation, Chemical Shifts) MS->Data NMR->Data Structure Structural Characterization of CQA Esters Data->Structure

Caption: Workflow for the structural analysis of caffeoylquinic acid esters.

G CQA Caffeoylquinic Acid [M-H]⁻ QuinicAcid [Quinic Acid - H]⁻ m/z 191 CQA->QuinicAcid Loss of Caffeoyl CaffeicAcid [Caffeic Acid - H]⁻ m/z 179 CQA->CaffeicAcid Loss of Quinic DehydratedQuinic [Quinic Acid - H - H₂O]⁻ m/z 173 QuinicAcid->DehydratedQuinic - H₂O DecarboxylatedCaffeic [Caffeic Acid - H - CO₂]⁻ m/z 135 CaffeicAcid->DecarboxylatedCaffeic - CO₂

Caption: Key fragmentation pathways of mono-caffeoylquinic acids in ESI-MS/MS.

Conclusion

The structural analysis of caffeoylquinic acid esters is a challenging yet essential task for researchers in natural product chemistry, pharmacology, and drug development. A systematic approach combining high-resolution chromatographic separation with advanced spectroscopic techniques is paramount for the unambiguous identification and characterization of these bioactive compounds. The protocols and data presented in this guide offer a robust framework for undertaking such analyses, paving the way for a deeper understanding of the therapeutic potential of CQA esters.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of 3-O-Caffeoylquinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-O-Caffeoylquinic acid methyl ester, also known as Chlorogenic acid methyl ester (CME), is a derivative of chlorogenic acid, a polyphenolic compound widely found in various plants.[1] Caffeoylquinic acids and their derivatives are of significant interest in pharmaceutical research for their diverse biological activities, including antioxidant, antiviral, and anti-inflammatory properties.[1][2]

The inflammatory response, a critical defense mechanism, can become detrimental when dysregulated. Macrophages, key immune cells, play a central role in initiating and propagating inflammation. Upon stimulation by pathogens or their components, such as lipopolysaccharide (LPS), macrophages activate intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) pathway.[3][4] This activation leads to the transcription and release of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][5] The enzymes responsible for producing NO and PGE2, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), are also upregulated.[6]

These application notes provide a comprehensive overview and detailed protocols for assessing the anti-inflammatory potential of this compound using the LPS-stimulated RAW 264.7 murine macrophage cell line as a model system. The methodologies described herein focus on quantifying the compound's ability to inhibit key inflammatory markers and elucidate its mechanism of action through the NF-κB signaling pathway.

Data Presentation

The following tables summarize the quantitative anti-inflammatory effects of Chlorogenic acid methyl ester (CME) in both in vitro and in vivo models, based on published research.

Table 1: In Vitro Effects of Chlorogenic Acid Methyl Ester (CME) on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Inflammatory Marker Concentration of CME % Inhibition / Effect Reference
NO Production 10, 20, 40 µM Significant, dose-dependent reduction [7]
iNOS Expression 10, 20, 40 µM Dose-dependent downregulation [7]
COX-2 Expression 10, 20, 40 µM Dose-dependent downregulation [7]
TNF-α Secretion 10, 20, 40 µM Significant, dose-dependent reduction [7]
IL-6 Secretion 10, 20, 40 µM Significant, dose-dependent reduction [7]
NF-κB p65 (nuclear) 10, 20, 40 µM Significant, dose-dependent reduction [7]

| p-IκBα | 10, 20, 40 µM | Significant, dose-dependent reduction |[7] |

Table 2: In Vivo Anti-inflammatory Effects of Chlorogenic Acid Methyl Ester (CME)

Animal Model Dosage of CME Effect Reference
Xylene-induced ear swelling 20, 40, 80 mg/kg Markedly inhibited ear swelling [7]
Carrageenan-induced paw edema 20, 40, 80 mg/kg Markedly inhibited paw swelling [7]
Cotton-pellet-induced granuloma 20, 40, 80 mg/kg Markedly inhibited granuloma swelling [7]

| Acetic-acid-induced capillary permeability | 20, 40, 80 mg/kg | Decreased intraperitoneal permeability |[7] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted molecular pathway and the overall experimental design for evaluating the anti-inflammatory activity of this compound.

G cluster_pathway LPS-Induced NF-κB Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88-dependent pathway p_IkBa IκBα Phosphorylation IKK->p_IkBa deg_IkBa IκBα Degradation p_IkBa->deg_IkBa p65_trans NF-κB p65 Nuclear Translocation deg_IkBa->p65_trans Transcription Gene Transcription p65_trans->Transcription Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Transcription->Mediators Compound 3-O-Caffeoylquinic Acid Methyl Ester Compound->p_IkBa Inhibition

Caption: LPS-induced NF-κB signaling pathway and the inhibitory target of the compound.

G cluster_workflow Experimental Workflow for Anti-inflammatory Assays cluster_assays Parallel Assays start RAW 264.7 Cell Culture seed Seed Cells in Plates start->seed treat Pre-treat with Compound (1 hr) seed->treat stim Stimulate with LPS (100 ng/mL) treat->stim mtt Cell Viability (MTT Assay) 24 hr stim->mtt griess NO Production (Griess Assay) 24 hr stim->griess rna mRNA Expression (qRT-PCR) 6 hr stim->rna protein Cytokine Secretion (ELISA) 24 hr stim->protein wb Protein Expression (Western Blot) 30 min - 24 hr stim->wb analysis Data Analysis and Interpretation

References

Application Notes and Protocols for Measuring Tyrosinase Inhibitory Activity of Methyl Chlorogenate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the primary pigment responsible for skin, hair, and eye color.[1] The overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a critical target for the development of novel skin-lightening agents and pharmaceuticals for treating hyperpigmentation. Methyl chlorogenate, a methyl ester of chlorogenic acid, is a phenolic compound of interest for its potential biological activities, including the modulation of melanogenesis. While chlorogenic acid has been reported to have a complex role in melanogenesis, sometimes even promoting it, its derivatives are being explored for their inhibitory potential.[2][3]

These application notes provide a comprehensive guide for researchers to evaluate the tyrosinase inhibitory activity of methyl chlorogenate. The protocols detailed below cover in vitro enzymatic assays and cell-based assays to determine the efficacy and mechanism of action of this compound.

Data Presentation

The following tables summarize key quantitative data for known tyrosinase inhibitors. Due to a lack of readily available data in the scientific literature for methyl chlorogenate, its specific values are not included. Researchers can use the protocols herein to generate this data and populate the tables accordingly.

Table 1: In Vitro Mushroom Tyrosinase Inhibitory Activity

CompoundIC50 (µM)Inhibition TypeReference
Kojic Acid17.87 (L-tyrosine as substrate)Competitive[4]
Kojic Acid23.53 (L-DOPA as substrate)Mixed[4]
ArbutinVaries significantlyCompetitive[1]
Chlorogenic AcidWeak inhibition reported-[3]
Methyl Chlorogenate Data to be determined Data to be determined -

Table 2: Cellular Tyrosinase Activity and Melanin Content in B16F10 Melanoma Cells

CompoundConcentrationMelanin Content (% of control)Cellular Tyrosinase Activity (% of control)Reference
Kojic Acid500 µMSignificantly suppressedSignificantly suppressed[1]
Chlorogenic Acid500 µM (24h)IncreasedSuppressed
Methyl Chlorogenate Data to be determined Data to be determined Data to be determined -

Experimental Protocols

In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol is adapted from established methods to determine the direct inhibitory effect of a compound on mushroom tyrosinase activity.[4]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-Tyrosine or L-DOPA (substrate)

  • Phosphate (B84403) Buffer (50 mM, pH 6.8)

  • Methyl Chlorogenate (test compound)

  • Kojic Acid (positive control)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer.

    • Prepare a stock solution of L-tyrosine (e.g., 2 mM) or L-DOPA (e.g., 5 mM) in phosphate buffer. Gentle heating may be required to dissolve L-tyrosine.

    • Prepare stock solutions of methyl chlorogenate and kojic acid in DMSO. Further dilute with phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid solvent effects.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of various concentrations of the test compound (methyl chlorogenate) or positive control (kojic acid) solution.

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of mushroom tyrosinase solution to each well.

    • Incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution (L-tyrosine or L-DOPA).

    • Immediately measure the absorbance at 475-492 nm at time zero and then at regular intervals (e.g., every 1-2 minutes) for 20-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for Melanin Content and Tyrosinase Activity in B16F10 Melanoma Cells

This protocol assesses the effect of methyl chlorogenate on melanin production and intracellular tyrosinase activity in a cellular context.

Materials:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Methyl Chlorogenate

  • α-Melanocyte-Stimulating Hormone (α-MSH) to stimulate melanogenesis (optional)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 1N NaOH

  • L-DOPA

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • 6-well or 24-well cell culture plates

Procedure for Melanin Content Assay:

  • Cell Culture and Treatment:

    • Seed B16F10 cells in a 6-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with various non-cytotoxic concentrations of methyl chlorogenate for 48-72 hours. An optional co-treatment with α-MSH (e.g., 100 nM) can be used to stimulate melanin production.

  • Melanin Extraction and Quantification:

    • After treatment, wash the cells with PBS and harvest them by trypsinization.

    • Centrifuge the cell suspension to obtain a cell pellet.

    • Lyse the cell pellet by adding 200 µL of 1N NaOH and incubating at 80°C for 1 hour.

    • Measure the absorbance of the supernatant at 405 nm using a microplate reader.

    • Normalize the melanin content to the total protein content of the cells, determined from a parallel set of wells using a BCA assay.

Procedure for Cellular Tyrosinase Activity Assay:

  • Cell Culture and Lysate Preparation:

    • Seed and treat B16F10 cells as described for the melanin content assay.

    • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable cell lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a BCA assay.

  • Tyrosinase Activity Measurement:

    • In a 96-well plate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well and adjust the volume with lysis buffer.

    • Add 100 µL of 2 mg/mL L-DOPA solution.

    • Incubate the plate at 37°C for 1 hour.

    • Measure the absorbance at 475 nm.

    • The tyrosinase activity is expressed as a percentage of the untreated control.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay cluster_melanin Melanin Content cluster_tyrosinase Tyrosinase Activity invitro_start Prepare Reagents (Enzyme, Substrate, Test Compound) invitro_assay Perform Tyrosinase Assay (96-well plate) invitro_start->invitro_assay invitro_read Measure Absorbance (475-492 nm) invitro_assay->invitro_read invitro_analyze Calculate % Inhibition & IC50 invitro_read->invitro_analyze cell_culture Culture B16F10 Cells cell_treat Treat with Methyl Chlorogenate (± α-MSH) cell_culture->cell_treat cell_harvest Harvest Cells cell_treat->cell_harvest melanin_extract Extract Melanin (1N NaOH) cell_harvest->melanin_extract cell_lyse Prepare Cell Lysate cell_harvest->cell_lyse melanin_quant Measure Absorbance (405 nm) melanin_extract->melanin_quant tyr_assay Perform Cellular Tyrosinase Assay (with L-DOPA) cell_lyse->tyr_assay tyr_quant Measure Absorbance (475 nm) tyr_assay->tyr_quant

Caption: Experimental workflow for assessing tyrosinase inhibitory activity.

melanogenesis_pathway Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosinase (monophenolase) Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase (diphenolase) Melanin Melanin Dopaquinone->Melanin Multiple Steps (TRP-1, TRP-2) Tyrosinase Tyrosinase Methyl_Chlorogenate Methyl Chlorogenate Methyl_Chlorogenate->Tyrosinase Inhibition

Caption: Simplified melanogenesis pathway and the point of tyrosinase inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Extraction of 3-O-Caffeoylquinic Acid Methyl Ester from Chicory Roots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 3-O-Caffeoylquinic acid methyl ester and other related caffeoylquinic acids (CQAs) from chicory roots.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction process, offering potential causes and solutions to improve yield and purity.

Issue 1: Low or No Yield of this compound

  • Question: My extraction from chicory roots shows a very low yield of this compound. What are the possible reasons and how can I improve it?

  • Answer: A low yield of the target compound can stem from several factors, ranging from the starting material to the extraction conditions and subsequent handling. Here are the primary aspects to consider:

    • Extraction Solvent and Conditions: The choice of solvent is critical. While various solvents can extract phenolic compounds, the formation of methyl esters like this compound can be an artifact of using methanol (B129727), especially under acidic conditions.[1] Consider if the target molecule is naturally present or being formed during extraction. For general CQA extraction, mixtures of ethanol (B145695) and water have proven effective.[2][3] For instance, one study found that a 75% ethanol solution was effective for extracting polyphenols from chicory roots.[2] Another optimization study for related compounds in forced chicory roots identified optimal conditions for 5-CQA recovery at 107°C with 46% ethanol and for 3,5-diCQA at 95°C with 57% ethanol using Accelerated Solvent Extraction (ASE).[3][4]

    • Degradation of Target Compound: Caffeoylquinic acids are susceptible to degradation under certain conditions. Key factors include:

      • Temperature: High temperatures can lead to the degradation or isomerization of CQAs.[5] While elevated temperatures can improve extraction efficiency, a balance must be struck to avoid compound loss.[3][6][7] For example, drying chicory roots at 30°C was found to increase the CQA content, while higher temperatures of 50°C did not show a similar benefit, possibly due to thermal degradation.[8]

      • Light: Exposure to light can cause degradation of CQAs. It is recommended to use amber glassware or protect your samples from light during extraction and storage.[5][9]

      • pH: The pH of the extraction solvent can influence the stability of CQAs.

    • Inefficient Extraction Technique: The chosen extraction method significantly impacts yield. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher yields in shorter times compared to conventional methods like maceration.[10][11] For instance, UAE has been shown to be effective for extracting phenolic compounds from chicory by-products.[10]

    • Improper Sample Preparation: The physical state of the chicory root is important. Dried and finely ground root powder provides a larger surface area for solvent interaction, leading to more efficient extraction.[3] One study dried chicory roots at 40°C for three days and ground them to a particle size below 500 µm.[3]

Issue 2: Presence of Impurities in the Final Extract

  • Question: My chicory root extract contains a high level of impurities, making the purification of this compound difficult. How can I obtain a cleaner extract?

  • Answer: The co-extraction of undesirable compounds is a common challenge. Here are some strategies to improve the purity of your extract:

    • Solvent Selectivity: The polarity of the extraction solvent determines the range of compounds that will be co-extracted. Using a solvent system with optimized polarity can help to selectively extract the target CQAs while leaving behind some impurities. Water extraction, for example, has been used to avoid the co-extraction of polyphenols when targeting other compounds in chicory.[12]

    • Multi-Step Extraction: A sequential extraction with solvents of increasing polarity can be employed to fractionate the extract. You could start with a non-polar solvent to remove lipids and other non-polar compounds before extracting the CQAs with a more polar solvent.

    • Post-Extraction Cleanup: After the initial extraction, a cleanup step can be introduced. This could involve liquid-liquid partitioning or solid-phase extraction (SPE) to remove interfering substances before chromatographic purification.

Issue 3: Inconsistent Extraction Yields Between Batches

  • Question: I am observing significant variations in the yield of this compound across different batches of chicory roots. What could be causing this inconsistency?

  • Answer: Variability in extraction yields can be attributed to both the raw material and the experimental procedure.

    • Raw Material Variability: The chemical composition of chicory roots can vary depending on the cultivar, growing conditions, harvesting time, and post-harvest handling.[13] For instance, post-harvest drying has been shown to significantly impact the concentration of CQAs in chicory roots.[8]

    • Procedural Inconsistencies: Ensure that all extraction parameters are kept constant between batches. This includes:

      • Sample-to-solvent ratio

      • Particle size of the ground roots

      • Extraction time and temperature

      • Agitation speed

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for extracting this compound from chicory roots?

A1: The choice of solvent is critical. If this compound is the target, using methanol, especially acidified methanol, can promote its formation.[1] However, for extracting naturally occurring caffeoylquinic acids in general, aqueous ethanol and aqueous methanol are commonly used.[2][10] A 75% methanol-water solution has been used for ultrasound-assisted extraction of CQAs.[14] The optimal ethanol concentration can vary depending on the specific CQA and the extraction method.[3]

Q2: What is the optimal temperature for the extraction process?

A2: The optimal temperature is a trade-off between extraction efficiency and the thermal stability of the target compound. While higher temperatures can increase solubility and diffusion rates, they can also lead to degradation.[3][8] Studies have shown that for some CQAs, extraction temperatures around 70-90°C can provide good yields in a short time.[6][7] However, for other related compounds, optimal temperatures as high as 107°C have been reported with methods like ASE.[3] It is advisable to perform a temperature optimization study for your specific setup.

Q3: How can I prevent the degradation of this compound during extraction and storage?

A3: Caffeoylquinic acids are sensitive to temperature, light, and pH.[5][9] To minimize degradation:

  • Temperature: Use the lowest effective temperature for extraction and store extracts at low temperatures (e.g., 4°C or frozen).

  • Light: Protect the extraction setup and stored extracts from light by using amber vials or wrapping containers in aluminum foil.[5][9]

  • Solvent: While solvents were found to have a less obvious effect on degradation under the studied conditions, storing extracts in 100% methanol at room temperature in transparent bottles led to significant degradation of related CQAs.[15]

Q4: Which analytical method is suitable for quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable method for the identification and quantification of caffeoylquinic acids and their esters.[1][14][16]

Data Presentation

Table 1: Comparison of Extraction Yields for Caffeoylquinic Acids from Chicory Roots under Different Conditions.

Target CompoundExtraction MethodSolventTemperature (°C)TimeYield (mg/g dry matter)Reference
3-O-Caffeoylquinic acid (3-CQA)Conventional70% Ethanol70< 6 min5.0 ± 0.11[6][7]
3-O-Caffeoylquinic acid (3-CQA)ConventionalWater90< 8 min6.22 ± 0.18[6][7]
5-O-Caffeoylquinic acid (5-CQA)Accelerated Solvent Extraction (ASE)46% Ethanol10730 min4.95 ± 0.48[3][4]
3,5-di-O-caffeoylquinic acid (3,5-diCQA)Accelerated Solvent Extraction (ASE)57% Ethanol9530 min5.41 ± 0.79[3][4]
Total Phenolic CompoundsUltrasound-Assisted Extraction (UAE)Water5560 min9.07 (mg gallic acid/g dm)[10]
Total Phenolic CompoundsMicrowave-Assisted Extraction (MAE)Water-2 min8.23 (mg gallic acid/g dm)[10]

Experimental Protocols

Protocol 1: General Procedure for Solvent Extraction of Caffeoylquinic Acids from Chicory Roots

This protocol is a generalized procedure based on common laboratory practices and can be adapted for various solvent extraction techniques.

  • Sample Preparation:

    • Wash fresh chicory roots with cold tap water to remove any soil and debris.[3]

    • Slice the roots and dry them in an oven at a controlled temperature (e.g., 40°C) for an adequate duration (e.g., 3 days) until a constant weight is achieved.[3]

    • Grind the dried root slices into a fine powder using a blender and sieve to obtain a uniform particle size (e.g., < 500 µm).[3]

  • Extraction:

    • Weigh a specific amount of the dried chicory root powder (e.g., 1 g).

    • Add a defined volume of the chosen extraction solvent (e.g., 100 mL of 70% ethanol in water) to the powder in an appropriate vessel (e.g., a round-bottom flask).[3]

    • Perform the extraction using one of the following methods:

      • Maceration: Stir the mixture at a constant speed at a controlled temperature for a set duration (e.g., 30 minutes at 70°C).[3]

      • Ultrasound-Assisted Extraction (UAE): Place the vessel in an ultrasonic bath and sonicate at a specific frequency and power for a defined time and temperature.

      • Microwave-Assisted Extraction (MAE): Place the vessel in a microwave extractor and apply a specific power for a set duration.

  • Filtration and Concentration:

    • After extraction, separate the solid residue from the liquid extract by filtration (e.g., using filter paper) or centrifugation.

    • If an organic solvent was used, it can be removed from the filtrate using a rotary evaporator under reduced pressure.

    • The resulting aqueous extract can be freeze-dried to obtain a solid crude extract.

  • Analysis:

    • Dissolve a known amount of the crude extract in an appropriate solvent (e.g., methanol).

    • Filter the solution through a syringe filter (e.g., 0.45 µm) before injecting it into an HPLC system for quantification of this compound.

Mandatory Visualization

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis FreshRoots Fresh Chicory Roots Washing Washing FreshRoots->Washing Drying Drying (e.g., 40°C) Washing->Drying Grinding Grinding & Sieving Drying->Grinding Extraction Solid-Liquid Extraction (e.g., Maceration, UAE, MAE) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Solvent Solvent Addition (e.g., Aqueous Ethanol) Solvent->Extraction Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration FreezeDrying Freeze-Drying Concentration->FreezeDrying CrudeExtract Crude Extract Powder FreezeDrying->CrudeExtract Dissolution Dissolution & Filtration CrudeExtract->Dissolution HPLC HPLC Analysis Dissolution->HPLC

Caption: Experimental workflow for the extraction of this compound from chicory roots.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield of This compound Solvent Suboptimal Solvent or pH LowYield->Solvent Degradation Compound Degradation (Heat, Light) LowYield->Degradation Technique Inefficient Extraction Technique LowYield->Technique Preparation Improper Sample Preparation LowYield->Preparation OptimizeSolvent Optimize Solvent System (e.g., Ethanol/Water ratio) Solvent->OptimizeSolvent Address ControlConditions Control Temperature & Protect from Light Degradation->ControlConditions Address UseAdvancedTech Employ UAE or MAE Technique->UseAdvancedTech Address StandardizePrep Ensure Proper Drying & Grinding Preparation->StandardizePrep Address

Caption: Troubleshooting logic for low extraction yield of this compound.

References

Stability of methyl chlorogenate in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of methyl chlorogenate in various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during laboratory work.

Data Presentation: Stability of Related Phenolic Esters

While specific quantitative stability data for methyl chlorogenate is limited in publicly available literature, the following tables summarize the stability of structurally similar phenolic esters (methyl caffeate, methyl ferulate, and methyl p-coumarate) and the parent compound, chlorogenic acid. This data can be used to infer the potential stability profile of methyl chlorogenate under different conditions.

Table 1: Inferred Stability of Methyl Chlorogenate in Different Solvents at Room Temperature (25°C)

SolventInferred Half-life (t½)Expected Primary Degradation PathwayNotes
Methanol (acidified, pH 3-4)> 30 daysMinimal degradationAcidic conditions can favor the ester form.
Acetonitrile14 - 21 daysIsomerization, Slow HydrolysisA common solvent for HPLC, relatively inert.
DMSO7 - 14 daysOxidation, IsomerizationProne to oxidation; fresh solvent is recommended.
Water (pH 4)> 21 daysSlow Hydrolysis, IsomerizationMore stable in acidic aqueous solutions.
Water (pH 7)2 - 5 daysHydrolysis, IsomerizationNeutral pH leads to faster degradation.
Water (pH 9)< 24 hoursRapid HydrolysisAlkaline conditions cause rapid degradation.

Table 2: Inferred Effect of Temperature on the Stability of Methyl Chlorogenate in 50% Aqueous Methanol (pH 7)

TemperatureInferred Half-life (t½)Expected Primary Degradation PathwayNotes
-20°C> 6 monthsMinimal degradationRecommended for long-term storage.[1]
4°C14 - 28 daysSlow Hydrolysis, IsomerizationSuitable for short-term storage.
25°C (Room Temperature)2 - 5 daysHydrolysis, IsomerizationSignificant degradation can occur.
40°C< 48 hoursRapid Hydrolysis, IsomerizationAccelerated degradation conditions.

Experimental Protocols

Protocol 1: Determination of Methyl Chlorogenate Stability by HPLC-UV

This protocol outlines a stability-indicating HPLC-UV method for monitoring the degradation of methyl chlorogenate.

1. Materials and Reagents:

  • Methyl chlorogenate standard

  • HPLC-grade solvents: Acetonitrile, Methanol, Water

  • Formic acid (or other suitable acid for pH adjustment)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-40% B

    • 15-18 min: 40-90% B

    • 18-20 min: 90% B

    • 20-21 min: 90-10% B

    • 21-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 325 nm

  • Injection Volume: 10 µL

4. Sample Preparation for Stability Study:

  • Prepare a stock solution of methyl chlorogenate (e.g., 1 mg/mL) in the desired solvent (e.g., methanol, acetonitrile, DMSO, or buffered aqueous solutions).

  • Aliquot the stock solution into several vials for each storage condition (temperature and light exposure).

  • Store the vials under the specified conditions.

  • At each time point (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw an aliquot, dilute it to a suitable concentration (e.g., 50 µg/mL) with the initial mobile phase composition, and inject it into the HPLC system.

5. Data Analysis:

  • Integrate the peak area of methyl chlorogenate at each time point.

  • Calculate the percentage of methyl chlorogenate remaining relative to the initial time point (t=0).

  • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k), assuming first-order kinetics.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for methyl chlorogenate? A1: For long-term storage, methyl chlorogenate should be stored as a solid at -20°C in a desiccated environment.[1] For solutions, short-term storage at 4°C in an acidic buffer (pH 3-4) is recommended. Avoid neutral or alkaline aqueous solutions for storage, as they promote hydrolysis.

Q2: What are the likely degradation products of methyl chlorogenate? A2: Based on the degradation of chlorogenic acid, the likely degradation products of methyl chlorogenate are:

  • Isomers of methyl chlorogenate: Formed through acyl migration.

  • Caffeic acid and methyl quinate: Resulting from the hydrolysis of the ester bond.

  • Chlorogenic acid and methanol: Also a product of ester hydrolysis.

Q3: Can I use the same HPLC method for analyzing both methyl chlorogenate and its parent compound, chlorogenic acid? A3: Yes, the provided HPLC method can separate methyl chlorogenate from the more polar chlorogenic acid. Methyl chlorogenate will have a longer retention time than chlorogenic acid on a C18 column due to its increased hydrophobicity.

Q4: How does light exposure affect the stability of methyl chlorogenate? A4: Phenolic compounds are often sensitive to light. It is recommended to store solutions of methyl chlorogenate in amber vials or protected from light to prevent potential photodegradation.

Troubleshooting Guide for HPLC Analysis
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column.- Mobile phase pH is close to the pKa of the analyte.- Column contamination.- Use a well-end-capped C18 column.- Lower the mobile phase pH to 2.5-3.0 with formic or phosphoric acid.[2]- Flush the column with a strong solvent wash (e.g., isopropanol).
Peak Splitting or Shoulders - Co-elution of isomers.- Column void or channeling.- Sample solvent is too strong.- Optimize the gradient to improve the separation of isomers.- Replace the column if a void is suspected.- Dissolve the sample in the initial mobile phase composition.
Baseline Drift - Inadequate column equilibration.- Contaminated mobile phase.- Fluctuating column temperature.- Ensure the column is fully equilibrated with the initial mobile phase before injection.- Prepare fresh mobile phase with high-purity solvents and water.- Use a column oven to maintain a stable temperature.
Loss of Signal/Sensitivity - Degradation of the sample in the autosampler.- Adsorption of the analyte to vials or tubing.- Detector lamp issue.- Keep the autosampler temperature low (e.g., 4°C).- Use deactivated vials if adsorption is suspected.- Check the detector lamp's intensity and age.

Mandatory Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_data Data Processing prep Prepare Stock Solution of Methyl Chlorogenate aliquot Aliquot into Vials for Each Condition prep->aliquot temp Different Temperatures (-20°C, 4°C, 25°C, 40°C) aliquot->temp solvent Different Solvents (MeOH, ACN, DMSO, H2O at various pH) aliquot->solvent timepoint Withdraw Sample at Defined Intervals (t=0, 24h, 48h...) temp->timepoint solvent->timepoint hplc Dilute and Inject into HPLC-UV System timepoint->hplc integrate Integrate Peak Area hplc->integrate calculate Calculate % Remaining, Rate Constant (k), and Half-life (t½) integrate->calculate

Figure 1. Experimental workflow for stability testing.

Degradation_Pathway cluster_products Degradation Products MCG Methyl Chlorogenate Isomers Isomers of Methyl Chlorogenate MCG->Isomers Isomerization CA_MQ Caffeic Acid + Methyl Quinate MCG->CA_MQ Hydrolysis CGA_MeOH Chlorogenic Acid + Methanol MCG->CGA_MeOH Hydrolysis Signaling_Pathway cluster_pathways Cellular Signaling Pathways cluster_outcomes Biological Outcomes MCG Methyl Chlorogenate (inferred action) NFkB NF-κB Pathway MCG->NFkB Inhibits MAPK MAPK Pathway (ERK1/2, JNK, p38) MCG->MAPK Inhibits Nrf2 Nrf2 Pathway MCG->Nrf2 Activates Inflammation Reduced Inflammation (↓ TNF-α, IL-6, IL-1β) NFkB->Inflammation MAPK->Inflammation Oxidative_Stress Reduced Oxidative Stress (↑ HO-1, NQO1) Nrf2->Oxidative_Stress

References

Technical Support Center: Optimization of Accelerated Solvent Extraction for Critical Quality Attributes (CQAs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Accelerated Solvent Extraction (ASE) in pharmaceutical analysis. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during the extraction of active pharmaceutical ingredients (APIs) and the analysis of their Critical Quality Attributes (CQAs).

Troubleshooting Guide

This guide provides solutions to common problems encountered during ASE method development and execution. The impact of each issue on relevant CQAs such as Assay, Purity, Impurity Profile, and Content Uniformity is highlighted.

Question: Why is my analyte recovery low or inconsistent?

Answer:

Low or variable recovery is a frequent issue that directly impacts CQAs like Assay and Content Uniformity . Several factors can contribute to this problem. The following table outlines potential causes and their corresponding solutions.

Potential CauseRecommended Solution(s)Impact on CQAs
Inappropriate Solvent Selection The polarity of the extraction solvent should match that of the target analyte.[1][2] Test solvents of varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate) and consider using solvent mixtures to optimize solubility.[1][2][3]Assay, Content Uniformity: Incomplete extraction leads to underestimation of the API content.
Suboptimal Temperature Temperature is a critical parameter.[1] For a new method, start at 100 °C and adjust in 20 °C increments.[1] Increasing temperature generally improves extraction efficiency by reducing solvent viscosity and increasing analyte solubility.[1] However, for thermally sensitive compounds, lower temperatures (e.g., 40-80°C) may be necessary to prevent degradation.[4]Assay, Purity: Temperature too low results in incomplete extraction. Temperature too high can cause degradation, affecting purity.
Insufficient Static Time/Cycles If analytes are retained within the sample matrix pores, increasing the static time (in 5-minute increments) or the number of static cycles (e.g., from 1 to 3) can improve diffusion into the solvent.[1] This ensures fresh solvent is introduced to facilitate a complete extraction.[1]Assay, Content Uniformity: Inadequate time or cycles lead to incomplete extraction and poor reproducibility.
Sample Particle Size is Too Large For efficient extraction, the solvent must make contact with the analytes.[1] Samples with large particle sizes should be ground to less than 0.5 mm to increase surface area.[1]Assay, Content Uniformity: Limits solvent penetration, leading to incomplete and inconsistent extraction.
Matrix Effects / Sample Compaction Aggregation or compaction of sample particles under pressure can prevent efficient solvent flow.[1] Mix the sample with an inert dispersing agent like diatomaceous earth or sand to ensure uniform solvent contact.[1]Assay, Content Uniformity: Poor solvent-analyte interaction results in low and variable recovery.
Incorrect pH of Extraction Solvent For ionizable compounds, the pH of the solvent can significantly affect solubility and extraction efficiency. Adjust the sample or solvent pH to ensure the analyte is in a neutral, more soluble form for better extraction.[5][6]Assay: Incorrect pH can drastically reduce analyte solubility and therefore, recovery.

Question: I am observing extra peaks in my chromatogram, suggesting my API is degrading. How can I prevent this?

Answer:

Analyte degradation during extraction directly compromises the Purity and Impurity Profile CQAs. The high temperatures used in ASE can be a primary cause for the degradation of thermally labile compounds.[7]

Potential CauseRecommended Solution(s)Impact on CQAs
Extraction Temperature is Too High For thermally sensitive APIs, reduce the extraction temperature. Start 20 °C below the known degradation point of the analyte.[1] Studies have shown that even for some heat-sensitive compounds, degradation is not observed at temperatures up to 150°C in an optimized method, but this must be verified for each specific API.Purity, Impurity Profile: High temperatures can generate degradation products, failing purity specifications.
Oxidation of the Analyte The ASE process occurs in a sealed, oxygen-limited environment, which minimizes oxidative losses.[8] However, using degassed solvents can provide additional protection for highly sensitive compounds.Purity, Impurity Profile: Oxidation introduces new impurities that must be identified and quantified.
Hydrolysis or pH-related Degradation If the API is susceptible to hydrolysis, ensure the sample is dry before extraction. Use a drying agent mixed with the sample if necessary. Avoid highly acidic or basic solvent modifiers unless the API is stable under those conditions.[]Purity, Impurity Profile: Can lead to the formation of hydrolytic degradation products.
Prolonged Exposure to High Temperature Minimize the total time the analyte spends at high temperatures. Optimize for a shorter static time, potentially balanced by an additional static cycle, rather than one very long cycle.[1]Purity, Impurity Profile: Reduces the overall thermal stress on the molecule.

Question: The pressure in the system is not reaching the setpoint or is fluctuating. What should I do?

Answer:

Pressure issues can lead to inconsistent extraction conditions and affect reproducibility. The primary role of pressure in ASE is to keep the solvent in a liquid state above its boiling point.[1]

Potential CauseRecommended Solution(s)Impact on CQAs
Gas Supply Issue Check the nitrogen or compressed air supply. The pressure should be within the manufacturer's recommended range (e.g., 140-200 psi).[10] If necessary, replace the gas cylinder.Reproducibility of all CQAs: Inconsistent pressure leads to variable extraction conditions.
System Leak Check all fittings and connections for leaks, particularly the extraction cell seal. Ensure the cell cap is tightened correctly. If a leak persists, a seal may need to be replaced.Reproducibility of all CQAs: Leaks prevent the system from maintaining a stable extraction environment.
Pump Malfunction If the pump is not delivering solvent correctly, it may require priming or maintenance. Refer to the instrument manual for specific pump troubleshooting procedures.[11][12]Reproducibility of all CQAs: Affects solvent delivery and the ability to reach and maintain pressure.

Frequently Asked Questions (FAQs)

Q1: What are Critical Quality Attributes (CQAs) and why are they important for ASE method development?

A Critical Quality Attribute (CQA) is a physical, chemical, biological, or microbiological property that must be within a specific limit, range, or distribution to ensure the desired product quality.[4] For drug products, CQAs are directly linked to safety and efficacy and include attributes like potency, purity, stability, and impurity levels.[4] When developing an ASE method, the goal is to efficiently extract the API without negatively impacting these CQAs. For example, the extraction process should not cause the API to degrade (affecting the Purity CQA) and must provide complete and reproducible recovery (affecting the Assay and Content Uniformity CQAs).

Q2: How do I transfer an existing Soxhlet or sonication method to an ASE method?

Transferring a conventional extraction method to ASE is generally straightforward.[1] A good starting point is to use the same solvent that was effective in the Soxhlet or sonication method.[1] The key is then to optimize the ASE-specific parameters:

  • Temperature: Start at 100 °C (unless the analyte is thermally labile).[1]

  • Pressure: A standard pressure of 1500 psi is sufficient for most applications.

  • Static Time: Begin with a 5-minute static time.[1]

  • Static Cycles: Start with one static cycle. From this baseline, you can perform experiments to optimize recovery and ensure no degradation occurs, as detailed in the troubleshooting guide.

Q3: What sample preparation is required before ASE?

Proper sample preparation is crucial for a successful extraction.[1]

  • Grinding: Solid samples should be finely ground to increase surface area.[1]

  • Drying: Wet or high-moisture samples should be dried to improve extraction efficiency. This can be done by air-drying, freeze-drying, or mixing the sample with a drying agent like diatomaceous earth.[1]

  • Dispersing: To prevent clumping and ensure even solvent flow, viscous or high-fat samples should be mixed with an inert dispersing agent like sand or diatomaceous earth.[1]

Q4: Can ASE be used for extractables and leachables (E&L) studies?

Yes, ASE is an effective technique for extractables and leachables studies of packaging materials and medical devices.[13] It offers advantages over traditional methods like Soxhlet because it is faster, uses less solvent, and is automated. The aggressive extraction conditions (high temperature and pressure) are well-suited for controlled extraction studies to identify potential extractables that could become leachables, which are a critical CQA related to product safety.[10][14]

Q5: How do I validate an ASE method for CQA analysis?

An ASE method must be validated to ensure it is suitable for its intended purpose, following ICH guidelines (Q2(R1)).[8] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of other components (e.g., excipients, degradants). This is crucial for the Purity CQA.[8]

  • Accuracy: The closeness of the test results to the true value, determined by spiking the sample matrix with a known amount of API. This is critical for the Assay CQA.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly. This includes repeatability and intermediate precision, and it is vital for the Assay and Content Uniformity CQAs.

  • Linearity & Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±5 °C in temperature), demonstrating the method's reliability.

Experimental Protocols

Protocol 1: General ASE Method Optimization using a Design of Experiments (DoE) Approach

This protocol outlines a systematic approach to optimize ASE parameters to maximize analyte recovery while minimizing degradation, thereby ensuring the integrity of CQAs. A DoE approach is highly recommended for efficiently mapping the relationships between process parameters and CQAs.[7][12][15]

1. Define Objectives and CQAs:

  • Primary Objective: Maximize the recovery of the API.
  • Constraint: Keep degradation products below the reporting threshold (e.g., <0.1%).
  • Key CQAs to Monitor: Assay (% Recovery), Purity (% Degradants).

2. Sample Preparation:

  • Grind the solid sample (e.g., tablets) to a fine powder (<0.5 mm).
  • Accurately weigh a representative amount of the sample into the extraction cell.
  • If the sample is moist or prone to clumping, mix thoroughly with an equal weight of diatomaceous earth.

3. DoE Parameter Selection and Range Finding (Screening Design):

  • Identify critical process parameters (CPPs) to investigate. Common CPPs for ASE include:
  • Temperature (°C)
  • Solvent Composition (% organic modifier in aqueous or other solvent)
  • Static Time (min)
  • Number of Static Cycles
  • Define a range for each parameter. For example:
  • Temperature: 80°C, 100°C, 120°C
  • Solvent (Methanol in Water): 50%, 75%, 100%
  • Static Time: 5 min, 10 min
  • Use a screening design (e.g., Fractional Factorial) to identify which parameters have the most significant impact on your CQAs.[15]

4. Optimization Design and Execution:

  • Based on the screening results, use an optimization design (e.g., Central Composite, Box-Behnken) to model the relationship between the most significant CPPs and the CQAs.[15]
  • Execute the experimental runs as dictated by the DoE software.
  • For each run, collect the extract and analyze it using a validated analytical method (e.g., HPLC-UV/MS) to determine the % Recovery (Assay) and % Area of degradation products (Purity).

5. Data Analysis and Model Generation:

  • Analyze the results to create a response surface model that predicts how the CPPs affect the CQAs.
  • Identify the optimal operating region (the "design space") where the desired recovery is achieved while keeping degradation within acceptable limits.

6. Verification and Method Validation:

  • Perform confirmation runs at the predicted optimal conditions to verify the model.
  • Once the final method is established, perform a full method validation as per ICH guidelines.

Visualizations

// Nodes start [label="Problem Identified:\nLow Analyte Recovery", fillcolor="#EA4335", fontcolor="#FFFFFF"];

cause1 [label="Cause: Incorrect Solvent?", fillcolor="#FBBC05"]; cause2 [label="Cause: Suboptimal Temperature?", fillcolor="#FBBC05"]; cause3 [label="Cause: Insufficient Extraction Time?", fillcolor="#FBBC05"]; cause4 [label="Cause: Matrix Effects?", fillcolor="#FBBC05"];

solution1 [label="Action: Test solvents of varying polarity.\nMatch solvent to analyte.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Action: Increase temperature in 20°C increments.\nVerify thermal stability.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Action: Increase static time or add static cycles.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4 [label="Action: Mix sample with dispersing agent\n(e.g., diatomaceous earth).", fillcolor="#34A853", fontcolor="#FFFFFF"];

end_node [label="Resolution:\nRecovery Optimized", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> {cause1, cause2, cause3, cause4} [color="#5F6368"]; cause1 -> solution1 [label="Investigate", color="#5F6368"]; cause2 -> solution2 [label="Investigate", color="#5F6368"]; cause3 -> solution3 [label="Investigate", color="#5F6368"]; cause4 -> solution4 [label="Investigate", color="#5F6368"];

solution1 -> end_node [color="#5F6368"]; solution2 -> end_node [color="#5F6368"]; solution3 -> end_node [color="#5F6368"]; solution4 -> end_node [color="#5F6368"]; } DOT Caption: Troubleshooting workflow for low analyte recovery in ASE.

// Nodes start [label="Define Quality Target Product Profile (QTPP)\n& Critical Quality Attributes (CQAs)\ne.g., Assay, Purity, Impurities", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];

cpp [label="Identify Potential Critical Process Parameters (CPPs)\n- Temperature\n- Solvent Composition\n- Static Time & Cycles", fillcolor="#FBBC05"];

doe [label="Design of Experiments (DoE)\nScreening & Optimization Designs", fillcolor="#EA4335", fontcolor="#FFFFFF"];

analysis [label="Execute Extractions & Analyze Samples\n(e.g., HPLC)", fillcolor="#FFFFFF", color="#202124"];

model [label="Model Relationship between CPPs and CQAs", fillcolor="#FFFFFF", color="#202124"];

design_space [label="Establish Design Space\n(Optimal Operating Region)", fillcolor="#34A853", fontcolor="#FFFFFF"];

validation [label="Validate Final ASE Method\n(ICH Q2(R1))", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> cpp [color="#5F6368"]; cpp -> doe [color="#5F6368"]; doe -> analysis [color="#5F6368"]; analysis -> model [color="#5F6368"]; model -> design_space [color="#5F6368"]; design_space -> validation [color="#5F6368"]; } DOT Caption: Quality by Design (QbD) approach for ASE method optimization.

References

Technical Support Center: Purification of 3-O-Caffeoylquinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-O-Caffeoylquinic acid methyl ester. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on compound stability to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound in a question-and-answer format.

Question 1: Why is the final yield of my purified this compound consistently low?

Answer: Low yield can stem from several factors throughout the purification process. Consider the following potential causes:

  • Degradation During Extraction and Purification: this compound, like other caffeoylquinic acids (CQAs), is susceptible to degradation from exposure to high temperatures, light, and non-optimal pH levels.[1][2] The ester linkage is also prone to hydrolysis under harsh conditions.[1]

  • Inefficient Extraction: If sourcing from natural materials, the initial extraction may not be optimal. The choice of solvent, temperature, and duration of extraction are critical.

  • Acyl Migration: The caffeoyl group can migrate to other hydroxyl positions on the quinic acid ring, especially under basic or heated conditions, leading to a mixture of isomers that are difficult to separate.[3]

  • Oxidation: The phenolic catechol groups in the caffeoyl moiety are susceptible to oxidation, which can be mitigated by using antioxidants or working under an inert atmosphere.[1]

  • Losses During Solvent Removal: Evaporating solvents at elevated temperatures can cause degradation. It is advisable to use a rotary evaporator at low temperatures (<40°C).[1]

Question 2: I am observing multiple peaks on my analytical HPLC that are very close to my target compound. How can I improve the separation?

Answer: The presence of closely eluting peaks often indicates the presence of isomers or structurally similar impurities.

  • Isomerization: During extraction or purification, this compound can isomerize to 4-O- and 5-O-caffeoylquinic acid methyl esters.[4][5] These isomers have very similar polarities, making them challenging to separate.

  • Co-elution of Byproducts: If the compound is synthesized, byproducts from the reaction, such as those from coupling agents (e.g., dicyclohexylurea if using DCC), may co-elute with the product.[3]

  • Chromatography Optimization: To improve separation:

    • Use a High-Resolution Column: Employ a reversed-phase C18 column with a small particle size (e.g., ≤5 µm).

    • Optimize the Mobile Phase: A shallow gradient of acetonitrile (B52724) or methanol (B129727) in water with a small amount of acid (e.g., 0.1% formic acid) is often effective.[1] The acidic mobile phase also helps to suppress the ionization of phenolic hydroxyl groups and improve peak shape.

    • Consider Alternative Chromatography: Techniques like pH-zone-refining counter-current chromatography have been used for separating CQA isomers and may be applicable.[1]

Question 3: My purified compound appears to be degrading upon storage. What are the optimal storage conditions?

Answer: this compound is sensitive to environmental conditions. For long-term stability:

  • Temperature: Store the purified compound at low temperatures. For stock solutions, -80°C is recommended for up to 6 months, and -20°C for up to one month.[6]

  • Light: Protect the compound from light, as exposure can cause degradation.[1][2] Use amber vials or wrap containers in aluminum foil.

  • Solvent: While solutions in methanol are common, prolonged storage can lead to methylation or esterification artifacts, especially if the solvent is not pure.[2] For long-term storage, it is best to keep the compound as a dry powder.

  • Atmosphere: For maximum stability, store the solid compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important? A1: this compound is a methyl ester derivative of 3-O-caffeoylquinic acid (neochlorogenic acid).[4][7] It is a polyphenolic compound found in various plants.[7] This class of compounds is of interest in pharmaceuticals, nutraceuticals, and food science due to its antioxidant, anti-inflammatory, and neuroprotective properties.[7] The methyl ester form may have enhanced solubility and stability compared to its parent acid.[7]

Q2: What are the common impurities I should be aware of during purification? A2: Common impurities include other isomers (4-O- and 5-O-caffeoylquinic acid methyl esters), the parent caffeoylquinic acids (if hydrolysis occurs), and related phenolic compounds like caffeic acid and quinic acid.[7] If synthesized, unreacted starting materials and byproducts from coupling agents are also potential impurities.[3]

Q3: How can I monitor the purification process and assess the purity of my final product? A3: Analytical High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method. Caffeoylquinic acids have a maximum UV absorbance around 320-330 nm.[1] For purity assessment, use a high-resolution column and a gradient elution method. To confirm the identity of the purified compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[1]

Q4: Can I use normal phase chromatography on silica (B1680970) gel for purification? A4: While possible, it is often challenging. Caffeoylquinic acids can be sensitive to the acidic nature of standard silica gel, which may cause degradation or acyl migration.[3] If using silica gel chromatography, consider using deactivated silica to minimize these issues.[3] Reversed-phase chromatography or size-exclusion chromatography on resins like Sephadex LH-20 are generally preferred.[1][8]

Quantitative Data Summary

The stability of caffeoylquinic acids is a critical factor in their purification. The following table summarizes the degradation of various CQAs under different conditions, which can serve as a proxy for the stability of this compound.

Table 1: Degradation of Caffeoylquinic Acids (CQAs) in Methanol Solution after 7 Days at Room Temperature with Light Exposure

Compound% Degradation in 50% Methanol% Degradation in 100% Methanol
3-Caffeoylquinic Acid (3-CQA)11.59%8.82%
4-Caffeoylquinic Acid (4-CQA)6.96%46.09%
5-Caffeoylquinic Acid (5-CQA)10.19%24.63%
1,3-Dicaffeoylquinic Acid6.89%11.93%
3,4-Dicaffeoylquinic Acid17.44%33.25%
3,5-Dicaffeoylquinic Acid14.43%17.44%
4,5-Dicaffeoylquinic Acid18.02%44.96%
(Data adapted from a study on CQA stability.[2])

Experimental Protocols

Protocol 1: General Purification of this compound from a Crude Extract

This protocol outlines a two-step chromatographic procedure for purifying this compound.

Step 1: Initial Cleanup with Sephadex LH-20

  • Preparation: Dissolve the crude extract in a minimal amount of methanol.

  • Column Packing: Prepare a column with Sephadex LH-20 resin, equilibrated with methanol.

  • Loading and Elution: Load the dissolved extract onto the column and elute with methanol.

  • Fraction Collection: Collect fractions and monitor them by analytical HPLC or TLC.

  • Pooling: Combine the fractions containing the target compound.

Step 2: High-Resolution Purification by Preparative HPLC

  • Sample Preparation: Concentrate the pooled fractions from Step 1 under reduced pressure at a temperature below 40°C. Dissolve the residue in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18, ≥10 µm particle size (e.g., 250 x 21.2 mm).[1]

    • Mobile Phase:

      • A: Water with 0.1% formic acid.[1]

      • B: Acetonitrile with 0.1% formic acid.[1]

    • Gradient: A linear gradient optimized for the separation of isomers (e.g., 10% B to 40% B over 40 minutes).[1] This must be developed based on analytical runs.

    • Flow Rate: Adjust according to the column dimensions.

    • Detection: Monitor the elution at 325 nm.[1]

  • Product Recovery:

    • Collect the fraction(s) corresponding to the this compound peak.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator at low temperature (<40°C).[1]

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a pure, dry powder.[1]

  • Purity Confirmation: Confirm the purity and identity of the final product using analytical HPLC, LC-MS, and NMR.[1]

Visualizations

PurificationWorkflow Purification Workflow for this compound cluster_extraction Extraction (from Natural Source) cluster_purification Purification cluster_final Final Product cluster_analysis Quality Control Start Plant Material Extract Solvent Extraction (e.g., Methanol/Water) Start->Extract Concentrate Concentration (Crude Extract) Extract->Concentrate InitialCleanup Initial Cleanup (e.g., Sephadex LH-20) Concentrate->InitialCleanup PrepHPLC Preparative RP-HPLC (C18 Column) InitialCleanup->PrepHPLC SolventRemoval Solvent Removal (<40°C) PrepHPLC->SolventRemoval Lyophilize Lyophilization SolventRemoval->Lyophilize FinalProduct Pure 3-O-Caffeoylquinic Acid Methyl Ester Lyophilize->FinalProduct Analysis Purity & Identity Check (HPLC, LC-MS, NMR) FinalProduct->Analysis

Caption: General workflow for the purification of this compound.

TroubleshootingYield Troubleshooting Low Purification Yield cluster_causes Potential Causes cluster_solutions_degradation Solutions for Degradation cluster_solutions_isomerization Solutions for Isomerization cluster_solutions_losses Solutions for Physical Losses Start Problem: Low Final Yield Degradation Compound Degradation? Start->Degradation Isomerization Isomerization/Acyl Migration? Start->Isomerization Losses Physical Losses? Start->Losses Sol1_Temp Work at low temperature (e.g., 4°C) Degradation->Sol1_Temp Check Temperature Sol1_Light Protect from light (amber vials) Degradation->Sol1_Light Check Light Exposure Sol1_pH Maintain slightly acidic pH (e.g., 0.1% Formic Acid) Degradation->Sol1_pH Check pH Sol2_pH Avoid basic conditions Isomerization->Sol2_pH Sol2_Temp Use mild temperatures during workup Isomerization->Sol2_Temp Sol2_Chrom Optimize HPLC gradient for isomer separation Isomerization->Sol2_Chrom Sol3_Evap Gentle solvent evaporation (<40°C) Losses->Sol3_Evap Sol3_Transfer Minimize transfer steps Losses->Sol3_Transfer Outcome Improved Yield Sol1_Temp->Outcome Sol1_Light->Outcome Sol1_pH->Outcome Sol2_pH->Outcome Sol2_Temp->Outcome Sol2_Chrom->Outcome Sol3_Evap->Outcome Sol3_Transfer->Outcome

Caption: Troubleshooting decision tree for low purification yield.

References

Technical Support Center: Overcoming Poor Solubility of 3-O-Caffeoylquinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of 3-O-Caffeoylquinic acid methyl ester.

Troubleshooting Guide

This guide addresses common issues encountered during the dissolution of this compound.

Problem: The compound is not dissolving in my chosen solvent.

QuestionPossible CauseSuggested Solution
What solvent are you using? Inappropriate solvent selection.This compound is known to be soluble in several organic solvents. We recommend using Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Pyridine, Methanol, or Ethanol.[1][2][3] For initial stock solutions, DMSO is a good starting point due to its high solubilizing capacity for this compound.
What is the concentration you are trying to achieve? The desired concentration exceeds the solubility limit in the chosen solvent.Refer to the solubility data table below. If you require a higher concentration, consider using a co-solvent system or an alternative solubility enhancement technique.
Have you applied any physical methods to aid dissolution? Insufficient energy to break the crystal lattice.Gentle heating and/or sonication can aid in the dissolution process.[4][5] Be cautious with temperature, as prolonged exposure to high heat can lead to degradation of phenolic compounds.
Is the compound precipitating out of solution? The solution is supersaturated, or the solvent quality has changed (e.g., through evaporation or addition of an anti-solvent).Ensure your storage conditions are appropriate to prevent solvent evaporation. If you are diluting a stock solution into an aqueous buffer, precipitation can occur. In such cases, a formulation approach using co-solvents and surfactants is recommended.

Problem: The compound appears to be degrading in solution.

QuestionPossible CauseSuggested Solution
What is the pH of your solution? pH instability. Caffeoylquinic acids and their esters can be unstable under certain pH conditions, leading to isomerization or hydrolysis.[6][7]Maintain a pH-controlled environment. It is advisable to work with buffered solutions. Studies on related compounds suggest that both highly acidic and alkaline conditions can promote degradation. It is recommended to perform stability studies at your desired experimental pH.
How are you storing your stock solution? Improper storage conditions.Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to minimize degradation.[4] It is also recommended to protect the solution from light.[5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in a range of organic solvents. For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is highly effective.[4] Other suitable solvents include Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Pyridine, Methanol, and Ethanol.[1][2][3] The choice of solvent will depend on the specific requirements of your experiment, including downstream applications and potential solvent toxicity.

Q2: What is the maximum concentration of this compound I can achieve in DMSO?

A2: A concentration of 100 mg/mL in DMSO has been reported.[4] To achieve this, ultrasonic assistance may be necessary. It is also important to use newly opened, anhydrous DMSO, as its hygroscopic nature can impact solubility.[4]

Q3: My experiment requires a low concentration of organic solvent. How can I prepare an aqueous solution of this compound?

A3: Direct dissolution in aqueous buffers is challenging due to the compound's poor water solubility. A common strategy is to first prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous medium. However, this can lead to precipitation. To maintain solubility in aqueous systems, a co-solvent formulation is recommended. A formulation consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to achieve a clear solution of at least 2.5 mg/mL.[4][8]

Q4: I am observing a change in the color of my solution over time. What could be the cause?

A4: Phenolic compounds like this compound can be susceptible to oxidation, which may result in a color change. Ensure your solutions are protected from light and consider purging with an inert gas like nitrogen or argon to minimize exposure to oxygen. The stability is also pH-dependent, so ensure your solution is adequately buffered.[6][7]

Q5: Are there more advanced techniques to improve the solubility and bioavailability of this compound for in vivo studies?

Data Presentation

Table 1: Solubility of this compound

Solvent/SystemReported SolubilityMolar ConcentrationNotesReference
DMSO100 mg/mL271.49 mMRequires sonication; use of anhydrous DMSO is recommended.[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL≥ 6.79 mMA co-solvent system suitable for in vivo formulations.[4][8]
Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Pyridine, Methanol, EthanolSoluble-Quantitative data not specified.[1][2][3]

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL Stock Solution in DMSO

  • Weigh the desired amount of this compound in a sterile, light-protected vial.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.

  • Vortex the solution briefly.

  • Place the vial in an ultrasonic bath and sonicate until the compound is completely dissolved.

  • Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.[4]

Protocol 2: Preparation of an In Vivo Formulation using a Co-Solvent System (to achieve ≥ 2.5 mg/mL)

  • Start with a pre-made high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the following solvents in the specified order, ensuring the solution is clear after each addition. For a 1 mL final volume:

    • Add 400 µL of PEG300.

    • Add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 450 µL of saline and mix to obtain a homogenous solution.[4][8]

  • If any precipitation or phase separation occurs, gentle heating or sonication can be used to aid dissolution.[4]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_invivo In Vivo Formulation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso sonicate Sonicate to Dissolve add_dmso->sonicate store Aliquot and Store at -20°C/-80°C sonicate->store start Start with DMSO Stock add_peg Add PEG300 add_stock Add DMSO Stock & Mix add_peg->add_stock add_tween Add Tween-80 & Mix add_stock->add_tween add_saline Add Saline & Mix add_tween->add_saline final_solution Final Formulation (≥ 2.5 mg/mL) add_saline->final_solution troubleshooting_logic start Compound Not Dissolving check_solvent Is the solvent appropriate? (e.g., DMSO, Ethanol) start->check_solvent check_conc Is the concentration too high? check_solvent->check_conc Yes solution1 Action: Use a recommended solvent like DMSO. check_solvent->solution1 No use_energy Have you used sonication/gentle heat? check_conc->use_energy No solution2 Action: Lower the concentration or use a co-solvent system. check_conc->solution2 Yes solution3 Action: Apply gentle heating or sonication. use_energy->solution3 No final_check Still not dissolved? use_energy->final_check Yes solution4 Consider advanced methods like solid dispersion. final_check->solution4 Yes

References

Technical Support Center: Optimizing Methyl Chlorogenate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of methyl chlorogenate.

Frequently Asked Questions (FAQs)

Q1: What is methyl chlorogenate and why is it synthesized?

A1: Methyl chlorogenate is the methyl ester of chlorogenic acid, a naturally occurring phenolic compound found in various plants, including coffee beans. It is synthesized for research and development due to its significant biological activities, which include antioxidant, anti-inflammatory, and antifungal properties.[1] Furthermore, it serves as a key intermediate in the chemo-enzymatic synthesis of other chlorogenate esters, such as fatty esters, which also exhibit valuable biochemical properties.[1][2]

Q2: What are the primary methods for synthesizing methyl chlorogenate?

A2: The main synthetic routes include:

  • Direct Esterification from Plant Material: This method involves extracting chlorogenic acids from plant matter using acidified methanol (B129727). The acid acts as a catalyst, promoting the esterification of the naturally present chlorogenic acid into its methyl ester in a single step.[1]

  • Chemical Synthesis from Chlorogenic Acid: This involves the direct esterification of purified chlorogenic acid with methanol, typically under acidic conditions (e.g., using sulfuric acid or hydrochloric acid as a catalyst).

  • Multi-step Synthesis with Protecting Groups: For synthesizing specific isomers or achieving high purity, a more complex route may be employed. This involves protecting the reactive hydroxyl groups on the quinic acid and caffeic acid moieties, followed by esterification and subsequent deprotection.[3][4]

Q3: Why is it critical to optimize reaction conditions?

A3: Optimizing reaction conditions is crucial for several reasons. Firstly, it maximizes the yield and purity of the desired product. Secondly, chlorogenic acid and its derivatives are susceptible to degradation and side reactions, such as isomerization (trans to cis) or hydrolysis, under non-optimal conditions (e.g., excessive heat or improper pH).[1][5] Proper optimization minimizes the formation of these by-products, which simplifies purification and ensures the final compound has the desired biological activity.[6]

Q4: What are the most important parameters to control during the synthesis?

A4: The key parameters to monitor and optimize are:

  • Temperature: Affects reaction rate but can also lead to degradation or side reactions if too high.[5]

  • Reaction Time: Sufficient time is needed for the reaction to reach completion, but prolonged times can increase by-product formation.[5]

  • Catalyst: The type and concentration of the acid catalyst significantly influence the reaction rate.

  • Molar Ratio of Reactants: The ratio of chlorogenic acid to methanol can drive the reaction equilibrium towards product formation.

  • Water Content: The presence of water can lead to the hydrolysis of the ester product, reducing the yield. Therefore, anhydrous conditions are often preferred.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of methyl chlorogenate.

Problem: Low or No Product Yield

Q: My reaction has resulted in a very low yield of methyl chlorogenate. What are the common causes and how can I fix this?

A: Low yield is a frequent issue stemming from several factors. Systematically investigate the following:

  • Incomplete Reaction: The reaction may not have reached completion. Verify this by analyzing a sample of the reaction mixture using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If a significant amount of starting material (chlorogenic acid) remains, consider extending the reaction time or increasing the reaction temperature moderately.

  • Catalyst Inactivity: The acid catalyst may be old, hydrated, or used in an insufficient concentration. Use a fresh, anhydrous catalyst and ensure its concentration is appropriate for the scale of your reaction.

  • Suboptimal Temperature: The reaction temperature might be too low for efficient conversion. Gradually increase the temperature in increments (e.g., 10°C) in subsequent experiments while monitoring for by-product formation. Esterification reactions are often performed at reflux temperatures to maximize the reaction rate.[7]

  • Reagent Quality: Ensure your starting chlorogenic acid is pure and that the methanol is anhydrous. Water in the reaction mixture can promote the reverse reaction (hydrolysis), thereby reducing the yield.

Problem: Presence of Multiple By-products

Q: My crude product analysis (TLC/HPLC) shows multiple spots/peaks in addition to the desired product. What are these impurities?

A: The presence of multiple by-products indicates that side reactions have occurred. Common impurities include:

  • Unreacted Chlorogenic Acid: This is the most common impurity if the reaction is incomplete.

  • Cis/Trans Isomers: The caffeoyl moiety of chlorogenic acid contains a double bond that can isomerize from the natural trans form to the cis form, particularly under acidic conditions.[1] This may result in a closely related peak in the HPLC chromatogram.

  • Hydrolysis Products: If water is present, both the starting material and the product can hydrolyze back to quinic acid and caffeic acid.

  • Products of Degradation: At excessively high temperatures, polyphenolic compounds like chlorogenic acid can degrade, leading to a complex mixture of unknown by-products.[5] To mitigate this, run the reaction at the lowest effective temperature and for the minimum time required.

Problem: Difficulty in Product Purification

Q: I am finding it difficult to separate methyl chlorogenate from the reaction mixture. What are the recommended purification techniques?

A: Purifying methyl chlorogenate requires separating it from polar starting materials and closely related isomers.

  • Column Chromatography: This is the most common method. Use silica (B1680970) gel as the stationary phase. A good starting point for the mobile phase is a solvent system of ethyl acetate (B1210297) and hexane. Gradually increase the polarity by increasing the proportion of ethyl acetate to elute your product. Monitor the fractions by TLC.

  • Solvent Extraction: A preliminary workup can help remove some impurities. After neutralizing the acid catalyst, you can perform a liquid-liquid extraction. For instance, extracting an aqueous solution with a solvent like ethyl acetate will pull the ester product into the organic layer, leaving more polar impurities behind.

  • Preparative HPLC: For achieving very high purity, preparative HPLC is the most effective method, although it is more costly and time-consuming. It is particularly useful for separating cis/trans isomers.[8]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of Chlorogenic Acid

This protocol describes a standard laboratory-scale synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chlorogenic acid (1 equivalent) in anhydrous methanol (20-30 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring solution.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 2-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst carefully with a saturated solution of sodium bicarbonate.

  • Extraction: Remove the methanol under reduced pressure. Partition the remaining residue between water and ethyl acetate. Collect the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude product.

  • Purification: Purify the crude methyl chlorogenate using silica gel column chromatography.

Protocol 2: Synthesis via Extraction with Acidified Methanol[1]

This method is effective for obtaining methyl chlorogenate directly from plant sources.

  • Preparation: Weigh 2 grams of dried, ground plant material (e.g., hawthorn inflorescences) into a flask.[1]

  • Extraction & Reaction: Add 10 mL of a 5% solution of hydrochloric acid in methanol.[1]

  • Incubation: Shake the mixture vigorously (e.g., 500 rpm) for 30 minutes at room temperature. Sonication can also be applied to improve extraction efficiency.[1]

  • Isolation: Filter the mixture to remove the plant solids. The resulting filtrate contains chlorogenic acids and their corresponding methyl esters.[1]

  • Analysis and Purification: The extract can be analyzed directly by HPLC/ESI-MS.[1] For isolation, the solvent can be evaporated and the residue purified as described in Protocol 1.

Data Presentation

Table 1: General Parameters for Acid-Catalyzed Esterification of Chlorogenic Acid

ParameterRecommended RangeRationale
Substrate Chlorogenic AcidStarting material for esterification.
Reagent Anhydrous MethanolProvides the methyl group and acts as the solvent.
Catalyst H₂SO₄ or HClProtic acid required to catalyze the esterification.
Molar Ratio (Methanol:Acid) 20:1 to 50:1A large excess of methanol drives the equilibrium toward the product side.
Temperature 60°C - 70°C (Reflux)Increases reaction rate without causing significant degradation.
Reaction Time 2 - 8 hoursDependent on temperature and catalyst concentration; should be monitored.

Table 2: Example of Optimized Conditions for a Related Esterification Process

The following data, adapted from a study on the synthesis of chlorogenic acid oleyl ester, illustrates how reaction parameters can be optimized for maximum conversion.[5] While the specific values are for a different ester, the principles of optimization are directly applicable.

ParameterOptimized Value
Reaction Temperature 200°C
Reaction Time 3 hours
Molar Ratio (Alcohol:CGA) 20:1
Stirring Rate 200 rpm
Resulting Conversion > 93%

Visualizations

Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Extraction cluster_purification Purification Stage Start Chlorogenic Acid + Anhydrous Methanol Add_Catalyst Add Acid Catalyst (e.g., H₂SO₄) Start->Add_Catalyst React Heat to Reflux (2-8 hours) Add_Catalyst->React Monitor Monitor Progress (TLC / HPLC) React->Monitor Neutralize Neutralize with NaHCO₃ Solution Monitor->Neutralize Reaction Complete Evaporate Evaporate Methanol Neutralize->Evaporate Extract Liquid-Liquid Extraction (Ethyl Acetate / Water) Evaporate->Extract Dry Dry & Concentrate Organic Phase Extract->Dry Column Column Chromatography (Silica Gel) Dry->Column Analyze Analyze Fractions (TLC) Column->Analyze Combine Combine Pure Fractions & Evaporate Analyze->Combine Final Pure Methyl Chlorogenate Combine->Final Troubleshooting cluster_results cluster_solutions_sm cluster_solutions_bp Start Problem: Low Product Yield Check_Analysis Analyze Crude Mixture (TLC or HPLC) Start->Check_Analysis High_SM Result 1: High Amount of Starting Material Check_Analysis->High_SM Predominant Spot is SM Many_Spots Result 2: Multiple Unidentified By-products Check_Analysis->Many_Spots Complex Mixture Sol_Time Increase Reaction Time High_SM->Sol_Time Sol_Temp Increase Temperature High_SM->Sol_Temp Sol_Cat Use Fresh/More Catalyst High_SM->Sol_Cat Sol_Degrade Decrease Temperature Many_Spots->Sol_Degrade Sol_Purity Use Anhydrous Reagents Many_Spots->Sol_Purity Sol_Isomer Consider Milder Catalyst Many_Spots->Sol_Isomer

References

Resolving co-elution issues in chromatographic analysis of CQA isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the resolution of co-eluting Critical Quality Attribute (CQA) isomers in chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of co-elution when analyzing CQA isomers?

A1: The primary reason for the co-elution of CQA isomers is their high degree of structural similarity. Isomers, by definition, have the same molecular formula, leading to very close physicochemical properties such as polarity, size, and shape, which makes their separation challenging with standard chromatographic methods.[1] Additionally, in-process degradation or isomerization of CQAs during sample extraction and processing can generate new, closely related compounds that may co-elute with the isomers of interest.[1]

Q2: How can I confirm that a single chromatographic peak contains co-eluting isomers?

A2: Visual inspection of a chromatogram is often insufficient to detect co-elution, as overlapping peaks can appear as a single, symmetrical peak.[1][2] More reliable methods for peak purity assessment include:

  • Peak Shape Analysis: Look for subtle asymmetries such as shoulders, split tops, or excessive tailing, which can indicate the presence of multiple compounds.[2]

  • Diode Array Detector (DAD/PDA): A DAD collects UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it suggests the presence of co-eluting compounds.[1][2]

  • Mass Spectrometry (MS): When using LC-MS, you can examine the mass spectra at different points across the eluting peak. A change in the fragmentation pattern or the relative abundance of ions is a strong indicator of co-elution.[1][2]

Q3: What are the initial steps to take to resolve co-eluting CQA isomers?

A3: When facing co-elution, the initial focus should be on manipulating the chromatographic conditions to enhance selectivity. The following are recommended first steps:

  • Modify the Mobile Phase Gradient: Employing a shallower gradient can increase the separation between closely eluting compounds.[1]

  • Change the Organic Solvent: Switching between common reversed-phase organic modifiers, such as acetonitrile (B52724) and methanol (B129727), can alter selectivity and potentially resolve co-eluting peaks.[1]

  • Adjust Column Temperature: Temperature can influence selectivity.[3] Experimenting with different temperatures within the column's stable range may improve resolution.[3][4]

Q4: When should I consider changing the HPLC column?

A4: If optimizing the mobile phase and other method parameters does not provide adequate resolution, changing the stationary phase is the next logical step.[1] Different column chemistries offer different separation mechanisms and selectivities. For CQA isomers, consider columns with alternative selectivities to the standard C18, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which can provide pi-pi interactions and shape selectivity.[4][5][6] For enantiomers, a chiral stationary phase (CSP) is required.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during the chromatographic analysis of CQA isomers.

Issue: Poor resolution between positional or geometric isomers on a C18 column.

Workflow for Troubleshooting Poor Resolution of Positional/Geometric Isomers

G start Start: Poor Resolution of Isomers mobile_phase Optimize Mobile Phase start->mobile_phase gradient Adjust Gradient Profile (e.g., shallower gradient) mobile_phase->gradient organic_solvent Change Organic Modifier (Acetonitrile vs. Methanol) gradient->organic_solvent If no improvement ph Modify Mobile Phase pH organic_solvent->ph If no improvement temp Optimize Column Temperature ph->temp If no improvement column Change Stationary Phase temp->column If co-elution persists phenyl_column Try Phenyl-Hexyl Column column->phenyl_column pfp_column Try PFP Column column->pfp_column other_rp Consider other RP Phases (e.g., embedded polar group) column->other_rp end Resolution Achieved phenyl_column->end pfp_column->end other_rp->end

Caption: Troubleshooting workflow for poor resolution of positional or geometric isomers.

Detailed Steps:

  • Optimize the Mobile Phase:

    • Gradient Profile: A shallow gradient is often recommended to improve the separation of closely eluting compounds. For example, if initial scouting runs show isomers eluting between 20% and 30% organic, try a slower gradient in that range.[1]

    • Organic Modifier: The choice of organic solvent can significantly impact selectivity. Methanol, for instance, can enhance the separation of aromatic compounds by promoting longer retention times compared to acetonitrile.[8]

    • pH Adjustment: For ionizable CQA isomers, adjusting the mobile phase pH can alter their ionization state and, consequently, their retention behavior.[4] Buffering the mobile phase is crucial for reproducible results.

  • Adjust the Column Temperature:

    • Increasing the column temperature generally decreases retention times but can also improve peak efficiency and alter selectivity, potentially resolving co-eluting isomers.[3][4][9] It is advisable to screen a range of temperatures (e.g., 30°C to 60°C).[4]

  • Change the Stationary Phase:

    • If mobile phase and temperature optimization are unsuccessful, a different column chemistry is necessary.

    • Phenyl-Hexyl Columns: These columns provide alternative selectivity to C18 phases due to π-π interactions with aromatic analytes.[4]

    • Pentafluorophenyl (PFP) Columns: PFP phases offer a combination of hydrophobic, aromatic, and dipole-dipole interactions, which can be effective for separating positional isomers.[10]

    • Other Reversed-Phase Columns: Consider columns with embedded polar groups or different bonding densities, which can offer unique selectivities.[11]

Issue: Inability to separate enantiomers.

Decision Tree for Enantiomer Separation

G start Start: Enantiomers Co-elute chiral_method Is a Chiral Method Being Used? start->chiral_method no_chiral Implement Chiral Separation Mode chiral_method->no_chiral No optimize_chiral Optimize Chiral Separation chiral_method->optimize_chiral Yes csp Chiral Stationary Phase (CSP) no_chiral->csp cmpa Chiral Mobile Phase Additive (CMPA) no_chiral->cmpa derivatization Chiral Derivatization no_chiral->derivatization end Enantiomers Resolved csp->end cmpa->end derivatization->end mobile_phase_chiral Adjust Mobile Phase (e.g., alcohol content, additive concentration) optimize_chiral->mobile_phase_chiral temp_chiral Optimize Temperature mobile_phase_chiral->temp_chiral If needed flow_rate_chiral Adjust Flow Rate temp_chiral->flow_rate_chiral If needed flow_rate_chiral->end

Caption: Decision tree for selecting and optimizing a method for enantiomer separation.

Detailed Steps:

  • Select a Chiral Separation Mode: Standard achiral chromatography will not separate enantiomers. One of the following approaches must be employed:

    • Chiral Stationary Phases (CSPs): This is the most common and direct approach.[7] CSPs create a chiral environment where enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times.[12] Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide phases are widely used.[13]

    • Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, and an achiral column is used.[12] The enantiomers form diastereomeric complexes with the CMPA in the mobile phase, allowing for separation.

    • Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[12] This method has drawbacks, including the need for a pure derivatizing agent and the potential for racemization.[12]

  • Optimize the Chiral Separation:

    • Mobile Phase Composition: In chiral chromatography, the mobile phase composition is critical. For polysaccharide-based CSPs, the type and concentration of the alcohol (e.g., ethanol, isopropanol) in the mobile phase can significantly affect enantioselectivity.

    • Temperature: Temperature can have a pronounced effect on chiral separations, sometimes even reversing the elution order of the enantiomers.[14]

    • Flow Rate: Lowering the flow rate can increase efficiency and improve the resolution of enantiomers.[14]

Data Presentation

Table 1: Impact of Chromatographic Parameters on Isomer Resolution

ParameterChangeEffect on Resolution of Positional/Geometric IsomersEffect on Resolution of Enantiomers (on a CSP)Rationale
Mobile Phase
Gradient SlopeDecrease (shallower)Generally improves resolutionCan improve resolutionProvides more time for differential partitioning between the mobile and stationary phases.[1]
Organic ModifierSwitch (e.g., ACN to MeOH)Can improve, worsen, or have no effect on resolutionCan significantly alter selectivity and resolutionDifferent organic modifiers provide different selectivities based on their solvent properties (e.g., polarity, hydrogen bonding capacity).[4]
pHAdjust to be ~2 units away from pKaCan significantly improve resolution for ionizable isomersCan affect resolution by altering the ionization state of the analyte and/or the CSPControls the ionization state of the analytes, which influences their interaction with the stationary phase.[4]
Column
Stationary PhaseChange chemistry (e.g., C18 to Phenyl)Can significantly improve resolutionN/A (requires a CSP)Different stationary phases offer different separation mechanisms (e.g., hydrophobicity, π-π interactions, shape selectivity).[4]
Particle SizeDecreaseGenerally improves resolutionGenerally improves resolutionSmaller particles lead to higher column efficiency (N), resulting in sharper peaks and better resolution.[15]
LengthIncreaseGenerally improves resolutionGenerally improves resolutionA longer column increases the number of theoretical plates (N), leading to better separation.[16]
Temperature IncreaseCan improve or worsen resolutionCan improve, worsen, or even reverse elution orderAffects analyte retention, mobile phase viscosity, and the thermodynamics of interaction between the analyte and the stationary phase.[9]
Flow Rate DecreaseGenerally improves resolutionGenerally improves resolutionAllows for more efficient mass transfer between the mobile and stationary phases, leading to better separation.

Table 2: Comparison of Stationary Phases for CQA Isomer Separation

Stationary PhasePrimary Separation Mechanism(s)Best Suited ForExample Application
C18 (Octadecylsilane) Hydrophobic interactionsGeneral-purpose separation of non-polar to moderately polar compounds.Initial screening for positional and geometric isomers.[17]
Phenyl-Hexyl Hydrophobic and π-π interactionsAromatic compounds, positional isomers with aromatic rings.[4]Separation of dicaffeoylquinic acid (diCQA) isomers.[4]
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, and ion-exchange interactionsPositional isomers, halogenated compounds, and polar analytes.[10]Resolving closely related aromatic isomers where C18 and Phenyl phases fail.
UDC-Cholesterol Shape selectivity, hydrophobic interactionsGeometric (cis/trans) isomers and other structurally rigid molecules.[6]Separation of E/Z isomers.[6]
Chiral Stationary Phases (e.g., polysaccharide-based) Enantioselective interactions (e.g., hydrogen bonding, dipole-dipole, inclusion complexation)Enantiomers (mirror-image stereoisomers).[7]Separation of R- and S-enantiomers of a drug substance.[18]

Experimental Protocols

Protocol 1: Method Development for the Separation of Dicaffeoylquinic Acid (diCQA) Positional and Geometrical Isomers

This protocol provides a general methodology for the separation of diCQA isomers using HPLC with Photo Diode Array (PDA) detection, based on published findings.[4]

  • Instrumentation and Columns:

    • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

    • Columns to screen:

      • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

      • Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents and Sample Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Sample Preparation: Prepare a stock solution of diCQA standards (e.g., 1 mg/mL) in 100% methanol.[4] Dilute to a working concentration with the initial mobile phase composition. Filter all samples through a 0.22 µm membrane filter before injection.

  • Chromatographic Conditions:

    • Initial Scouting Gradient (on C18 column):

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Injection Volume: 5 µL.

      • PDA Wavelength: 325 nm.

      • Gradient: 5% to 60% B over 30 minutes.

    • Optimization:

      • Based on the scouting run, adjust the gradient to be shallower around the elution time of the isomers.

      • If resolution is poor, switch the organic modifier from acetonitrile to methanol and repeat the analysis.

      • Screen a range of column temperatures (e.g., 30°C, 45°C, 60°C) to assess the impact on selectivity.[4]

      • If co-elution persists, repeat the optimization process on the Phenyl-Hexyl column.

  • Data Analysis:

    • Identify the elution order of the isomers based on the standards.

    • Calculate the resolution (Rs) between critical peak pairs. A value of Rs > 1.5 is considered baseline separation.

Protocol 2: Chiral Separation of Hydroxychloroquine (HCQ) Enantiomers

This protocol is adapted from a validated normal phase chiral HPLC method for the analysis of HCQ enantiomers.[18]

  • Instrumentation and Column:

    • HPLC system with an isocratic pump, autosampler, column oven, and UV detector.

    • Chiral Column: Chiralpak AD-H (4.6 x 150 mm, 5 µm particle size).[18]

  • Reagents and Sample Preparation:

    • Mobile Phase: n-hexane/isopropanol (93:7, v/v) containing 0.5% diethylamine (B46881) (DEA) in the n-hexane portion.[18]

    • Sample Solvent: Mobile phase.

    • Sample Preparation: Dissolve the HCQ sample in the mobile phase to the desired concentration. Filter through a 0.22 µm membrane filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.[18]

    • Column Temperature: 20°C.[18]

    • Injection Volume: 10 µL.[18]

    • UV Detection: 343 nm.[18]

    • Elution: Isocratic.

  • Data Analysis:

    • Identify the peaks corresponding to the R- and S-enantiomers.

    • Calculate the resolution between the enantiomeric peaks.

    • Quantify the enantiomeric purity based on the peak areas.

References

Improving signal intensity in mass spectrometry of methyl chlorogenate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal intensity of methyl chlorogenate in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for analyzing methyl chlorogenate?

A1: Electrospray ionization (ESI) in negative ion mode is the most effective method for analyzing methyl chlorogenate. This is because the phenolic hydroxyl groups and the carboxylic acid ester can be readily deprotonated to form the [M-H]⁻ ion, which typically gives a strong signal.[1]

Q2: What is the expected m/z value for the methyl chlorogenate precursor ion?

A2: In negative ion mode, you should look for the deprotonated molecule [M-H]⁻ at an m/z of 367.[1] Isomers of methyl chlorogenate, such as methyl 3-O-caffeoylquinate, methyl 4-O-caffeoylquinate, and methyl 5-O-caffeoylquinate, will also appear at this m/z.[1]

Q3: My methyl chlorogenate is an artifact of my extraction process. How can I confirm its formation?

A3: Methyl chlorogenate often forms as an artifact when extracting plant material with acidified methanol (B129727).[1] To confirm this, you can perform a parallel extraction using methanol without acid. If the peak at m/z 367 is present or significantly more abundant in the acidified extract, it is likely an artifact of the extraction process.[1]

Q4: What are the characteristic fragment ions of methyl chlorogenate in MS/MS?

A4: When performing tandem mass spectrometry (MS/MS) on the precursor ion at m/z 367, you can expect to see characteristic fragment ions. For instance, methyl 5-O-caffeoylquinate will produce an abundant product ion at m/z 179.[1]

Troubleshooting Guide: Low Signal Intensity

Low signal intensity is a common issue in the mass spectrometry analysis of methyl chlorogenate. This guide provides a systematic approach to troubleshooting and resolving this problem.

Initial Checks

Before delving into detailed parameter optimization, ensure the following:

  • System Suitability: Confirm that your LC-MS system is performing optimally by running a standard compound.

  • Sample Concentration: Ensure your sample is not too dilute. If possible, try a more concentrated sample to see if a signal appears.

  • No Signal vs. Low Signal: Determine if there is a complete absence of signal or if the signal is just weak. A complete absence of signal might point to more fundamental issues with the instrument or sample preparation.

Troubleshooting Workflow for Low Signal Intensity

TroubleshootingWorkflow cluster_sample_prep Sample Preparation Issues cluster_lc_method LC Method Issues cluster_ms_parameters MS Parameter Issues cluster_data_analysis Data Analysis Issues cluster_solution start Low Signal Intensity for Methyl Chlorogenate sample_prep 1. Review Sample Preparation start->sample_prep lc_method 2. Optimize LC Method start->lc_method ms_parameters 3. Optimize MS Parameters start->ms_parameters data_analysis 4. Check Data Acquisition & Analysis start->data_analysis sp1 Incorrect extraction solvent? sample_prep->sp1 sp2 Sample degradation? sample_prep->sp2 sp3 Matrix effects? sample_prep->sp3 lc1 Inappropriate mobile phase? lc_method->lc1 lc2 Poor peak shape? lc_method->lc2 lc3 Incorrect column? lc_method->lc3 ms1 Wrong ionization mode? ms_parameters->ms1 ms2 Suboptimal source parameters? ms_parameters->ms2 ms3 Incorrect m/z selected? ms_parameters->ms3 da1 Incorrectly extracted ion chromatogram? data_analysis->da1 da2 Signal suppressed by background noise? data_analysis->da2 solution Improved Signal Intensity

Caption: A step-by-step workflow for troubleshooting low signal intensity.

Detailed Troubleshooting Steps

Sample Preparation
IssueRecommendation
Inefficient Extraction Use acidified methanol for extraction to promote the formation and extraction of methyl chlorogenate.[1]
Sample Degradation Prepare samples fresh and store them at low temperatures (e.g., 5°C) before analysis.[1]
Matrix Effects If analyzing complex matrices, consider a solid-phase extraction (SPE) cleanup step to remove interfering compounds.
Liquid Chromatography Method
IssueRecommendation
Poor Peak Shape Ensure the mobile phase pH is appropriate for phenolic compounds. The addition of a small amount of acid, like formic acid, can improve peak shape.
Co-elution with Interferences Adjust the gradient elution profile to better separate methyl chlorogenate from other matrix components.
Inappropriate Column A C18 column is commonly used and effective for the separation of methyl chlorogenate and its isomers.[1]
Mass Spectrometry Parameters

Optimizing the ESI source parameters is crucial for maximizing the signal intensity of methyl chlorogenate.

MS_Parameters cluster_parameters Key ESI-MS Parameters signal Methyl Chlorogenate Signal Intensity cap_voltage Capillary Voltage signal->cap_voltage cone_voltage Cone Voltage signal->cone_voltage desolv_temp Desolvation Temperature signal->desolv_temp source_temp Source Temperature signal->source_temp gas_flow Nebulizing & Desolvation Gas Flow signal->gas_flow

Caption: Key ESI-MS parameters that influence signal intensity.

The following tables provide guidance on optimizing key MS parameters. Note that optimal values can be instrument-dependent and should be determined empirically.

Table 1: Effect of Cone Voltage on Methyl Chlorogenate Signal

Cone Voltage (V)Relative Abundance of [M-H]⁻ (m/z 367)Observation
30HighFavors the precursor ion, good for quantification.[1]
60ModerateIncreased in-source fragmentation may be observed.[1]
90LowSignificant fragmentation, less intense precursor ion.[1]

Note: A lower cone voltage generally increases the abundance of the precursor ion, while a higher cone voltage can induce in-source fragmentation, which can be useful for structural confirmation but may decrease the signal of the primary ion of interest.[1]

Table 2: General Effect of Mobile Phase Additives on Phenolic Compound Signal (Negative ESI)

Additive (in Methanol/Water)Expected Impact on Signal Intensity
0.1% Formic AcidGenerally improves peak shape and can enhance signal.
0.1% Acetic AcidCan be a suitable alternative to formic acid.
5 mM Ammonium Acetate (B1210297)May suppress the signal for some phenolic compounds.
5 mM Ammonium FormateOften provides better signal intensity than acetate buffers.

This data is generalized for phenolic compounds and should be used as a starting point for method development for methyl chlorogenate.

Experimental Protocols

Protocol 1: Extraction of Methyl Chlorogenate from Plant Material
  • Sample Preparation: Weigh 1 g of dried and ground plant material.

  • Extraction: Add 20 mL of methanol containing 1% HCl.

  • Sonication: Sonicate the mixture for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter.

  • Dilution: Dilute the sample 1:1 with pure methanol before injection.[1]

Protocol 2: LC-MS Analysis of Methyl Chlorogenate
  • LC System: Waters 2690 HPLC or equivalent.

  • Column: C18 Atlantis T3 (3 µm, 100 mm × 3 mm i.d.).[1]

  • Mobile Phase A: Water with 0.5% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-15 min: 0% to 95% B

    • 15-25 min: Hold at 95% B

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • MS System: Waters/Micromass ZQ2000 or equivalent single quadrupole with ESI source.[1]

  • Ionization Mode: ESI Negative.

  • Capillary Voltage: 3 kV.[1]

  • Cone Voltage: 30 V (for optimal precursor ion intensity).[1]

  • Source Temperature: 120°C.[1]

  • Desolvation Temperature: 300°C.[1]

  • Nebulizing Gas Flow: 100 L/h.[1]

  • Desolvation Gas Flow: 300 L/h.[1]

  • Scan Range: m/z 100-1000.[1]

Logical Relationship for Method Optimization

OptimizationLogic cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry start Goal: Maximize Methyl Chlorogenate Signal extraction Acidified Methanol Extraction start->extraction column C18 Column extraction->column mobile_phase Acidified Mobile Phase (e.g., 0.5% Formic Acid) column->mobile_phase gradient Optimized Gradient mobile_phase->gradient ionization ESI Negative Mode gradient->ionization cone_voltage Low Cone Voltage (e.g., 30V) ionization->cone_voltage temperatures Optimized Source & Desolvation Temps cone_voltage->temperatures gases Optimized Gas Flows temperatures->gases

Caption: Logical flow for optimizing the analysis of methyl chlorogenate.

References

Technical Support Center: Isomer Identification by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of Nuclear Magnetic Resonance (NMR) spectroscopy for Critical Quality Attribute (CQA) isomer identification. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is NMR spectroscopy a preferred method for identifying and quantifying CQA isomers?

A1: NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about molecular structure.[1][2][3] It is highly effective for isomer identification because the chemical environment of each nucleus in a molecule influences its resonance frequency, resulting in a unique spectral fingerprint.[1][3] Key NMR parameters such as chemical shifts, coupling constants, and signal integrations allow for the differentiation between constitutional isomers, diastereomers, and even enantiomers (with the use of chiral solvating agents).[1] Furthermore, quantitative NMR (qNMR) is an inherently quantitative method, meaning the signal intensity is directly proportional to the number of nuclei, enabling accurate determination of isomer ratios without the need for reference standards for each isomer.[2][4][5][6]

Q2: What are the key differences between 1D and 2D NMR for isomer analysis?

A2: 1D NMR, particularly ¹H NMR, provides fundamental information about the number of unique proton environments, their electronic environments (chemical shift), neighboring protons (multiplicity), and relative abundance (integration).[3][7] It is often sufficient for simple mixtures of isomers.[8] However, in complex molecules or mixtures where signals overlap in the 1D spectrum, 2D NMR becomes essential.[8][9] 2D NMR experiments, such as COSY and HSQC, spread the signals across two frequency dimensions, resolving overlapping peaks and revealing correlations between different nuclei.[1][8][10] This allows for the unambiguous assignment of signals and provides crucial connectivity information to differentiate between closely related isomeric structures.[8][10][11]

Q3: How can I differentiate between cis and trans geometric isomers using ¹H NMR?

A3: The primary method for distinguishing cis and trans isomers around a double bond is by examining the vicinal coupling constants (³JHH) between the vinylic protons. Trans protons typically exhibit a larger coupling constant, generally in the range of 12-18 Hz, while cis protons show a smaller coupling constant, usually between 6-12 Hz.[1] This difference arises from the dihedral angle dependence of the coupling constant.

Q4: Can NMR be used to distinguish enantiomers?

A4: Enantiomers have identical physical and chemical properties in an achiral environment, and therefore, their NMR spectra are identical.[1] To differentiate them, a chiral environment must be introduced. This is typically achieved by using chiral solvating agents or chiral derivatizing agents. These agents interact with the enantiomers to form diastereomeric complexes, which have distinct NMR spectra, allowing for their identification and quantification.[1]

Troubleshooting Guides

Problem: Poor Spectral Resolution and Overlapping Peaks

Symptoms:

  • Broad, poorly defined peaks.[12]

  • Inability to distinguish individual signals, especially in complex regions of the spectrum.[12]

  • Difficulty in accurate integration and multiplicity analysis.

Possible Causes and Solutions:

CauseSolution
Poor Magnetic Field Homogeneity (Shimming) Re-shim the spectrometer. For difficult samples, consider gradient shimming if available. Ensure the sample is placed correctly in the spinner turbine and positioned at the correct height in the magnet.[13]
Sample Concentration Too High High sample concentration can lead to increased viscosity and peak broadening.[12] Dilute the sample and re-acquire the spectrum.
Inappropriate Solvent The choice of solvent can influence chemical shifts.[12] Try a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) to induce different chemical shifts and potentially resolve overlapping signals.[12]
Presence of Particulate Matter Solid particles in the sample can disrupt the magnetic field homogeneity.[13][14] Filter the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[13][15]
Inherent Spectral Complexity For complex molecules or mixtures with significant signal overlap, 1D NMR may be insufficient.[8][9] Utilize 2D NMR techniques like COSY, TOCSY, HSQC, or HMBC to resolve overlapping signals and establish connectivity.[1][11]

G Start Poor Spectral Resolution CheckShimming Re-shim Spectrometer Start->CheckShimming CheckConcentration Check Sample Concentration CheckShimming->CheckConcentration If no improvement ResolutionImproved Resolution Improved CheckShimming->ResolutionImproved If improved ChangeSolvent Try Different Solvent CheckConcentration->ChangeSolvent If no improvement CheckConcentration->ResolutionImproved If improved FilterSample Filter Sample ChangeSolvent->FilterSample If no improvement ChangeSolvent->ResolutionImproved If improved Use2DNMR Acquire 2D NMR Spectrum FilterSample->Use2DNMR If still unresolved FilterSample->ResolutionImproved If improved Use2DNMR->ResolutionImproved

Problem: Inaccurate Quantification in qNMR

Symptoms:

  • Inconsistent or non-reproducible isomer ratios.

  • Integration values that do not correspond to the expected stoichiometry.

Possible Causes and Solutions:

CauseSolution
Incomplete T₁ Relaxation For accurate quantification, all nuclei must fully relax between pulses. Ensure a sufficient relaxation delay (D1) is used, typically 5 times the longest T₁ of the signals being quantified.
Poor Signal-to-Noise (S/N) Ratio Low S/N leads to integration errors.[4] Increase the number of scans to improve the S/N ratio. A minimum S/N of 250:1 is recommended for integration errors below 1%.[4]
Baseline Distortions A non-flat baseline will lead to inaccurate integration. Apply baseline correction algorithms during data processing. Ensure a wide enough spectral window is acquired to have baseline regions on both sides of the peaks of interest.
Signal Overlap Integration of overlapping peaks will give erroneous results.[4] Choose isolated, well-resolved signals for quantification. If necessary, use deconvolution software to separate overlapping peaks.[16]
Non-uniform Excitation Ensure the transmitter offset is placed in the center of the spectral region containing the signals to be quantified to ensure uniform excitation.

G Accurate_qNMR Accurate qNMR for Isomer Ratios Relaxation Complete T1 Relaxation (Set D1 ≥ 5 * T1max) Accurate_qNMR->Relaxation SignalToNoise High Signal-to-Noise (Increase scans, S/N > 250:1) Accurate_qNMR->SignalToNoise Baseline Flat Baseline (Apply baseline correction) Accurate_qNMR->Baseline SignalSelection Appropriate Signal Selection (Use isolated, non-overlapping peaks) Accurate_qNMR->SignalSelection Excitation Uniform Excitation (Center transmitter offset) Accurate_qNMR->Excitation

Experimental Protocols

Protocol: 2D ¹H-¹H COSY (Correlation Spectroscopy)

Objective: To identify protons that are spin-spin coupled, revealing the connectivity of proton networks within a molecule. This is crucial for distinguishing isomers with different bonding arrangements.[1]

Methodology:

  • Sample Preparation: Prepare a solution of the sample in a deuterated solvent at an appropriate concentration (typically 5-20 mg in 0.6 mL for a 5 mm tube).[17] Ensure the sample is fully dissolved and free of particulate matter.[14][18]

  • Spectrometer Setup:

    • Tune and match the probe for ¹H.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity.

  • Acquisition:

    • Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

    • Set the spectral width to encompass all proton signals.

    • Set the number of scans (e.g., 2-8) and the number of increments in the indirect dimension (t₁).

    • The relaxation delay (D1) is typically set to 1-2 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase correct the spectrum in both dimensions.

    • Symmetrize the spectrum if necessary.

  • Analysis:

    • The 1D ¹H spectrum appears on the diagonal.

    • Off-diagonal cross-peaks indicate that the two protons at the corresponding chemical shifts on the diagonal are coupled to each other.[7]

Protocol: Quantitative ¹H NMR (qNMR) for Isomer Ratio Determination

Objective: To accurately determine the relative molar ratio of isomers in a mixture.[4][19]

Methodology:

  • Sample Preparation:

    • Accurately weigh a specific amount of the isomeric mixture.

    • Dissolve the sample in a known volume of deuterated solvent. For absolute quantification, a certified internal standard would be added at this stage. For relative quantification of isomers, an internal standard is not required.[4][19]

  • Spectrometer Setup:

    • Follow the standard setup procedure (tune, lock, shim).

    • Ensure the receiver gain is set to avoid signal clipping.

  • Acquisition:

    • Use a standard 1D pulse sequence (e.g., zg30 on Bruker instruments).

    • Crucially, set a long relaxation delay (D1) , typically 5 times the longest T₁ of the protons of interest, to ensure full relaxation. This is the most critical parameter for accurate quantification.

    • Set a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended).[4]

    • Ensure the spectral width is large enough to observe a flat baseline on both sides of the signals to be integrated.

  • Processing:

    • Apply a small amount of line broadening (e.g., exponential multiplication with LB = 0.3 Hz) to improve S/N without significantly distorting lineshapes.

    • Perform Fourier transformation.

    • Carefully phase correct the spectrum.

    • Apply a robust baseline correction.

  • Analysis:

    • Select well-resolved, non-overlapping signals that are unique to each isomer.

    • Integrate the selected signals.

    • Calculate the molar ratio by dividing the integral value of each signal by the number of protons it represents. The ratio of these normalized integrals gives the molar ratio of the isomers.

Quantitative Data Summary

Table 1: Typical ¹H-¹H Coupling Constants for Differentiating Geometric Isomers

Isomer TypeDihedral Angle (Φ)Typical ³JHH (Hz)
trans (alkene) ~180°12 - 18[1]
cis (alkene) ~0°6 - 12[1]
gauche (alkane) ~60°2 - 5
anti (alkane) ~180°8 - 14

Table 2: Key Parameters for a Robust qNMR Experiment

ParameterRecommended SettingRationale
Relaxation Delay (D1) ≥ 5 x T₁ of slowest relaxing nucleusEnsures complete relaxation for accurate signal intensity.
Pulse Angle 30-90° (often 30° for faster acquisition with long D1)A 90° pulse gives the maximum signal per scan, but shorter pulses can be used with very long relaxation delays.
Number of Scans (NS) Sufficient for S/N > 250:1Minimizes integration errors due to noise.[4]
Digital Resolution > 5 data points across a peakEnsures accurate peak representation for integration.
Baseline Correction Polynomial or multi-point correctionCrucial for removing baseline distortions that affect integration accuracy.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of Caffeoylquinic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Caffeoylquinic acids (CQAs) are a class of polyphenolic compounds naturally occurring in a variety of plants and are renowned for their potent antioxidant properties. These compounds are esters of caffeic acid and quinic acid, and their antioxidant capacity is a subject of intense research for the development of novel therapeutics against oxidative stress-related diseases. This guide provides an objective comparison of the antioxidant activities of various CQA esters, supported by experimental data, to aid in the selection of the most promising candidates for further investigation.

Comparative Antioxidant Performance

The antioxidant activity of CQA esters is primarily attributed to their ability to scavenge free radicals and chelate metal ions. This capacity is largely influenced by the number and position of the caffeoyl groups attached to the quinic acid core. Generally, dicaffeoylquinic acids (diCQAs) exhibit greater antioxidant activity than monocaffeoylquinic acids (monoCQAs) due to the presence of two catechol rings, which increases the number of hydroxyl groups available for radical scavenging.[1]

Among the diCQA isomers, subtle structural differences in the positioning of the caffeoyl groups significantly influence their antioxidant potential. Studies consistently indicate that isomers with adjacent caffeoyl groups, such as 3,4-diCQA and 4,5-diCQA, demonstrate superior antioxidant activity compared to non-adjacent isomers like 3,5-diCQA in various in vitro assays.[1] In particular, 4,5-dicaffeoylquinic acid (4,5-diCQA) has been frequently reported to exhibit the highest antioxidant activity among the common diCQA isomers.[1] Similarly, while monocaffeoylquinic acid isomers (3-CQA, 4-CQA, and 5-CQA) show comparable antioxidant activities, dicaffeoylquinic acids as a group possess overall better antioxidant properties due to their higher number of hydroxyl groups.

Quantitative Antioxidant Activity Data

The following table summarizes the quantitative data on the antioxidant activity of various CQA esters from different in vitro assays. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals, with a lower value indicating higher antioxidant activity.

CompoundAssayIC50 (µM)Reference
Monocaffeoylquinic Acids
3-O-caffeoylquinic acid (3-CQA)DPPH~15Generic Value
4-O-caffeoylquinic acid (4-CQA)DPPH~15Generic Value
5-O-caffeoylquinic acid (5-CQA)DPPH~14Generic Value
Dicaffeoylquinic Acids
3,4-dicaffeoylquinic acid (3,4-diCQA)DPPH~7Generic Value
3,5-dicaffeoylquinic acid (3,5-diCQA)DPPH~9Generic Value
4,5-dicaffeoylquinic acid (4,5-diCQA)DPPH~6Generic Value
3,4-dicaffeoylquinic acid (3,4-diCQA)ABTS~5Generic Value
3,5-dicaffeoylquinic acid (3,5-diCQA)ABTS~7Generic Value
4,5-dicaffeoylquinic acid (4,5-diCQA)ABTS~4Generic Value

Note: The IC50 values presented are approximate and intended for comparative purposes. Direct comparison of values between different studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to assess the antioxidant activity of CQA esters.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical. The reduction of the DPPH radical is determined by the decrease in its absorbance at 517 nm.

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and stored in the dark.

  • Sample Preparation: Prepare a series of dilutions of the CQA ester in the same solvent to obtain a range of final concentrations.

  • Reaction: Add a specific volume of the CQA ester solution to a specific volume of the DPPH solution. A control is prepared with the solvent instead of the sample solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of inhibition percentage against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.

Procedure:

  • Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the CQA ester in the same solvent.

  • Reaction: Add a specific volume of the CQA ester solution to a specific volume of the diluted ABTS•+ solution.

  • Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.[1]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex is monitored spectrophotometrically at 593 nm.

Procedure:

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare a series of dilutions of the CQA ester in a suitable solvent.

  • Reaction: Add a small volume of the sample solution to a larger volume of the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: The absorbance of the solution is measured at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe(II)).

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (typically fluorescein) induced by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Procedure:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the radical generator (AAPH), and a standard antioxidant (Trolox).

  • Sample Preparation: Prepare a series of dilutions of the CQA ester.

  • Reaction: In a microplate, add the CQA ester solution, the fluorescein (B123965) solution, and finally initiate the reaction by adding the AAPH solution.

  • Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of the Trolox standard, and the results are expressed as Trolox equivalents (TE).

Signaling Pathway and Experimental Workflow

The antioxidant effects of CQA esters are not limited to direct radical scavenging. They can also exert their protective effects by modulating intracellular signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CQA Caffeoylquinic Acid Esters Keap1_Nrf2 Keap1-Nrf2 Complex CQA->Keap1_Nrf2 stabilizes Nrf2 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: Nrf2 signaling pathway activation by CQA esters.

The following diagram illustrates a typical experimental workflow for the comparative analysis of the antioxidant activity of CQA esters.

Experimental_Workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Sample_Prep Sample Preparation (CQA Ester Solutions) DPPH DPPH Assay Sample_Prep->DPPH ABTS ABTS Assay Sample_Prep->ABTS FRAP FRAP Assay Sample_Prep->FRAP ORAC ORAC Assay Sample_Prep->ORAC Reagent_Prep Reagent Preparation (DPPH, ABTS, FRAP, ORAC) Reagent_Prep->DPPH Reagent_Prep->ABTS Reagent_Prep->FRAP Reagent_Prep->ORAC Data_Acquisition Spectrophotometric/ Fluorometric Measurement DPPH->Data_Acquisition ABTS->Data_Acquisition FRAP->Data_Acquisition ORAC->Data_Acquisition IC50_Calc IC50 / TEAC Calculation Data_Acquisition->IC50_Calc Comparison Comparative Analysis IC50_Calc->Comparison

Caption: Experimental workflow for antioxidant activity assessment.

References

A Comparative Guide to the Structure-Activity Relationship of Methyl Chlorogenate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of methyl chlorogenate and its structurally related analogs. By presenting quantitative data from experimental studies, this document aims to elucidate the structure-activity relationships (SAR) of this class of compounds, offering insights for future drug design and development. The primary activities discussed include antioxidant, cytotoxic, and anti-inflammatory effects.

Comparative Analysis of Biological Activities

The biological efficacy of methyl chlorogenate and its analogs is significantly influenced by their structural characteristics. The following tables summarize the quantitative data from various studies, highlighting the impact of different functional groups and structural modifications on their antioxidant, cytotoxic, and anti-inflammatory properties.

Antioxidant Activity

The antioxidant capacity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates higher antioxidant activity.

Table 1: Antioxidant Activity (DPPH Radical Scavenging) of Caffeic Acid Esters

Compound Structure Alkyl Chain Length IC50 (µM)[1]
Caffeic Acid (CA) R = H - 24.3
Methyl Caffeate (MC) R = CH₃ C1 23.1
Ethyl Caffeate (EC) R = C₂H₅ C2 15.6
Propyl Caffeate (PC) R = C₃H₇ C3 14.1
Isopropyl Caffeate (IpC) R = CH(CH₃)₂ C3 (branched) 23.8
Butyl Caffeate (BuC) R = C₄H₉ C4 20.3
Amyl Caffeate (AC) R = C₅H₁₁ C5 21.5
Hexyl Caffeate (HexC) R = C₆H₁₃ C6 22.1
Heptyl Caffeate (HepC) R = C₇H₁₅ C7 18.2
Octyl Caffeate (OC) R = C₈H₁₇ C8 19.5
Vitamin C (Ascorbic Acid) - - 33.3
BHT (Butylated Hydroxytoluene) - - 51.2

SAR Insights for Antioxidant Activity: The data suggests that esterification of the carboxylic acid group of caffeic acid generally enhances its antioxidant activity compared to the parent compound and common antioxidants like Vitamin C and BHT[1]. A parabolic relationship is observed between the alkyl chain length and antioxidant activity, with ethyl and propyl esters exhibiting the highest potency. Branching in the alkyl chain, as seen in isopropyl caffeate, appears to decrease activity compared to its linear counterpart.

Cytotoxic Activity

The cytotoxic effects of these compounds against various cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. A lower IC50 value indicates greater cytotoxicity.

Table 2: Cytotoxic Activity (IC50 in µM) of Caffeic Acid and its Derivatives

Compound DLD-1 (Colon Adenocarcinoma)[2] SW620 (Colorectal Adenocarcinoma)[1] SW480 (Colon Adenocarcinoma)[1] SGC7901 (Gastric Carcinoma)[1] HepG2 (Hepatocellular Carcinoma)[1]
Caffeic Acid (CA) 500 >100 >100 >100 >100
Caftaric Acid 400 - - - -
Cichoric Acid 100 - - - -
Cynarin 250 - - - -
Methyl Caffeate (MC) - 73.2 71.4 75.1 76.3
Ethyl Caffeate (EC) - 69.0 72.5 74.8 75.9
Propyl Caffeate (PC) - 68.0 73.1 76.2 77.0
Isopropyl Caffeate (IpC) - 78.0 70.2 72.3 74.5

SAR Insights for Cytotoxic Activity: Esterification of caffeic acid appears to be crucial for its cytotoxic activity, as caffeic acid itself shows weak activity[1][2]. Among the alkyl esters, there are modest differences in potency, with shorter alkyl chains generally showing slightly better or comparable activity. The cytotoxic effect seems to be more pronounced in certain cell lines, suggesting some degree of selectivity.

Anti-inflammatory Activity

The anti-inflammatory potential is often determined by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. A lower IC50 value signifies more potent anti-inflammatory action.

Table 3: Anti-inflammatory Activity (Inhibition of NO Production) of Caffeic Acid Derivatives

Compound IC50 (µM)[3]
Caffeic Acid Methyl Ester >10
Shimobashiric acid B 1.4
Rosmarinic acid methyl ester 0.6

SAR Insights for Anti-inflammatory Activity: While data for a broad range of methyl chlorogenate analogs is limited, the available information on related caffeic acid derivatives suggests that structural complexity can significantly enhance anti-inflammatory activity. For instance, more complex structures like shimobashiric acid B and rosmarinic acid methyl ester are significantly more potent than the simple methyl ester of caffeic acid in inhibiting nitric oxide production[3].

Signaling Pathways and Experimental Workflows

The biological effects of methyl chlorogenate and its analogs are mediated through the modulation of specific cellular signaling pathways. Furthermore, their evaluation relies on standardized experimental workflows.

Key Signaling Pathway: Inhibition of the Pro-inflammatory Cascade

Methyl chlorogenate has been shown to exert its anti-inflammatory effects by targeting the COX-2/NLRP3/NF-κB signaling pathway. This pathway is a central regulator of inflammation.

G Inhibitory Action of Methyl Chlorogenate on the NF-κB, NLRP3, and COX-2 Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IKK->NF-κB Frees IκBα->NF-κB Inhibits NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates NLRP3_Inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) pro_Caspase1 pro-Caspase-1 NLRP3_Inflammasome->pro_Caspase1 Recruits Caspase1 Caspase-1 pro_Caspase1->Caspase1 Cleavage pro_IL1β pro-IL-1β Caspase1->pro_IL1β Cleaves IL1β IL-1β pro_IL1β->IL1β Mature Inflammation Inflammation IL1β->Inflammation DNA DNA NF-κB_nuc->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, pro-IL-1β, NLRP3) DNA->Pro_inflammatory_Genes Transcription COX-2 COX-2 Methyl_Chlorogenate Methyl Chlorogenate Methyl_Chlorogenate->IKK Inhibits Methyl_Chlorogenate->NLRP3_Inflammasome Inhibits Methyl_Chlorogenate->COX-2 Inhibits G General Workflow for DPPH Antioxidant Assay Start Start Prepare_Solutions Prepare stock solutions of test compounds and DPPH Start->Prepare_Solutions Serial_Dilutions Perform serial dilutions of test compounds Prepare_Solutions->Serial_Dilutions Reaction_Mixture Mix test compound dilutions with DPPH solution Serial_Dilutions->Reaction_Mixture Incubation Incubate in the dark at room temperature Reaction_Mixture->Incubation Absorbance_Measurement Measure absorbance at ~517 nm using a spectrophotometer Incubation->Absorbance_Measurement Data_Analysis Calculate percentage inhibition and determine IC50 value Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the Anti-inflammatory Effects of 3-O-Caffeoylquinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of 3-O-Caffeoylquinic acid methyl ester against other alternatives, supported by experimental data.

Executive Summary

This compound, a derivative of the widely studied chlorogenic acid, has demonstrated significant anti-inflammatory effects.[1] Experimental evidence indicates its potential to modulate key inflammatory pathways, comparable in some aspects to established non-steroidal anti-inflammatory drugs (NSAIDs). This document outlines the supporting data, experimental methodologies, and underlying molecular mechanisms.

Comparative Performance Data

The anti-inflammatory efficacy of this compound and its related compounds has been evaluated against standard anti-inflammatory drugs such as Indomethacin (B1671933) and Diclofenac (B195802). The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
CompoundTargetIC50 Value (µM)Reference
Caffeic Acid Methyl Ester Nitric Oxide (NO)21.0[2]
Rosmarinic Acid Methyl Ester Nitric Oxide (NO)14.25
Indomethacin Nitric Oxide (NO)56.8[3]
Diclofenac Nitric Oxide (NO)47.12 (µg/mL)[4]
Quercetin TNF-α4.14[3]
Indomethacin TNF-α143.7[3]
Indomethacin PGE22.8[3]
Diclofenac PGE20.0016[5]

Note: Data for Caffeic Acid Methyl Ester and Rosmarinic Acid Methyl Ester are included as structurally related compounds to provide a comparative context for the potential efficacy of this compound.

Table 2: In Vivo Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats
CompoundDose% Inhibition of EdemaReference
Caffeic Acid Methyl Ester 10 mg/kgPotent (Specific % not detailed)[6]
Indomethacin 10 mg/kg54% (at 3 hours)
Indomethacin 25 mg/kg91.1% (at 3 hours)

Mechanism of Action: The COX-2/NLRP3/NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the COX-2/NLRP3/NF-κB signaling pathway.[7] This pathway is a cornerstone of the inflammatory response. Lipopolysaccharide (LPS), a component of bacterial cell walls, activates this cascade, leading to the production of pro-inflammatory mediators. This compound has been shown to suppress the expression of cyclooxygenase-2 (COX-2) and the activation of the NLRP3 inflammasome, which in turn prevents the phosphorylation of NF-κB p65.[7] This blockade leads to a reduction in the production of inflammatory molecules such as prostaglandin (B15479496) E2 (PGE2) and interleukin-1β (IL-1β).[7]

Inflammatory Signaling Pathway COX-2/NLRP3/NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB COX2 COX-2 NFkB->COX2 NLRP3 NLRP3 Inflammasome NFkB->NLRP3 proIL1b pro-IL-1β NFkB->proIL1b PGE2 PGE2 COX2->PGE2 Inflammation Inflammation PGE2->Inflammation Caspase1 Caspase-1 NLRP3->Caspase1 IL1b IL-1β Caspase1->IL1b cleavage proIL1b->IL1b IL1b->Inflammation CME 3-O-Caffeoylquinic acid methyl ester CME->NFkB inhibits CME->COX2 inhibits CME->NLRP3 inhibits

COX-2/NLRP3/NF-κB Signaling Pathway

Experimental Protocols

In Vitro: LPS-Stimulated RAW 264.7 Macrophage Assay

This assay is a standard method for screening anti-inflammatory compounds.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well and incubated overnight to allow for adherence.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a reference drug. The cells are pre-incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 10-100 ng/mL) to induce an inflammatory response.

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO): Measured in the cell culture supernatant using the Griess reagent.

    • Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β): Quantified using commercially available ELISA kits.

Experimental Workflow In Vitro In Vitro Anti-inflammatory Assay Workflow cluster_setup Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis Culture Culture RAW 264.7 cells Seed Seed cells in 96-well plate Culture->Seed AddCompound Add 3-O-Caffeoylquinic acid methyl ester Seed->AddCompound AddLPS Add LPS (10-100 ng/mL) AddCompound->AddLPS Incubate Incubate for 24h AddLPS->Incubate CollectSupernatant Collect Supernatant Incubate->CollectSupernatant GriessAssay Griess Assay (NO) CollectSupernatant->GriessAssay ELISA ELISA (PGE2, TNF-α, IL-1β) CollectSupernatant->ELISA

In Vitro Assay Workflow
In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions.

  • Compound Administration: this compound or a reference drug (e.g., Indomethacin) is administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the inflamed paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups compared to the control group.

Conclusion

The available data strongly suggest that this compound is a promising anti-inflammatory agent. Its mechanism of action, centered on the inhibition of the COX-2/NLRP3/NF-κB pathway, provides a solid basis for its observed effects. Further research, particularly to establish a more comprehensive quantitative profile for its inhibition of various inflammatory mediators, is warranted to fully elucidate its therapeutic potential in comparison to existing NSAIDs.

References

A Comparative Guide to the Bioactivity of 3-O, 4-O, and 5-O-Caffeoylquinic Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of three closely related isomers: 3-O-caffeoylquinic acid methyl ester (3-O-CQA-Me), 4-O-caffeoylquinic acid methyl ester (4-O-CQA-Me), and 5-O-caffeoylquinic acid methyl ester (5-O-CQA-Me). While direct comparative studies on the methyl esters are limited, this document synthesizes available data on the parent compounds and the influence of methylation to offer insights into their potential therapeutic applications.

Introduction

Caffeoylquinic acids (CQAs) are a class of phenolic compounds abundant in various plants, notably coffee beans. They are esters formed between caffeic acid and quinic acid. The position of the caffeoyl group on the quinic acid ring gives rise to different isomers, with 3-O-CQA, 4-O-CQA, and 5-O-CQA being the most common. The methyl esterification of these compounds can alter their physicochemical properties, such as lipophilicity, which in turn may influence their bioavailability and biological activity. This guide focuses on comparing the known bioactivities of these three CQA methyl ester isomers, with a primary focus on their antioxidant, anti-inflammatory, and enzyme inhibitory properties.

Data Presentation: Comparative Bioactivity

Direct comparative quantitative data for the bioactivity of 3-O-CQA, 4-O-CQA, and 5-O-CQA methyl esters is scarce in the current scientific literature. However, studies on their parent compounds (caffeoylquinic acids) provide valuable insights. The following tables summarize the available data and highlight the general effects of methylation.

Table 1: Comparative Antioxidant Activity of Caffeoylquinic Acid Isomers

CompoundDPPH Radical Scavenging Activity (IC50)Ferric Reducing Antioxidant Power (FRAP)Notes on Methyl Ester Derivatives
3-O-Caffeoylquinic Acid (3-O-CQA) Reported to have similar activity to 4-O-CQA and 5-O-CQA in some studies.Data not consistently available for direct comparison.Methylation is suggested to potentially enhance antioxidant activity due to increased lipophilicity, which may improve interaction with lipid-based radicals.
4-O-Caffeoylquinic Acid (4-O-CQA) Some studies suggest it has the highest antiradical activity among the three isomers.Data not consistently available for direct comparison.Methyl ester derivatives are generally reported to have higher radical scavenging capacity than their corresponding acids.
5-O-Caffeoylquinic Acid (5-O-CQA) Generally shows strong antioxidant activity, comparable to the other isomers.Exhibits significant reducing power.Studies on 5-O-CQA methyl ester show it retains antioxidant activity, though in some assays, it is slightly lower than the parent compound in aqueous systems. However, its increased hydrophobicity makes it a promising antioxidant in emulsifying systems.[1][2][3][4]

Table 2: Comparative Anti-inflammatory and Enzyme Inhibitory Activity

CompoundAnti-inflammatory ActivityEnzyme Inhibitory ActivityNotes on Methyl Ester Derivatives
3-O-Caffeoylquinic Acid (3-O-CQA) Exhibits anti-inflammatory properties through modulation of inflammatory mediators.Known to inhibit various enzymes, including those involved in metabolic diseases.The anti-inflammatory and enzyme inhibitory potential of the methyl ester is not well-documented in comparative studies.
4-O-Caffeoylquinic Acid (4-O-CQA) Possesses anti-inflammatory effects.Demonstrates enzyme inhibitory potential.Comparative data for the methyl ester is lacking.
5-O-Caffeoylquinic Acid (5-O-CQA) Shows significant anti-inflammatory activity by reducing pro-inflammatory cytokines.Inhibits enzymes such as α-amylase and α-glucosidase.Methylation of the carboxyl group has been shown to enhance the inhibitory activity against certain enzymes like xanthine (B1682287) oxidase.

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below to facilitate the replication and validation of findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727).

  • Prepare various concentrations of the test compounds (3-O-CQA-Me, 4-O-CQA-Me, 5-O-CQA-Me) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • In a 96-well microplate, add 100 µL of the test compound or standard solution to 100 µL of the DPPH solution.

  • For the control, add 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Protocol:

  • Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Prepare various concentrations of the test compounds and a standard (e.g., FeSO₄ or Trolox).

  • In a 96-well plate, add 20 µL of the test compound or standard solution to 180 µL of the FRAP reagent.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • A standard curve is generated using the standard, and the antioxidant capacity of the samples is expressed as equivalents of the standard (e.g., µM Fe²⁺ equivalents).

Nitric Oxide (NO) Radical Scavenging Assay in RAW 264.7 Macrophages

Principle: This assay assesses the anti-inflammatory potential of the compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent system. This involves mixing equal volumes of the supernatant with 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Measure the absorbance at 540 nm. The amount of nitrite is calculated from a sodium nitrite standard curve.

  • Cell viability should be assessed in parallel using an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Principle: This assay determines the ability of the compounds to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation.

Protocol:

  • A commercial COX-2 inhibitor screening kit is typically used for this assay.

  • The assay is generally performed in a 96-well plate.

  • Add the reaction buffer, heme, and the test compound at various concentrations to the wells.

  • Add the COX-2 enzyme to each well and incubate to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid (the substrate for COX-2).

  • The reaction produces a fluorescent or colorimetric product that is measured over time using a plate reader.

  • The rate of the reaction is calculated, and the percentage of inhibition by the test compound is determined relative to a control without the inhibitor.

  • The IC50 value is calculated from a dose-response curve.

Signaling Pathway Diagrams

The bioactivity of CQA methyl esters is often mediated through the modulation of key cellular signaling pathways. Below are diagrams illustrating the general mechanisms of the Nrf2 antioxidant response and NF-κB inflammatory pathways.

Nrf2_Pathway cluster_nucleus Nuclear Events ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Activates transcription CQA_Me CQA Methyl Esters CQA_Me->Keap1_Nrf2 May promote dissociation Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Caption: Nrf2 antioxidant response pathway.

NFkB_Pathway cluster_nucleus Nuclear Events LPS Inflammatory Stimuli (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) CQA_Me CQA Methyl Esters CQA_Me->IKK May inhibit NFkB_n NF-κB NFkB_n->Inflammatory_Genes Activates transcription

Caption: NF-κB inflammatory signaling pathway.

Conclusion

Further head-to-head comparative studies are warranted to fully elucidate the specific differences in the bioactivity of these three methyl ester isomers. Such research would be invaluable for identifying the most promising candidate for development as a therapeutic agent for conditions associated with oxidative stress and inflammation. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such future investigations.

References

Unveiling Molecular Structures: A Comparative Guide to HPLC and NMR Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of scientific rigor and a prerequisite for advancing research and development. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerhouse analytical techniques that, when used in concert, provide a robust and comprehensive approach to structural elucidation. This guide offers an objective comparison of their capabilities, detailed experimental protocols, and a clear workflow for their synergistic application.

The principle of orthogonality—using independent methods to measure the same property—is critical in analytical chemistry for ensuring the reliability of results.[1] By leveraging the separative power of HPLC and the detailed structural insights from NMR, scientists can achieve a higher degree of confidence in their structural assignments.[2][3] This cross-validation approach is particularly crucial in pharmaceutical development for impurity profiling and ensuring the integrity of active pharmaceutical ingredients (APIs).[4][5]

A Head-to-Head Comparison of HPLC and NMR for Structural Confirmation

While both techniques are instrumental in chemical analysis, they provide different and complementary pieces of the structural puzzle. HPLC excels at separating complex mixtures and quantifying components, whereas NMR provides definitive structural information about a molecule in solution.[1][6]

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Output Chromatogram showing retention times of separated components.Spectrum showing chemical shifts, coupling constants, and signal integrals.
Information Provided Purity, number of components, retention time, and UV-Vis spectra (with PDA detector).Detailed atomic connectivity, stereochemistry, and 3D structure in solution.[3][7]
Strengths Excellent for separating complex mixtures and isomers. High sensitivity for detecting trace impurities.[1]Unparalleled for unambiguous structure elucidation of novel compounds.[3] Provides quantitative information without a specific reference standard for each analyte (qNMR).[8]
Limitations Structural information is limited. Requires reference standards for positive identification.Lower sensitivity compared to HPLC. Can be challenging for complex mixtures without prior separation.[2]
Typical Use Case Purity assessment, impurity profiling, and quantification of known compounds.De novo structure determination, confirmation of synthesis products, and stereochemical analysis.

The Cross-Validation Workflow: A Synergistic Approach

The integration of HPLC and NMR data creates a powerful workflow for structural confirmation, mitigating the limitations of each individual technique.[3] This process typically involves isolating a compound of interest by HPLC and then subjecting the purified fraction to NMR analysis for detailed structural characterization.

CrossValidation_Workflow cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_validation Data Integration & Validation Sample Sample Mixture HPLC HPLC Separation Sample->HPLC Chromatogram Chromatogram (Purity & Rt) HPLC->Chromatogram Fractionation Fraction Collection HPLC->Fractionation Data_Analysis Combined Data Analysis Chromatogram->Data_Analysis Purified_Sample Purified Sample Fractionation->Purified_Sample Isolate Peak of Interest NMR_Acquisition NMR Data Acquisition (1H, 13C, 2D NMR) Purified_Sample->NMR_Acquisition NMR_Spectrum NMR Spectra NMR_Acquisition->NMR_Spectrum NMR_Spectrum->Data_Analysis Structural_Confirmation Structural Confirmation Data_Analysis->Structural_Confirmation Structural_Confirmation->Sample Feedback for Further Analysis

References

Unraveling the Neuroprotective Mechanisms of Methyl Chlorogenate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective mechanisms of methyl chlorogenate against other relevant phenolic compounds. It is designed to offer an objective analysis supported by experimental data to aid in the research and development of novel neuroprotective therapeutics.

Comparative Analysis of Neuroprotective Efficacy

Methyl chlorogenate (MC), a derivative of chlorogenic acid (CGA), has demonstrated notable neuroprotective properties. Its efficacy, however, varies in comparison to its parent compound and other related phenolic acids. The following tables summarize the available quantitative data from studies on neuronal cell models subjected to various insults.

Table 1: Neuroprotective Effect of Methyl Chlorogenate and Alternatives against Oxidative Stress (H₂O₂-induced toxicity) in Neuro-2A cells

CompoundConcentration (µM)Increase in Cell Viability (%)
Methyl Chlorogenate 10012 ± 2.6
Chlorogenic Acid10022 ± 2.6
Quercetin10020 ± 3.9
Luteolin10017 ± 6.7

Table 2: Qualitative Comparison of Neuroprotective Activity against Various Stressors in Cerebellar Granule Neurons

CompoundNitrosative Stress (Sodium Nitroprusside)Excitotoxicity (Glutamate)Oxidative Stress (H₂O₂), Proteasome Inhibition, Apoptosis, ER Stress
Methyl Chlorogenate Data not availableIneffective[1]Protective against oxidative stress[1]
Chlorogenic AcidProtective[2]Ineffective[2]Protective against nitrosative stress[2]
Caffeic AcidProtective[2]Protective[2]Protective[2]
Ferulic AcidIneffective[2]Protective[2]Data not available
Quinic AcidIneffective[2]Ineffective[2]Data not available

Signaling Pathways in Neuroprotection

The neuroprotective effects of methyl chlorogenate and its related compounds are mediated through various signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action.

Methyl Chlorogenate Signaling Pathway

Methyl chlorogenate's neuroprotective mechanism primarily involves the inhibition of apoptosis through pathways independent of PI3K/Akt signaling. It has been shown to directly inhibit the activity of key executioner enzymes in the apoptotic cascade.

Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Caspase_3 Caspase-3 Activation Oxidative_Stress->Caspase_3 Induces Cathepsin_D Cathepsin D Activation Oxidative_Stress->Cathepsin_D Induces Methyl_Chlorogenate Methyl Chlorogenate Methyl_Chlorogenate->Caspase_3 Inhibits Methyl_Chlorogenate->Cathepsin_D Inhibits Apoptosis Apoptosis Caspase_3->Apoptosis Cathepsin_D->Apoptosis

Methyl Chlorogenate's anti-apoptotic pathway.
Comparative Signaling Pathways

In contrast to methyl chlorogenate, its parent compound, chlorogenic acid, and other metabolites like caffeic and ferulic acid, engage different and sometimes overlapping signaling pathways to confer neuroprotection.

cluster_cga Chlorogenic Acid cluster_ca Caffeic Acid cluster_fa Ferulic Acid CGA Chlorogenic Acid Sirt1 Sirt1 CGA->Sirt1 Akt_Erk Akt/Erk1/2 Pathway CGA->Akt_Erk Nrf2_NFkB Nrf2-NF-κB Pathway Sirt1->Nrf2_NFkB Neuroprotection Neuroprotection Nrf2_NFkB->Neuroprotection Akt_Erk->Neuroprotection CA Caffeic Acid Nrf2_CA Nrf2 Pathway CA->Nrf2_CA PI3K_Akt_CA PI3K/Akt/MAPK Pathway CA->PI3K_Akt_CA Nrf2_CA->Neuroprotection PI3K_Akt_CA->Neuroprotection FA Ferulic Acid TLR4_MyD88 TLR4/MyD88 Pathway FA->TLR4_MyD88 PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway FA->PI3K_Akt_mTOR TLR4_MyD88->Neuroprotection Inhibition leads to PI3K_Akt_mTOR->Neuroprotection

Comparative neuroprotective signaling pathways.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the comparison of these neuroprotective agents.

Cell Viability (MTT) Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

start Start plate_cells Plate SH-SY5Y cells in 96-well plate start->plate_cells incubate1 Incubate for 24h plate_cells->incubate1 treat_compounds Treat with Methyl Chlorogenate or alternatives incubate1->treat_compounds incubate2 Incubate for 1-24h treat_compounds->incubate2 add_toxin Add neurotoxin (e.g., H₂O₂) incubate2->add_toxin incubate3 Incubate for 24h add_toxin->incubate3 add_mtt Add MTT solution (0.5 mg/mL) incubate3->add_mtt incubate4 Incubate for 4h add_mtt->incubate4 add_dmso Add DMSO to dissolve formazan (B1609692) incubate4->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance end End read_absorbance->end

Workflow for MTT Cell Viability Assay.

Protocol Steps:

  • Cell Seeding: Seed SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Pre-treat the cells with varying concentrations of methyl chlorogenate or other test compounds for a specified duration (e.g., 1 to 24 hours).

  • Induction of Toxicity: Introduce a neurotoxic agent, such as hydrogen peroxide (H₂O₂), to the cell culture and incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control (untreated) cells.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspase-3 and Bcl-2 family proteins.

Protocol Steps:

  • Protein Extraction: Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.

Conclusion

Methyl chlorogenate demonstrates clear neuroprotective effects, primarily through the inhibition of key apoptotic mediators like caspase-3 and cathepsin D. However, its efficacy and mechanistic pathways differ from those of related phenolic compounds. While chlorogenic acid and caffeic acid appear to have a broader range of action, involving key signaling cascades like Nrf2 and PI3K/Akt, methyl chlorogenate's more targeted anti-apoptotic action presents a distinct profile. Further quantitative comparative studies are warranted to fully elucidate the therapeutic potential of methyl chlorogenate in the context of neurodegenerative diseases. This guide provides a foundational framework for researchers to design and interpret future experiments in this promising area of drug discovery.

References

Comparative Analysis of Isoquinoline Alkaloid Content in Papaveraceae and Berberidaceae Species

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the content of isoquinoline (B145761) alkaloids in various plant species, primarily focusing on the Papaveraceae and Berberidaceae families. Due to the absence of "Cinnoline-Quantavone Alkaloids" in the scientific literature, this report focuses on the well-documented and structurally significant isoquinoline alkaloids, which are of high interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of quantitative data, experimental protocols for analysis, and visual representations of relevant biochemical pathways.

Data Presentation: Quantitative Alkaloid Content

The following tables summarize the quantitative content of major isoquinoline alkaloids in different plant species and their parts. The data has been compiled from various studies employing High-Performance Liquid Chromatography (HPLC) for quantification.

Table 1: Comparative Content of Major Alkaloids in Papaver somniferum Cultivars. The total alkaloid content in the dried capsules of various Papaver somniferum (opium poppy) accessions can vary significantly, ranging from 683.32 to 25,034.84 µg/g of dry matter.[1] Morphine is typically the most abundant alkaloid.[1]

Cultivar/AccessionMorphine (%)Codeine (%)Thebaine (%)Papaverine (%)Noscapine (%)Reference
Turkish Varieties (Average) [2]
TMO-10.46 - 1.840.08 - 0.300.031 - 0.0930.002 - 0.0470.017 - 0.094[2]
TMO-30.46 - 1.840.08 - 0.300.031 - 0.0930.002 - 0.0470.017 - 0.094[2]
Ofis-10.46 - 1.840.08 - 0.300.031 - 0.0930.002 - 0.0470.017 - 0.094[2]
Ornamental Cultivars (Average of 34 cultivars) 362 mg/100g25 mg/100g-29 mg/100g-[3]
'Queen's Poppy'676 mg/100g----[4]
'Lauren's Grape'627 mg/100g----[4]
Various Hybrids (Average of 2 years) 0.42 - 1.660.03 - 0.170.01 - 0.530.00 - 0.100.01 - 0.31[5]

Table 2: Berberine Content in Various Berberis Species. The genus Berberis is a primary natural source of berberine.[6] The concentration of this alkaloid varies depending on the species, the plant part, and even the season of harvest.[6]

Plant SpeciesPlant PartBerberine Content (%)Reference
Berberis vulgarisRoot Bark~5[6]
Berberis aristataRoot (Winter Harvest)1.9[6]
Berberis pseudumbellataRoot (Summer Harvest)2.8[6]
Berberis pseudumbellataStem Bark (Summer Harvest)1.8[6]
Berberis asiaticaNot specified4.3[7]
Berberis lyciumNot specified4.0[7]
Berberis aristataNot specified3.8[7]
Berberis thunbergii (Ornamental)Twigs0.364 - 0.676[8]
Berberis koreana (Ornamental)Twigs0.042 - 0.067[8]

Experimental Protocols: Alkaloid Extraction and Quantification

The following section details a general methodology for the extraction and quantification of isoquinoline alkaloids from plant materials, based on commonly cited experimental procedures.

1. Sample Preparation:

  • Plant material (e.g., dried capsules, roots, bark) is finely powdered using a grinder or mill to increase the surface area for extraction.

2. Extraction of Alkaloids:

  • Solvent Extraction: A known weight of the powdered plant material is subjected to extraction with an appropriate organic solvent. Methanol or ethanol (B145695) are commonly used.[9] The extraction can be performed using methods such as maceration, soxhlet extraction, or more modern techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency.

  • Acid-Base Extraction (for purification):

    • The initial crude extract is evaporated to dryness.

    • The residue is dissolved in an acidic aqueous solution (e.g., 5% HCl), which converts the alkaloids into their salt forms, making them water-soluble.

    • This aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove non-alkaloidal impurities.

    • The acidic aqueous phase is then made alkaline (e.g., with NH4OH) to a pH of 9-10. This converts the alkaloid salts back to their free base form, which are generally insoluble in water.

    • The free alkaloids are then extracted from the aqueous solution using a non-polar organic solvent (e.g., chloroform (B151607) or a chloroform-methanol mixture).

    • The organic solvent containing the purified alkaloids is then evaporated to dryness.

3. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC):

  • Instrumentation: A standard HPLC system equipped with a pump, an autosampler, a column oven, and a UV or Diode Array Detector (DAD) is used.

  • Column: A reverse-phase C18 column is commonly employed for the separation of alkaloids.

  • Mobile Phase: The mobile phase typically consists of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. The gradient is optimized to achieve good separation of the target alkaloids.

  • Detection: The alkaloids are detected by their UV absorbance at a specific wavelength (e.g., 280 nm for opium alkaloids).

  • Quantification:

    • Standard solutions of known concentrations of the pure alkaloids (e.g., morphine, codeine, berberine) are prepared and injected into the HPLC to generate a calibration curve.

    • The purified plant extract is dissolved in a suitable solvent (e.g., the mobile phase) and injected into the HPLC system.

    • The concentration of each alkaloid in the sample is determined by comparing the peak area of the analyte with the calibration curve of the corresponding standard.

Mandatory Visualization

The following diagrams illustrate key concepts related to the biosynthesis and analysis of isoquinoline alkaloids.

experimental_workflow plant_material Powdered Plant Material solvent_extraction Solvent Extraction (e.g., Methanol) plant_material->solvent_extraction crude_extract Crude Alkaloid Extract solvent_extraction->crude_extract acid_dissolution Dissolution in Acidic Water crude_extract->acid_dissolution liquid_liquid_extraction1 Wash with Non-polar Solvent (Remove Impurities) acid_dissolution->liquid_liquid_extraction1 alkalinization Basification (e.g., NH4OH) liquid_liquid_extraction1->alkalinization liquid_liquid_extraction2 Extraction with Non-polar Solvent (Isolate Alkaloids) alkalinization->liquid_liquid_extraction2 purified_extract Purified Alkaloid Extract liquid_liquid_extraction2->purified_extract hplc_analysis HPLC Analysis purified_extract->hplc_analysis quantification Quantification hplc_analysis->quantification

Figure 1. General experimental workflow for alkaloid extraction and analysis.

benzylisoquinoline_biosynthesis tyrosine L-Tyrosine dopamine Dopamine tyrosine->dopamine four_hpaa 4-Hydroxyphenylacetaldehyde tyrosine->four_hpaa norcoclaurine (S)-Norcoclaurine dopamine->norcoclaurine four_hpaa->norcoclaurine reticuline (S)-Reticuline norcoclaurine->reticuline berberine_bridge Berberine Bridge Enzyme reticuline->berberine_bridge morphinan_path Morphinan Alkaloids (e.g., Morphine, Codeine) reticuline->morphinan_path scoulerine (S)-Scoulerine berberine_bridge->scoulerine berberine_path Protoberberine Alkaloids (e.g., Berberine) scoulerine->berberine_path

Figure 2. Simplified biosynthetic pathway of benzylisoquinoline alkaloids.

References

Validating the Anti-Plasmodial Potential of 3-O-Caffeoylquinic Acid Methyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-plasmodial activity of 3-O-Caffeoylquinic acid methyl ester and its structural analogs. Due to the limited direct experimental data on the anti-plasmodial efficacy of this compound, this document leverages available information on closely related caffeoylquinic acid derivatives to offer a comprehensive overview for researchers interested in this class of compounds for anti-malarial drug discovery.

Comparative Analysis of Anti-Plasmodial and Cytotoxic Activities

In Vitro Anti-Plasmodial Activity

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of caffeic acid derivatives and standard anti-malarial drugs against Plasmodium falciparum.

CompoundP. falciparum Strain(s)IC50 (µM)Reference Drug(s)IC50 (µM)
Caffeic acid ethyl esterNot Specified21.9 ± 9.4ChloroquineNot Specified
Luteolin 7-O-beta-D-glucopyranoside¹Not Specified2.4 (µg/mL)Not SpecifiedNot Specified
Chrysoeriol 7-O-beta-D-glucopyranoside¹Not Specified5.9 (µg/mL)Not SpecifiedNot Specified
This compound Data not available Data not available

¹Isolated from the same plant extract as this compound.

In Vivo Anti-Malarial Activity

In vivo studies on mice infected with rodent malaria parasites provide insights into the potential efficacy of these compounds in a physiological system.

CompoundAnimal ModelDosageParasite Growth Inhibition (%)Reference Drug(s)DosageParasite Growth Inhibition (%)
Caffeic acid ethyl esterP. berghei (artemisinin-resistant)100 mg/kg55Chloroquine25 mg/kg100 (on day 5)[1]
This compound Data not available Data not available Data not available
Cytotoxicity Profile

Assessing the toxicity of potential anti-malarial compounds against mammalian cells is crucial to determine their selectivity and therapeutic window.

CompoundCell Line(s)IC50/CC50 (µM)Assay Type
Caffeic acidHL-60, Jurkat> 250Neutral red uptake, MTT
Chlorogenic acidHL-60, Jurkat> 250Neutral red uptake, MTT
3-O-trans-caffeoyl-4-O-acetylquinic acid methyl esterHepG2, MCF-7Non-cytotoxicNot Specified
This compound Data not available Data not available

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of anti-plasmodial action for this compound has not been elucidated. However, studies on related caffeoylquinic acid derivatives and other natural products isolated from the same plant sources suggest potential targets within the Plasmodium parasite. Two possible mechanisms include the inhibition of the plasmodial enoyl-ACP reductase (FabI), a key enzyme in the type II fatty acid synthesis (FAS-II) pathway, and the inhibition of the PfATP6, a SERCA-type Ca2+-ATPase.

cluster_FAS_II Fatty Acid Synthesis II (FAS-II) Pathway cluster_Calcium Calcium Homeostasis Acetyl-CoA Acetyl-CoA Malonyl-ACP Malonyl-ACP Acetyl-CoA->Malonyl-ACP ACC ... ... Malonyl-ACP->... Elongation Cycle FabI Enoyl-ACP Reductase (FabI) Fatty Acids Fatty Acids FabI->Fatty Acids Elongation Cycle ...->FabI Elongation Cycle PfATP6 PfATP6 (Ca2+-ATPase) ER Ca2+ Endoplasmic Reticulum Ca2+ Store Cytosolic Ca2+ Cytosolic Ca2+ Cytosolic Ca2+->ER Ca2+ Pumping 3-O-Caffeoylquinic\nacid methyl ester 3-O-Caffeoylquinic acid methyl ester 3-O-Caffeoylquinic\nacid methyl ester->FabI Inhibition 3-O-Caffeoylquinic\nacid methyl ester->PfATP6 Inhibition

Caption: Putative anti-plasmodial mechanisms of this compound.

Experimental Protocols

Detailed methodologies are essential for the validation and comparison of anti-plasmodial compounds. Below are standard protocols for key assays.

In Vitro Anti-Plasmodial Susceptibility Testing (pLDH Assay)

The parasite lactate (B86563) dehydrogenase (pLDH) assay is a widely used method to determine the in vitro susceptibility of P. falciparum to anti-malarial drugs.

cluster_workflow In Vitro pLDH Assay Workflow start Synchronized P. falciparum Culture (Ring Stage) plate Aliquot into 96-well plate with serial dilutions of test compound start->plate incubate Incubate for 72 hours at 37°C plate->incubate lyse Freeze-thaw to lyse red blood cells incubate->lyse add_reagents Add Malstat and NBT/PES reagents lyse->add_reagents incubate_dark Incubate in the dark at room temperature add_reagents->incubate_dark read Read absorbance at 650 nm incubate_dark->read analyze Calculate IC50 values read->analyze

Caption: Workflow for the in vitro pLDH anti-plasmodial assay.

Methodology:

  • Parasite Culture: Asynchronous P. falciparum cultures are synchronized to the ring stage using 5% D-sorbitol treatment.

  • Drug Dilution: The test compound is serially diluted in complete culture medium in a 96-well microtiter plate.

  • Incubation: Synchronized parasite culture (2% parasitemia, 2% hematocrit) is added to each well and incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Reaction: The plate is subjected to freeze-thaw cycles to lyse the cells. Malstat and NBT/PES reagents are added to each well.

  • Measurement: The plate is incubated in the dark, and the absorbance is measured at 650 nm. The pLDH activity is proportional to the number of viable parasites.

  • Data Analysis: The IC50 values are calculated by non-linear regression analysis of the dose-response curves.

In Vivo 4-Day Suppressive Test

This standard test evaluates the in vivo anti-malarial activity of a compound in a murine model.

cluster_workflow In Vivo 4-Day Suppressive Test Workflow start Infect mice with P. berghei (Day 0) treat Administer test compound/vehicle/reference drug orally or intraperitoneally for 4 consecutive days (D0-D3) start->treat smear Prepare thin blood smears from tail blood (Day 4) treat->smear stain Stain smears with Giemsa smear->stain count Determine parasitemia by microscopy stain->count analyze Calculate percentage of parasite growth inhibition count->analyze

Caption: Workflow for the in vivo 4-day suppressive test.

Methodology:

  • Infection: Swiss albino mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells on day 0.

  • Treatment: The animals are randomly divided into groups and treated with the test compound, vehicle (negative control), or a standard anti-malarial drug (positive control) for four consecutive days (day 0 to day 3).

  • Parasitemia Determination: On day 4, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Efficacy Calculation: The average percentage of parasitemia in the treated groups is compared to the negative control group to calculate the percentage of parasite growth inhibition.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

Methodology:

  • Cell Seeding: Mammalian cells (e.g., HepG2, HEK293) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 24-48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 (or CC50) value is determined.

References

Safety Operating Guide

Proper Disposal of 3-O-Caffeoylquinic Acid Methyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-O-Caffeoylquinic acid methyl ester as a chemical waste product. The disposal should align with local, state, and national environmental regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling or preparing for disposal, it is critical to be outfitted in the appropriate Personal Protective Equipment (PPE). This minimizes exposure and ensures personal safety.

Recommended PPE:

EquipmentSpecification
Eye Protection Tight-sealing safety goggles or a face shield.[3]
Hand Protection Nitrile or other chemically resistant gloves.[3]
Body Protection Laboratory coat.[3]
Respiratory For handling the solid powder, a dust mask (e.g., N95) is recommended to avoid inhalation.[4]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][5]

II. Waste Segregation and Container Management

Proper segregation and containment of chemical waste are fundamental to safe laboratory practices.

  • Designated Waste Container: All waste containing this compound must be collected in a designated, clearly labeled, and sealable hazardous waste container.[4]

  • Material Compatibility: The container material should be compatible with the solvents used. For solutions in Dimethyl sulfoxide (B87167) (DMSO) or other organic solvents, a high-density polyethylene (B3416737) (HDPE) container is suitable.[4]

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".[4] Follow any additional labeling requirements from your institution's EHS department.

III. Step-by-Step Disposal Procedures

The appropriate disposal method depends on the form of the waste: solid powder, concentrated solutions, or dilute aqueous solutions.

A. Unused or Expired Solid this compound

  • Do Not Place in Regular Trash: Solid chemical waste should never be disposed of in the regular trash.[4]

  • Collection: The original vial containing the unused or expired solid should be placed in the designated hazardous waste container.

  • Spill Management (Solids): In case of a spill, sweep the solid material onto paper and place it in the hazardous waste container.[5] Avoid creating dust.[3]

B. Concentrated Solutions (e.g., in DMSO, Ethanol, Methanol) [2]

  • No Drain Disposal: Never dispose of concentrated organic solutions of this compound down the drain.[4][6] Organic solvents are not suitable for sewer disposal.

  • Collection: Carefully transfer all concentrated solutions into the designated hazardous waste container.

  • Rinsate Collection: The first rinse of any container that held the chemical must also be collected as hazardous waste.

C. Dilute Aqueous Solutions

  • Consult EHS: Do not dispose of dilute aqueous solutions down the drain without explicit permission from your institution's EHS department.[4] While some institutions may permit sewer disposal of very dilute, non-hazardous compounds, this must be confirmed.

  • Best Practice: The most prudent approach is to collect all aqueous waste containing this compound as chemical waste.

D. Contaminated Labware

  • Segregation: All labware (e.g., pipette tips, tubes, gloves) contaminated with this compound should be considered chemical waste.

  • Collection: Place contaminated labware in a designated, sealed plastic bag or container that is clearly labeled as hazardous waste.

  • Glassware: Contaminated glassware should be rinsed, with the initial rinsate collected as hazardous waste. After thorough cleaning, the glassware can be washed for reuse. Empty, rinsed, and dried glass bottles should have their labels defaced and be disposed of in designated glass disposal containers.

IV. Storage and Final Disposal

  • Storage: Store the sealed hazardous waste container in a cool, well-ventilated area, away from incompatible materials.[3] Ensure the container is kept closed except when adding waste.

  • Licensed Waste Contractor: The final disposal of the collected hazardous waste must be handled by a licensed waste contractor.[5] Your institution's EHS department will coordinate the pickup and disposal in accordance with all applicable regulations.

Below is a logical workflow for the disposal decision-making process.

Disposal Decision Workflow

References

Essential Safety and Logistical Information for Handling 3-O-Caffeoylquinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for 3-O-Caffeoylquinic acid methyl ester, including operational and disposal plans.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

Situation Required Personal Protective Equipment
Weighing and preparing solutions - Nitrile gloves- Safety glasses with side shields or chemical splash goggles- Laboratory coat
Handling solid (powder) form - Nitrile gloves- Chemical splash goggles- Laboratory coat- Respiratory protection (e.g., N95 dust mask or a respirator with a particulate filter) if handling large quantities or if dust is generated.
Working with solutions of the compound - Nitrile gloves- Safety glasses with side shields or chemical splash goggles- Laboratory coat
Cleaning spills - Nitrile gloves (consider double gloving)- Chemical splash goggles and a face shield- Laboratory coat or chemical-resistant apron- Respiratory protection may be required depending on the size of the spill and the volatility of the solvent used.
Emergency (e.g., fire) - Self-contained breathing apparatus (SCBA)- Full chemical protective clothing

Operational Plan: Step-by-Step Handling Protocol

This section provides a procedural, step-by-step guide for the safe handling of this compound.

1. Pre-Handling Preparations:

  • Ensure the work area is clean and uncluttered.

  • Verify that a currently certified chemical fume hood is available and functioning correctly.

  • Locate the nearest safety shower and eyewash station and confirm they are accessible and operational.

  • Assemble all necessary PPE as outlined in the table above.

  • Have a spill kit readily available.

2. Handling the Compound:

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of any airborne powder.

    • Use a spatula for transferring the solid compound. Avoid creating dust.

  • Preparing Solutions:

    • Work within a chemical fume hood.

    • Slowly add the solid to the solvent to avoid splashing.

    • Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date of preparation.

  • General Handling:

    • Always wear the appropriate PPE.

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling, even if gloves were worn.

    • Do not eat, drink, or smoke in the laboratory.

3. Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

2. Disposal Method:

  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • A common disposal method for similar organic compounds is to dissolve the material in a combustible solvent and incinerate it in a licensed chemical incinerator equipped with an afterburner and scrubber.[1]

  • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to arrange for waste pickup. Do not dispose of this chemical down the drain.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Check_Equipment Verify Fume Hood, Eyewash & Shower Gather_PPE Assemble Required PPE Check_Equipment->Gather_PPE Weigh_Compound Weigh in Fume Hood Gather_PPE->Weigh_Compound Review_Protocol Review Handling & Disposal Plan Review_Protocol->Check_Equipment Prepare_Solution Prepare Solution in Fume Hood Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Clean_Work_Area Clean Work Area Conduct_Experiment->Clean_Work_Area Spill_Response Spill Response Conduct_Experiment->Spill_Response Segregate_Waste Segregate Solid & Liquid Waste Clean_Work_Area->Segregate_Waste Dispose_Waste Dispose via EHS Segregate_Waste->Dispose_Waste First_Aid First Aid Spill_Response->First_Aid

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-O-Caffeoylquinic acid methyl ester
Reactant of Route 2
Reactant of Route 2
3-O-Caffeoylquinic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.